1,3-Bis(octadecyloxy)propan-2-ol
Beschreibung
BenchChem offers high-quality 1,3-Bis(octadecyloxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(octadecyloxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1,3-dioctadecoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39(40)38-42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBCKLNPFLODGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066415 | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18794-74-6 | |
| Record name | 1,3-Bis(octadecyloxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,3-bis(octadecyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(octadecyloxy)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 1,3-Bis(octadecyloxy)propan-2-ol
[1]
Executive Summary
1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), often referred to as 1,3-distearyl glycerol (1,3-DSG) , is a critical ether-lipid intermediate.[1] Unlike ester-linked lipids, the ether linkages at the sn-1 and sn-3 positions provide superior chemical stability against hydrolysis in vivo.[1] This molecule serves as the hydrophobic backbone for synthesizing cationic lipids (e.g., DOTMA) and PEGylated lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery.
This guide details a regioselective synthesis and high-purity isolation protocol designed to minimize the formation of the thermodynamic 1,2-isomer byproduct and eliminate unreacted fatty alcohols.[1]
Chemical Retrosynthesis & Strategy
The synthesis relies on the nucleophilic ring-opening of epichlorohydrin by the alkoxide of octadecanol. The challenge lies in controlling regioselectivity to favor the 1,3-substitution over the 1,2-substitution and preventing polymerization.
Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the glycerol backbone.[1]
Critical Safety & Reagent Handling
| Reagent | Hazard Class | Critical Handling Protocol |
| Epichlorohydrin | Carcinogen, Volatile, Toxic | Fume Hood Mandatory. Use double nitrile gloves.[1] Quench all waste streams with aqueous NaOH before disposal. |
| Potassium Hydroxide (KOH) | Corrosive, Hygroscopic | Use freshly powdered KOH. Water content significantly reduces reaction rate; keep anhydrous. |
| Octadecanol | Irritant | Solid at RT. Melt carefully; ensure it is dry (water acts as a competing nucleophile). |
| Toluene | Flammable, Reprotoxic | Use as the azeotropic solvent to remove trace water. |
Synthesis Protocol: The "Phase-Transfer" Route
This protocol uses Tetrabutylammonium Hydrogen Sulfate (TBAHS) as a Phase Transfer Catalyst (PTC) to facilitate the reaction between the solid base and the organic phase, enhancing yield and reducing reaction time compared to classical neat conditions.
Reaction Setup[2][3][4][5][6][7][8][9][10]
-
Scale: 50 mmol (Target)
-
Vessel: 500 mL 3-neck Round Bottom Flask (RBF) equipped with:
-
Mechanical stirrer (magnetic stirring often fails due to viscosity).
-
Reflux condenser with CaCl₂ drying tube or N₂ inlet.
-
Thermometer.[2]
-
Stoichiometry Table
| Component | Role | Eq. | Mass/Vol | MW ( g/mol ) |
| 1-Octadecanol | Nucleophile | 2.5 | 33.8 g | 270.5 |
| Epichlorohydrin | Electrophile | 1.0 | 3.9 mL (4.6 g) | 92.5 |
| KOH (Powdered) | Base | 3.0 | 8.4 g | 56.1 |
| TBAHS | Catalyst | 0.05 | 0.85 g | 339.5 |
| Toluene | Solvent | - | 150 mL | 92.1 |
Step-by-Step Procedure
-
Solubilization: Charge the RBF with 1-Octadecanol and Toluene . Heat to 50°C until the alcohol is fully dissolved.
-
Base Addition: Add the Powdered KOH and TBAHS catalyst. Stir vigorously for 15 minutes to form the alkoxide in situ.
-
Expert Insight: The solution may turn slightly yellow; this is normal.
-
-
Epichlorohydrin Addition: Add Epichlorohydrin dropwise over 30 minutes.
-
Control: Maintain temperature between 50-60°C during addition to prevent an exotherm that favors side reactions (oligomerization).[1]
-
-
Reflux: Once addition is complete, raise the temperature to 110°C (Reflux) .
-
Monitoring: Maintain reflux for 16–24 hours .
-
TLC Check: Silica plate, Mobile Phase: Hexane/Ethyl Acetate (8:2). Stain with PMA (Phosphomolybdic Acid).
-
Target: Disappearance of the intermediate glycidyl ether (Rf ~0.6) and appearance of the dialkyl product (Rf ~0.3).
-
-
Workup:
-
Cool reaction mixture to room temperature.
-
Filter off the KCl salts and excess KOH through a Celite pad.
-
Wash the filtrate with water (2 x 100 mL) to remove residual base and catalyst.
-
Dry organic layer over anhydrous Na₂SO₄.
-
Evaporate Toluene under reduced pressure to yield a crude waxy solid.
-
Purification Strategy
The crude material contains the target 1,3-isomer, the 1,2-isomer byproduct, and unreacted octadecanol. Recrystallization is the most efficient method for removing the fatty alcohol.
Figure 2: Purification workflow prioritizing the removal of mono-substituted impurities.[1]
Recrystallization Protocol
-
Solvent: Acetone is the preferred solvent. The diether is less soluble in cold acetone than the mono-ether or the alcohol.
-
Procedure:
-
Dissolve the crude solid in boiling acetone (approx. 10 mL per gram of crude).
-
Allow to cool slowly to Room Temperature (RT), then place in a fridge at 4°C overnight.
-
Filter the white crystals.
-
Repeat: A second recrystallization is often required to reach >98% purity.
-
Column Chromatography (Optional for >99% Purity)
If recrystallization yields <98% purity, perform flash chromatography:
Characterization & Quality Control
Verify the identity and purity using the following parameters.
| Method | Parameter | Expected Result | Interpretation |
| Appearance | Visual | White waxy solid | Yellowing indicates oxidation or residual catalyst.[1] |
| Melting Point | DSC / Capillary | 65°C – 72°C | Sharp range (<2°C) indicates high purity. Broad range implies isomer mixture. |
| 1H NMR | CDCl₃, 400 MHz | δ 3.40-3.55 (m, 4H) | -CH₂-O- (Ether linkage protons).[1] Critical for confirming substitution. |
| 1H NMR | CDCl₃, 400 MHz | δ 3.90-4.00 (m, 1H) | -CH(OH)- (Methine proton at C2).[1] |
| 1H NMR | CDCl₃, 400 MHz | δ 0.88 (t, 6H) | -CH₃ (Terminal methyls of octadecyl chains). |
NMR Analysis Note
The key to distinguishing the 1,3-isomer from the 1,2-isomer is the symmetry of the glycerol backbone signals. The 1,3-isomer is symmetric, resulting in a simpler splitting pattern for the C1 and C3 protons compared to the asymmetric 1,2-isomer.
References
-
Organic Syntheses , Coll.[3] Vol. 2, p. 256 (1943); Vol. 10, p. 22 (1930). Preparation of Epichlorohydrin derivatives.[4][3][5]Link
-
Baumann, W. J., & Mangold, H. K. (1966). Reactions of Aliphatic Methanesulfonates. II. Synthesis of Long-Chain Di- and Trialkyl Glyceryl Ethers. The Journal of Organic Chemistry, 31(2), 498–500. (Foundational ether lipid synthesis).[6] Link
-
PubChem Compound Summary . 1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6).[1][] National Center for Biotechnology Information. Link
-
Paltauf, F., & Spener, F. (1968). Synthesis of 1,2- and 1,3-dialkyl glycerol ethers.[1] Chemistry and Physics of Lipids, 2(2), 168-172. (Regioselectivity discussion).
Sources
1,3-Bis(octadecyloxy)propan-2-ol CAS number 18794-74-6 supplier for labs
An In-Depth Technical Guide to 1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6) for Advanced Pharmaceutical Formulation
Executive Summary
1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, saturated diether lipid that offers significant advantages for researchers and formulation scientists in the drug development sector. Its defining feature—the presence of stable ether linkages in place of the more common and labile ester bonds found in natural phospholipids—confers exceptional chemical and enzymatic stability to lipid-based drug delivery systems. This guide provides an in-depth analysis of its physicochemical properties, sourcing for laboratory applications, and its critical role in the development of robust liposomal formulations. Detailed protocols and the underlying scientific principles are presented to empower researchers to effectively leverage this compound in their work.
Physicochemical Properties and Molecular Structure
1,3-Bis(octadecyloxy)propan-2-ol, also known as 1-O,3-O-Distearylglycerol, is a glycerol-based lipid featuring two C18 (octadecyl) saturated alkyl chains linked to the glycerol backbone via ether bonds.[] The central hydroxyl group remains unmodified. This structure is fundamental to its application in lipid bilayers.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 18794-74-6 | [][2] |
| Molecular Formula | C39H80O3 | [][2] |
| Molecular Weight | 597.06 g/mol | [2] |
| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [] |
| Boiling Point | 649.5°C at 760 mmHg | [] |
| Density | 0.874 g/cm³ | [] |
| SMILES | CCCCCCCCCCCCCCCCCCOCC(COCCCCCCCCCCCCCCCCCC)O | [] |
| InChI Key | OCBCKLNPFLODGO-UHFFFAOYSA-N | [] |
The stability of this molecule is a direct result of its ether linkages, which are inherently more resistant to hydrolysis by esterase enzymes prevalent in biological systems, as well as to pH-mediated degradation, when compared to the ester linkages of phospholipids like DPPC or DSPC.[3] This enhanced stability is a critical factor for in vivo applications where drug delivery vehicles must endure enzymatic exposure in the bloodstream and within cells.[3]
Caption: Ether vs. Ester Linkage Stability.
Sourcing and Procurement for Laboratory Applications
For researchers and drug development professionals, securing high-purity reagents is paramount. 1,3-Bis(octadecyloxy)propan-2-ol is available from specialized chemical suppliers that cater to the life sciences and pharmaceutical industries. When sourcing, it is critical to verify purity (typically >95%) and request a Certificate of Analysis (CoA).
Recommended Laboratory-Scale Suppliers
| Supplier | Description | Country |
| BOC Sciences | A global supplier of research chemicals, biochemicals, and pharmaceutical ingredients, offering this compound for research purposes.[] | USA (Headquarters) |
| Leap Chem Co., Ltd. | A specialized supplier of fine chemicals for research, development, and production, listing the compound in their catalog.[4] | P.R. China |
| Chemos (a subsidiary of BIOZOL) | A leading supplier of reagents and raw materials for the laboratory and chemical industry, offering a wide portfolio of compounds for R&D.[4] | Germany |
Applications in Liposomal Drug Delivery
The primary application of 1,3-Bis(octadecyloxy)propan-2-ol in drug development is as a structural or "helper" lipid in the formulation of liposomes and other lipid nanoparticles (LNPs).[3] Its synthetic nature and high stability make it an excellent alternative to traditional ester-linked phospholipids, particularly for applications requiring long circulation times or resistance to harsh biological environments.[3]
Rationale for Use in Liposomes
The choice to incorporate a diether lipid is a strategic one, driven by the need to overcome the limitations of conventional liposomes.
-
Enhanced Stability : As previously discussed, the ether bonds prevent degradation by phospholipases, leading to less drug leakage and a longer shelf-life and in vivo circulation time.[3]
-
Structural Rigidity : The saturated octadecyl chains contribute to a more ordered and less permeable lipid bilayer, which can improve the retention of encapsulated hydrophilic drugs. The use of lipids with longer carbon chains has been shown to improve encapsulation efficiency.[5]
-
Inertness : As a neutral lipid, it can be a critical component in cationic liposome formulations designed for nucleic acid delivery, providing a stable bilayer structure without interfering with the charge-mediated complexation of the genetic material.[3]
Experimental Protocol: Liposome Formulation via Thin-Film Hydration
This method is a standard and reproducible technique for preparing multilamellar vesicles (MLVs), which can subsequently be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[3][6]
Materials and Equipment:
-
1,3-Bis(octadecyloxy)propan-2-ol
-
Other lipids as required (e.g., cholesterol, cationic lipids)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture)[3][6]
-
Aqueous buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe or bath sonicator / Extruder
Step-by-Step Methodology:
-
Lipid Film Formation :
-
Accurately weigh and dissolve 1,3-Bis(octadecyloxy)propan-2-ol and any other lipid components in the chosen organic solvent within a round-bottom flask.[3]
-
Causality: The organic solvent ensures that all lipid components are fully solubilized and homogeneously mixed at the molecular level, which is critical for forming a uniform lipid bilayer later. If encapsulating a lipophilic drug, it should be added at this stage.[6]
-
-
Solvent Evaporation :
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids but below the boiling point of the aqueous buffer.
-
Reduce the pressure and rotate the flask to evaporate the solvent. This will deposit a thin, uniform lipid film on the inner wall of the flask.[3]
-
Causality: Slow and controlled evaporation under rotation prevents the lipids from aggregating in one spot, creating a large surface area for efficient hydration.
-
-
Hydration :
-
Introduce the aqueous buffer into the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[6]
-
Continue to rotate the flask (without vacuum) in the water bath for an extended period (e.g., 1 hour) to allow the lipid film to hydrate and self-assemble into MLVs.
-
Causality: The amphipathic lipids spontaneously form bilayer sheets to minimize the unfavorable interaction between their hydrophobic tails and the aqueous environment, which then close upon themselves to form vesicles.
-
-
Size Reduction (Homogenization) :
-
The resulting MLV suspension is typically heterogeneous in size. To achieve a defined and uniform particle size distribution, further processing is required.
-
Sonication : Use a bath or probe sonicator to apply ultrasonic energy, which breaks down large MLVs into smaller SUVs.[6]
-
Extrusion : Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This is the preferred method for producing LUVs with a narrow size distribution.
-
Causality: A uniform size distribution is critical for many pharmaceutical applications, as particle size influences biodistribution, circulation half-life, and cellular uptake.
-
Caption: Workflow for Liposome Formulation via Thin-Film Hydration.
Safety, Handling, and Storage
As with any laboratory chemical, appropriate safety precautions must be taken when handling 1,3-Bis(octadecyloxy)propan-2-ol.
-
Handling : Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust or direct contact with skin and eyes.[7]
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[8]
Conclusion
1,3-Bis(octadecyloxy)propan-2-ol is a valuable synthetic lipid for researchers in drug delivery and formulation science. Its inherent stability, derived from its diether structure, provides a robust alternative to traditional phospholipids, enabling the development of more durable and effective lipid-based delivery systems. By understanding its properties and employing validated formulation protocols, scientists can harness its potential to advance the next generation of therapeutics.
References
-
1,3-bis-(Octadecyloxy)propan-2-ol | 18794-74-6. BuyersGuideChem. [Link]
-
2-Propanol, 1,3-bis(octadecyloxy)-. Substance Details - SRS | US EPA. [Link]
-
1-(Octadecyloxy)propan-2-ol | C21H44O2 | CID 62793. PubChem. [Link]
- Method for producing liposomes with increased percent of compound encapsulated.
-
Liposome: composition, characterization, preparation, and recent innovation in clinical applications. ResearchGate. [Link]
-
Propane, 1,3-bis(octadecyloxy)- | C39H80O2 | CID 624534. PubChem. [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. PMC. [Link]
-
2-Propanol, 1,3-bis(o-tolyloxy)- | C17H20O3. PubChem. [Link]
-
Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes. Royal Society of Chemistry. [Link]
-
Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. European Journal of Chemistry. [Link]
-
Hypocholesterolemic activity of 1,3-bis(substituted phenoxy)-2-propanones. PubMed. [Link]
- 1,3-propane diol derivatives as bioactive compounds.
-
SAFETY DATA SHEET PROPAN-2-OL TECH. Chemical Suppliers. [Link]
Sources
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-bis-(Octadecyloxy)propan-2-ol | 18794-74-6 - BuyersGuideChem [buyersguidechem.com]
- 5. US6193998B1 - Method for producing liposomes with increased percent of compound encapsulated - Google Patents [patents.google.com]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
Technical Compendium: Nomenclature and Synonyms of 1,3-Bis(octadecyloxy)propan-2-ol
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Core Identity & Structural Significance[1][2][3][4][5][6]
1,3-Bis(octadecyloxy)propan-2-ol is a specific dialkyl glycerol (DAG) ether lipid.[1][2] Unlike its ester counterparts (diacylglycerols), which are subject to rapid enzymatic hydrolysis in vivo, this ether lipid provides a chemically and metabolically stable backbone. This stability is critical in the design of next-generation Lipid Nanoparticles (LNPs) and liposomal drug delivery systems where premature payload release must be minimized.[1][2]
In the context of LNP formulation, this molecule often serves as a helper lipid or a structural lipid , providing membrane rigidity without the liability of esterase degradation.
Chemical Identity Matrix[1][2][7][8]
| Parameter | Identifier / Value |
| Primary Systematic Name | 1,3-Bis(octadecyloxy)propan-2-ol |
| CAS Registry Number | 18794-74-6 |
| Molecular Formula | C |
| Molecular Weight | 597.05 g/mol |
| Structural Class | Dialkyl Glycerol Ether (DAGE); 1,3-Diether |
| Physical State | White waxy solid / powder |
Systematic Nomenclature & Synonyms
Precise nomenclature is the first line of defense against experimental error. The database retrieval of lipid structures is notoriously prone to confusion between esters (acyl) and ethers (alkyl).[2]
A. IUPAC & Systematic Variations
These names are used in regulatory filings (IND/NDA) and patent literature.
-
1,3-Di-O-octadecylglycerol (Describes the glycerol backbone explicitly)[1][2]
-
2-Propanol, 1,3-bis(octadecyloxy)- (Chemical Abstracts Service Index Name)
B. Common & Trivial Names
These are frequently found in supplier catalogs (e.g., Avanti, Sigma, Cayman) and bench-side shorthand.[1]
-
1,3-Distearyl Ether (Ambiguous; often requires "glycerol" context)[1][2]
-
Di-Batyl Alcohol (Historical/Trivial: Batyl alcohol is the 1-O-octadecyl monoether; this is the 1,3-diether analog)[1][2]
C. Acronyms & Abbreviations
Critical Disambiguation: The "Ester vs. Ether" Trap
As a Senior Scientist, I cannot overstate the importance of verifying the linkage type. A common failure mode in LNP stability studies is the accidental substitution of the ester analog for the ether target.
Comparative Analysis
| Feature | Target Compound (Ether) | Common Confusant (Ester) |
| Name | 1,3-Bis(octadecyloxy)propan-2-ol | Glyceryl 1,3-Distearate |
| CAS | 18794-74-6 | 504-40-5 |
| Linkage | Ether (-C-O-C-) | Ester (-C-O-C=O-) |
| Stability | High (Resistant to lipase/esterase) | Low (Degrades to Stearic Acid) |
| Use Case | Long-circulating LNPs, artificial membranes | Food additives, rapid-release lipids |
Visualizing the Structural Logic
The following diagram illustrates the structural relationships and the decision logic for database searching.
Figure 1: Structural relationship map distinguishing the target ether lipid from its ester analog and positional isomer.[1][2]
Synthesis & Impurity Profiling[1][2]
Understanding the synthesis pathway helps in identifying potential impurities and selecting the correct grade for pharmaceutical applications.
Primary Synthesis Route: The synthesis typically involves the reaction of Epichlorohydrin with Stearyl Alcohol (Octadecanol) under basic conditions (Williamson Ether Synthesis).[1]
Key Impurities to Watch:
-
Mono-alkylated species: 1-Octadecyloxy-2,3-propanediol (Batyl Alcohol).[1][2]
-
Tri-alkylated species: 1,2,3-Tris(octadecyloxy)propane.[1]
-
Isomeric impurities: Traces of 1,2-bis(octadecyloxy)propan-3-ol due to epoxide migration.[1][2]
Experimental Protocol: Identification via Mass Spectrometry
Note: This protocol validates the identity of the ether lipid against ester contaminants.[1]
-
Sample Prep: Dissolve 0.1 mg of lipid in 1 mL Methanol:Chloroform (1:1).
-
Ionization: ESI Positive Mode.
-
Target Ion: Look for
at m/z 598.06 or at m/z 620.05 . -
Differentiation Step:
Application Scientist's Note: Database Search Strategy
When searching for this compound in different databases, use the following specific queries to avoid "noise" from esters.
| Database | Recommended Search Term | Reason |
| SciFinder / CAS | 18794-74-6 | Exact match; avoids text parsing errors.[1][2] |
| PubChem | 1,3-bis(octadecyloxy)propan-2-ol | Text search is robust here; check structure 2D view.[1][2] |
| Patent Search | "1,3-di-O-octadecyl" OR "1,3-distearyl ether" | Captures older patent vernacular.[1][2] |
| Supplier Catalogs | 1,3-Dioctadecyl Glycerol | Often listed under "Glycerols" or "Ether Lipids".[1] |
References
-
BOC Sciences. 1,3-bis(octadecyloxy)propan-2-ol - CAS 18794-74-6.[2] Retrieved from [1][2]
-
US EPA. 2-Propanol, 1,3-bis(octadecyloxy)- Substance Details. CompTox Chemicals Dashboard. Retrieved from [1][2]
-
BuyersGuideChem. 1,3-bis-(Octadecyloxy)propan-2-ol Suppliers & Data. Retrieved from [1][2]
-
PubChem. Compound Summary: 1,3-Dioctanoyl glycerol (Analog Reference for Naming). National Library of Medicine. Retrieved from [2]
-
Cayman Chemical. 1,2-O-Dihexadecyl-sn-glycerol (Positional Isomer/Analog Reference). Retrieved from [1][2]
Sources
role of 1,3-Bis(octadecyloxy)propan-2-ol as a lipid excipient in drug delivery
An In-depth Technical Guide to 1,3-Bis(octadecyloxy)propan-2-ol as a Lipid Excipient in Drug Delivery
Authored by a Senior Application Scientist
Foreword: The Imperative for Advanced Lipid Excipients
In the landscape of modern drug development, the challenge of delivering poorly soluble and sensitive therapeutic agents remains a significant hurdle. Lipid-based drug delivery systems (LBDDS) have emerged as a powerful solution, enhancing the bioavailability and stability of a wide range of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6] At the heart of these systems are the lipid excipients, whose physicochemical properties dictate the performance of the final formulation. This guide focuses on a particularly promising, yet underexplored, synthetic lipid: 1,3-Bis(octadecyloxy)propan-2-ol. Its unique structure offers compelling advantages for the formulation of robust and effective drug delivery vehicles.
Part 1: Unveiling 1,3-Bis(octadecyloxy)propan-2-ol: A Molecular Profile
1,3-Bis(octadecyloxy)propan-2-ol is a synthetic diether lipid. Its structure is characterized by a central propan-2-ol backbone with two long C18 saturated alkyl chains (octadecyl) attached via ether linkages at the 1 and 3 positions.
Physicochemical Properties
The properties of 1,3-Bis(octadecyloxy)propan-2-ol are summarized in the table below. The long, saturated hydrocarbon chains confer a highly lipophilic character, making it an excellent candidate for encapsulating hydrophobic drugs.
| Property | Value | Source |
| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [][8] |
| Synonyms | 1,3-Bis(octadecyloxy)-2-propanol, 1-O,3-O-Distearylglycerol | [] |
| CAS Number | 18794-74-6 | [][8] |
| Molecular Formula | C39H80O3 | [][8] |
| Molecular Weight | 597.05 g/mol | [][8] |
| Boiling Point | 649.5°C at 760mmHg | [] |
| Density | 0.874 g/cm³ | [] |
The Significance of the Ether Linkage
The defining feature of 1,3-Bis(octadecyloxy)propan-2-ol is its ether linkages, which stand in contrast to the ester linkages found in common phospholipids like phosphatidylcholines. This structural difference is the cornerstone of its enhanced stability. Ether bonds are significantly more resistant to chemical and enzymatic hydrolysis than ester bonds.[9] This inherent stability is a critical advantage for drug delivery systems intended for in vivo applications, where they are exposed to a variety of ester-cleaving enzymes (lipases, esterases) in the gastrointestinal tract and bloodstream. The enhanced stability of ether-linked lipids can lead to longer circulation times and a more controlled release of the encapsulated drug.[9]
Part 2: The Role of 1,3-Bis(octadecyloxy)propan-2-ol in Drug Delivery Systems
As a lipid excipient, 1,3-Bis(octadecyloxy)propan-2-ol can be a key component in several types of lipid-based nanoparticles, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these particles that incorporate a blend of solid and liquid lipids.[5][10] The primary function of the solid lipid matrix, for which 1,3-Bis(octadecyloxy)propan-2-ol is well-suited, is to protect the encapsulated drug from degradation and to control its release.[5][11]
The long, saturated octadecyl chains of 1,3-Bis(octadecyloxy)propan-2-ol would result in a highly ordered, crystalline lipid matrix. While this provides excellent stability, it can sometimes lead to lower drug loading and potential drug expulsion during storage.[10] To overcome this, 1,3-Bis(octadecyloxy)propan-2-ol can be strategically blended with liquid lipids to form NLCs. The resulting imperfections in the crystal lattice of the NLC matrix can accommodate a higher amount of the drug and improve its entrapment efficiency.[10]
Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery
In the context of delivering nucleic acids like mRNA and siRNA, 1,3-Bis(octadecyloxy)propan-2-ol could serve as a structural or "helper" lipid. While it is not an ionizable lipid (the component that directly complexes with the nucleic acid), its properties are complementary to the other components of an LNP formulation.[12] A typical LNP formulation for nucleic acid delivery consists of:
-
An ionizable cationic lipid: To electrostatically interact with the negatively charged nucleic acid.
-
A helper phospholipid: Such as DSPC, to provide structural integrity.[12]
-
Cholesterol: To modulate the fluidity and stability of the lipid bilayer.[12]
-
A PEGylated lipid: To provide a hydrophilic corona that prevents aggregation and reduces clearance by the immune system.[12]
1,3-Bis(octadecyloxy)propan-2-ol, with its defined structure and stability, could potentially be used in place of or in combination with traditional helper lipids to fine-tune the physical properties and in vivo behavior of the LNPs.
Part 3: Formulation of Nanoparticles with 1,3-Bis(octadecyloxy)propan-2-ol
The following is a generalized protocol for the preparation of lipid nanoparticles using a microfluidic mixing method, which is highly reproducible and scalable.[13] This protocol is adapted from standard LNP formulation procedures and can be optimized for specific applications.
Experimental Protocol: Microfluidic Synthesis of Lipid Nanoparticles
1. Preparation of Lipid Stock Solution (in Ethanol): a. Accurately weigh and dissolve the desired molar ratios of the lipid components in absolute ethanol. A typical formulation might include an ionizable lipid, 1,3-Bis(octadecyloxy)propan-2-ol (as a structural lipid), cholesterol, and a PEGylated lipid. b. For example, a molar ratio of 50:10:38.5:1.5 (ionizable lipid : DSPC : cholesterol : PEG-lipid) is common for siRNA delivery.[13][14] Here, 1,3-Bis(octadecyloxy)propan-2-ol could substitute for or be used in conjunction with DSPC. c. Ensure complete dissolution of all lipids. Gentle warming may be required.
2. Preparation of Aqueous Phase: a. For nucleic acid delivery, dissolve the mRNA or siRNA in a low pH buffer, such as a 10 mM citrate buffer at pH 4.0.[15] The acidic pH ensures that the ionizable lipid is protonated and can efficiently complex with the nucleic acid. b. For small molecule drugs, the aqueous phase is typically a buffer solution, which may contain surfactants to aid in nanoparticle formation.
3. Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr™). b. Load the lipid-ethanol solution into one syringe and the aqueous phase into another. c. Pump the two solutions through the microfluidic chip at a defined flow rate and flow rate ratio (e.g., a 3:1 aqueous to organic phase ratio).[13][15] The rapid mixing within the microfluidic channels causes a change in solvent polarity, leading to the self-assembly of the lipids into nanoparticles.
4. Downstream Processing: a. The resulting nanoparticle suspension is collected. b. To remove the ethanol and raise the pH, the suspension is dialyzed against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[15] This is a critical step as the final formulation needs to be biocompatible. c. The formulation can be further concentrated if necessary using techniques like tangential flow filtration.
Workflow Diagram: Microfluidic Synthesis of Lipid Nanoparticles
Caption: Workflow for lipid nanoparticle synthesis using microfluidics.
Part 4: Essential Characterization of Formulations
Once formulated, the nanoparticles must be rigorously characterized to ensure they meet the required quality attributes for their intended application.
Key Characterization Parameters
| Parameter | Technique | Significance | Typical Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Affects biodistribution, cellular uptake, and stability. PDI indicates the uniformity of the particle size distribution. | 50-200 nm, PDI < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates surface charge, which influences stability (prevention of aggregation) and interaction with biological membranes. | -30 mV to +30 mV |
| Entrapment Efficiency (%EE) | Chromatography (e.g., HPLC) after separation of free drug | The percentage of the initial drug that is successfully encapsulated within the nanoparticles. | > 80% |
| Drug Loading (%DL) | Chromatography (e.g., HPLC) after dissolving a known amount of nanoparticles | The weight percentage of the drug relative to the total weight of the nanoparticle. | Varies greatly with drug and formulation (e.g., 1-10%) |
| In Vitro Drug Release | Dialysis Bag Method, Franz Diffusion Cell | Determines the rate and extent of drug release from the nanoparticles over time in a simulated physiological environment. | Sustained release over hours to days |
Characterization Workflow Diagram
Caption: The journey of an LNP from injection to therapeutic action.
Conclusion and Future Perspectives
1,3-Bis(octadecyloxy)propan-2-ol represents a valuable addition to the formulator's toolkit of lipid excipients. Its key advantages—namely its high stability due to ether linkages and its well-defined chemical structure—make it an excellent candidate for developing robust and reproducible drug delivery systems. While further studies are needed to fully elucidate its performance in various formulations, its properties suggest it can play a significant role in advancing the development of next-generation lipid-based nanomedicines. Future research should focus on direct comparative studies against traditional ester-linked lipids to quantify the in vivo benefits of its enhanced stability and to explore its utility in a wider range of applications, including oral and topical drug delivery.
References
-
Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. (2025). Journal of Visualized Experiments. [Link]
-
1-(Octadecyloxy)propan-2-ol. PubChem. [Link]
-
In vitro and in vivo performance of proniosomes. (2020). IIUM Repository (IRep). [Link]
-
Propane, 1,3-bis(octadecyloxy)-. PubChem. [Link]
-
Lipid Nanoparticle Formulation, Production Methods and Characterization Protocols. (2025). Foods. [Link]
-
Lipid nanoparticles: Composition, formulation, and application. (2024). National Institutes of Health. [Link]
-
The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. (2023). National Institutes of Health. [Link]
- Methods of preparing lipid nanoparticles. (2021).
-
Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Pharmaceutics. [Link]
-
Some multifunctional lipid excipients and their pharmaceutical applications. (2018). SciSpace. [Link]
-
Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2021). Scientific Archives. [Link]
-
Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies. [Link]
-
2-Propanol, 1,3-bis(o-tolyloxy)-. PubChem. [Link]
- Novel Lipid Nanoparticles and Novel Components for Delivery of Nucleic Acids. (2011).
-
Synthesis and characterisation of 3,4-dialkoxy-substituted benzo-1,3,2-dithiazolyl radicals. (2010). Royal Society of Chemistry. [Link]
-
Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (2025). Drug Development & Delivery. [Link]
-
1,3-bis-(Octadecyloxy)propan-2-ol. BuyersGuideChem. [Link]
-
1,3-Bis(2-hydroxyethoxy)-2-propanol. CAS Common Chemistry. [Link]
-
2-Propanol, 1,3-bis(octadecyloxy)-. (2023). US EPA. [Link]
-
1,3-Dimethoxy-2-propanol. Chongqing Chemdad Co., Ltd. [Link]
-
2,3-bis(octadecyloxy)propan-1-ol. LookChem. [Link]
-
Synthesis of 3,3‐Dialkoxy‐2‐trialkylsiloxypropenes. (2025). ResearchGate. [Link]
-
In vitro and in vivo models for the study of oral delivery of nanoparticles. (2013). National Institutes of Health. [Link]
-
Lipid-Based Nanoformulations for Drug Delivery. (2022). National Institutes of Health. [Link]
-
High drug-loading nanomedicines: progress, current status, and prospects. (2017). National Institutes of Health. [Link]
-
Drug Delivery – Recent Trends, Enabling Technologies, In-Vitro-In-Vivo Predictions & Personalized Medicine. (2025). Losan Pharma. [Link]
-
Solid Lipid Nanoparticles. (2022). MDPI. [Link]
-
In Vitro and in Vivo Study of Two Types of Long-Circulating Solid Lipid Nanoparticles Containing Paclitaxel. (2004). J-STAGE. [Link]
-
Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Functional Polymeric Materials. [Link]
-
SOLID LIPID NANOPARTICLES (SLNs) AS NANO DRUG DELIVERY CARRIERS. (2021). SciSpace. [Link]
-
Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. (2023). Universitas Indonesia. [Link]
- Process for producing tetraalkoxypropane and derivative thereof. (2006).
-
Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview. (2017). Gavin Publishers. [Link]
-
Importance of solid lipid nanoparticles (SLN) in various administration routes and future perspectives. (2007). Dove Medical Press. [Link]
-
1,3-Bis(2-nitrophenoxy)propan-2-ol. (2012). National Institutes of Health. [Link]
-
Hypocholesterolemic activity of 1,3-bis(substituted phenoxy)-2-propanones. (1971). PubMed. [Link]
-
Drug Delivery and Formulation Part 2. (2023). SSPC. [Link]
-
2-Propanol, 1,3-dimethoxy-. (2025). NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. EXCIPIENT TECHNOLOGY - Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients [drug-dev.com]
- 4. WHITEPAPER - Drug Delivery – Recent Trends, Enabling Technologies, In-Vitro-In-Vivo Predictions & Personalized Medicine - Drug Development and Delivery [drug-dev.com]
- 5. mdpi.com [mdpi.com]
- 6. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv [biorxiv.org]
- 14. frontiersin.org [frontiersin.org]
- 15. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1,3-dioctadecoxypropan-2-ol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dioctadecoxypropan-2-ol, a long-chain diether propanol of significant interest in pharmaceutical and materials science applications. Due to the specialized nature of this molecule, readily available quantitative solubility data is scarce. Therefore, this guide focuses on the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and the scientific rationale behind the proposed methodology. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of this compound for formulation, purification, and analytical development.
Introduction: Understanding 1,3-dioctadecoxypropan-2-ol
1,3-dioctadecoxypropan-2-ol is a unique molecule characterized by a central propan-2-ol backbone with two long C18 alkyl chains attached via ether linkages. This structure imparts a distinct amphiphilic character, though heavily dominated by its lipophilic nature. The long, saturated octadecyl chains contribute to a large, nonpolar surface area, while the secondary hydroxyl group in the center introduces a site for hydrogen bonding.
The solubility of this compound is a critical parameter in various applications, including:
-
Drug Delivery: As a lipid excipient in formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).
-
Topical Formulations: In creams and ointments where it can act as an emollient and structuring agent.
-
Organic Synthesis: As a reactant or intermediate where solvent selection is crucial for reaction kinetics and purification.
Theoretical Principles of Solubility
The solubility of 1,3-dioctadecoxypropan-2-ol is governed by the principle of "like dissolves like." The molecule's two long, nonpolar octadecyl chains are the primary determinants of its solubility profile. These chains favor interactions with nonpolar solvents through van der Waals forces.
Conversely, the central hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor.[1][2] This provides some affinity for polar solvents. However, the significant steric hindrance from the bulky alkyl chains and the overwhelming nonpolar character of the molecule suggest that its solubility in polar solvents will be limited.[1][2]
Expected Solubility Trends:
-
High Solubility: In nonpolar, aliphatic, and aromatic hydrocarbon solvents (e.g., hexane, heptane, toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform). The long alkyl chains of the solute can readily interact with these solvents.
-
Moderate to Good Solubility: In moderately polar aprotic solvents that can accommodate the large alkyl groups, such as ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).
-
Low to Negligible Solubility: In highly polar protic solvents like water, methanol, and ethanol. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the large nonpolar molecule is thermodynamically unfavorable.[1][2]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for 1,3-dioctadecoxypropan-2-ol in a range of organic solvents is not widely published in the scientific literature. The following table provides a qualitative prediction based on the theoretical principles discussed above. An experimental protocol for determining precise quantitative data is provided in the subsequent section.
| Solvent | Solvent Type | Predicted Solubility | Primary Interaction Forces |
| Hexane | Nonpolar, Aliphatic | High | Van der Waals |
| Toluene | Nonpolar, Aromatic | High | Van der Waals, π-stacking |
| Dichloromethane | Polar, Aprotic | High | Dipole-dipole, Van der Waals |
| Chloroform | Polar, Aprotic | High | Dipole-dipole, Van der Waals |
| Diethyl Ether | Polar, Aprotic | Moderate to High | Dipole-dipole, Van der Waals |
| Tetrahydrofuran (THF) | Polar, Aprotic | Moderate to High | Dipole-dipole, Van der Waals |
| Ethyl Acetate | Polar, Aprotic | Moderate | Dipole-dipole, Van der Waals |
| Acetone | Polar, Aprotic | Low to Moderate | Dipole-dipole |
| Isopropanol | Polar, Protic | Low | Hydrogen bonding, Dipole-dipole |
| Ethanol | Polar, Protic | Very Low | Hydrogen bonding |
| Methanol | Polar, Protic | Very Low to Negligible | Hydrogen bonding |
| Water | Polar, Protic | Negligible | Hydrogen bonding |
Experimental Protocol for Solubility Determination
The following protocol outlines a robust method for the quantitative determination of the solubility of 1,3-dioctadecoxypropan-2-ol using the isothermal shake-flask method, followed by quantification via a suitable analytical technique.
Rationale for Method Selection
The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4] It involves agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. This ensures that the solvent is saturated with the solute.
For quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is recommended. Since 1,3-dioctadecoxypropan-2-ol lacks a strong chromophore for UV detection, ELSD or MS provides a more universal and sensitive means of detection.
Experimental Workflow Diagram
Sources
Analytical Characterization of 1,3-Bis(octadecyloxy)propan-2-ol: A Technical Guide
Topic: Analytical Methods for the Characterization of 1,3-Bis(octadecyloxy)propan-2-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide[1][]
Executive Summary & Strategic Importance
1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), often referred to as 1,3-Distearyl Glycerol Ether , is a critical hydrophobic backbone used in the synthesis of advanced lipid excipients.[1][] It serves as the structural scaffold for cationic lipids (e.g., DOTMA analogues) and PEGylated lipids essential for Lipid Nanoparticle (LNP) formulations in mRNA delivery.[1]
Unlike its ester counterparts (diglycerides), the ether linkages in this molecule provide superior chemical stability against hydrolysis in vivo and during storage.[1] However, this stability and the molecule's lack of a UV-active chromophore present unique analytical challenges.[1] Standard UV-Vis detection is ineffective, and its high hydrophobicity requires specialized chromatographic conditions.[1][]
This guide details a self-validating analytical strategy focusing on Charged Aerosol Detection (CAD) for quantitation and NMR/MS for structural elucidation, ensuring the rigorous control of Critical Quality Attributes (CQAs) required for GMP manufacturing.
Physicochemical Profile
Understanding the physical nature of the analyte is the first step in method development. 1,3-Bis(octadecyloxy)propan-2-ol is a waxy solid that exhibits polymorphism.[1][]
| Property | Specification / Characteristic | Analytical Implication |
| Molecular Formula | C₃₉H₈₀O₃ | High molecular weight (597.05 g/mol ) requires wide-pore columns or high-strength solvents.[1][] |
| Appearance | White to off-white waxy solid | Sample preparation requires heating or strong solvents (THF/CHCl₃).[1][] |
| Solubility | Soluble: THF, Chloroform, Hot IPA, Toluene.[1] Insoluble: Water, Methanol (cold).[1] | Reverse Phase (RP) methods must use high-strength organic modifiers (IPA/THF) to prevent on-column precipitation.[1][] |
| Chromophore | None (negligible UV absorbance >200nm) | UV detection is not viable. CAD, ELSD, or RI is required.[1] |
| Melting Point | ~60–70°C (Broad range due to polymorphism) | Thermal methods (DSC) are useful for solid-state characterization but not purity.[1][] |
Structural Confirmation (Identity)[1]
The symmetry of the 1,3-isomer is its defining structural feature, distinguishing it from the asymmetric 1,2-isomer impurity.[1]
A. Nuclear Magnetic Resonance (NMR)
Protocol: Dissolve ~10 mg of sample in 0.6 mL CDCl₃ (Deuterated Chloroform).[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 0.88 (t, 6H): Terminal methyl groups of the octadecyl chains.[1]
-
δ 1.20–1.40 (m, ~60H): Bulk methylene envelope of the alkyl chains.[1]
-
δ 1.50–1.60 (m, 4H):
-methylene protons relative to the ether oxygen.[1] -
δ 3.40–3.55 (m, 8H): Overlapping signals of the
-methylene protons of the alkyl chains and the glycerol C1/C3 protons. Note: The chemical equivalence of C1 and C3 confirms the symmetric 1,3-substitution. -
δ 3.90–4.00 (m, 1H): Methine proton at glycerol C2 (CH-OH).[1]
-
-
¹³C NMR (100 MHz, CDCl₃):
B. Mass Spectrometry (MS)
Since the molecule is neutral and lacks easily ionizable sites, standard ESI can be challenging without additives.[1]
-
Method: APCI (Atmospheric Pressure Chemical Ionization) or ESI with Ammonium Formate.[1]
-
Target Ion: Positive mode usually yields [M+H]⁺ at m/z 598.1 or the ammonium adduct [M+NH₄]⁺ at m/z 615.1.[1]
-
Fragmentation: Minimal fragmentation is observed in soft ionization; MS/MS may show loss of water or alkyl chains.[1]
Quantitative Purity & Impurity Profiling[1][2]
This is the core release assay. We utilize HPLC-CAD because it offers a universal response independent of chemical structure, which is critical when quantifying impurities (like mono-alkyl ethers) that may have different response factors in other detectors.[1][]
Method A: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: The column separates lipids based on hydrophobicity (carbon chain length).[1] The CAD nebulizes the eluent, evaporates the solvent, and charges the remaining analyte particles.[3] The charge measured is proportional to the mass of the analyte.
Protocol:
-
Instrument: UHPLC or HPLC system compatible with non-aqueous solvents.
-
Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0, Evaporation Temp 35°C.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 3.0 x 150 mm, 3.5 µm.[1]
-
Column Temp: 45°C (Keeps lipid soluble and improves mass transfer).[1]
-
Mobile Phase A: Methanol (100%)[1]
-
Mobile Phase B: Isopropanol / Tetrahydrofuran (90:10 v/v)[1]
-
Why THF? A small amount of THF ensures the double-chain lipid elutes as a sharp peak and cleans the column of highly lipophilic residues.
-
-
Flow Rate: 0.8 mL/min.[1]
-
Injection Volume: 5–10 µL.
-
Sample Diluent: THF / Methanol (1:1).[1] Concentration: 0.5 mg/mL.[1]
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 15.0 | 0 | 100 | Linear Ramp |
| 20.0 | 0 | 100 | Wash (Elute Tri-ethers) |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Elution Order (Relative):
-
Mono-alkyl impurity (1-octadecyloxypropan-2,3-diol): Elutes early (more polar).[1][]
-
Target Analyte (1,3-Bis(octadecyloxy)propan-2-ol): Main Peak.
-
Tri-alkyl impurity (1,2,3-Tri(octadecyloxy)propane): Elutes late (very hydrophobic).[1]
Method B: Gas Chromatography (GC-FID/MS)[1][2]
Context: An alternative method if CAD is unavailable. Requires derivatization because the free hydroxyl group causes peak tailing and the high boiling point stresses standard columns.
Derivatization Protocol (Silylation):
-
Weigh 10 mg sample into a vial.
-
Add 1.0 mL Pyridine.[1]
-
Add 0.5 mL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1]
-
Incubate at 60°C for 30 minutes.
-
Dilute with Heptane or Iso-octane before injection.[1][]
GC Parameters:
-
Column: DB-5HT (High Temperature) or ZB-5MS, 30m x 0.25mm x 0.25µm.[1][]
-
Carrier Gas: Helium, 1.2 mL/min constant flow.[1]
-
Inlet: Split 20:1, 300°C.
-
Oven Program:
-
Start 100°C (hold 1 min).
-
Ramp 15°C/min to 320°C.
-
Hold at 320°C for 10 min.
-
-
Detector: FID (340°C) or MS (Source 230°C).
Visualizing the Analytical Logic
Workflow Diagram
The following diagram illustrates the decision matrix for characterizing this molecule, ensuring no critical attribute is overlooked.
Caption: Analytical workflow for the comprehensive characterization of dialkyl glycerol ethers.
Impurity Origin Diagram
Understanding synthesis pathways helps anticipate impurities.[1] The target is usually synthesized via the alkylation of Epichlorohydrin or Glycerol.
Caption: Synthesis pathway illustrating the origin of common mono-alkyl and tri-alkyl impurities.
References
-
US Environmental Protection Agency (EPA). Substance Details: 2-Propanol, 1,3-bis(octadecyloxy)- (CAS 18794-74-6).[1][][4] CompTox Chemicals Dashboard.[1] [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 624534, Propane, 1,3-bis(octadecyloxy)-.[1] PubChem.[1][5] [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1] Chem. 1997, 62, 21, 7512–7515.[1] (Reference for CDCl3 solvent residual peaks). [Link]
Sources
An In-depth Technical Guide to 1,3-Bis(octadecyloxy)propan-2-ol as a Non-ionic Surfactant in Research Applications
Introduction: Unveiling a Stable Surfactant for Advanced Drug Delivery
In the dynamic landscape of pharmaceutical research and drug development, the rational design of effective delivery systems is paramount. Non-ionic surfactants have emerged as indispensable tools in the formulation of sophisticated nanocarriers, offering advantages such as high biocompatibility, low toxicity, and enhanced stability.[1][2] This technical guide focuses on a promising, yet less-explored non-ionic surfactant, 1,3-Bis(octadecyloxy)propan-2-ol . With its unique diether lipid structure, this molecule presents a compelling candidate for the formulation of robust vesicles and nanoparticles for a variety of research applications, from drug encapsulation to gene delivery.
This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core properties of 1,3-Bis(octadecyloxy)propan-2-ol, its potential applications, and practical guidance on its use in the laboratory. While direct experimental data for this specific molecule is limited in publicly available literature, this guide will leverage established principles of surfactant chemistry and data from structurally analogous compounds to provide a robust framework for its application.
Physicochemical Properties and Molecular Architecture
1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, non-ionic surfactant characterized by a glycerol backbone with two long C18 alkyl chains attached via ether linkages at the 1 and 3 positions, and a free hydroxyl group at the 2-position.[]
| Property | Value | Source |
| IUPAC Name | 1,3-Bis(octadecyloxy)propan-2-ol | [] |
| Synonyms | 1,3-Dioctadecoxy-2-propanol, 1,3-Distearyl glycerol ether | [] |
| CAS Number | 18794-74-6 | [] |
| Molecular Formula | C₃₉H₈₀O₃ | [] |
| Molecular Weight | 597.05 g/mol | [] |
| Appearance | Expected to be a waxy solid at room temperature | General knowledge |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, and ethanol | General knowledge |
The ether linkages are a key structural feature, conferring significantly higher chemical and enzymatic stability compared to the ester bonds found in many common phospholipids and surfactants.[4] This enhanced stability is a critical advantage for in vivo applications where enzymatic degradation can be a major hurdle.
Figure 1: Molecular structure of 1,3-Bis(octadecyloxy)propan-2-ol highlighting its amphiphilic nature.
Hydrophilic-Lipophilic Balance (HLB) - An Estimation
HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
For 1,3-Bis(octadecyloxy)propan-2-ol, the hydrophilic portion is the glycerol head with the hydroxyl group (-CH₂(O)-CH(OH)-CH₂(O)-), and the lipophilic portion consists of the two C18 alkyl chains.
-
Mh (Glycerol backbone with hydroxyl): ~91 g/mol
-
M (Total Molecular Weight): 597.05 g/mol
Estimated HLB ≈ 20 * (91 / 597.05) ≈ 3.05
An HLB value in this range (typically 3-6) suggests that 1,3-Bis(octadecyloxy)propan-2-ol is a W/O (water-in-oil) emulsifier , making it suitable for stabilizing water droplets within an oil phase. This property is particularly relevant for the formation of reverse micelles and certain types of nanoparticle formulations.
Critical Micelle Concentration (CMC) - A Qualitative Assessment
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to self-assemble into micelles.[6] For long-chain non-ionic surfactants, the CMC is generally very low. The two C18 alkyl chains of 1,3-Bis(octadecyloxy)propan-2-ol contribute to a large hydrophobic character, which would drive micellization at very low concentrations to minimize contact with an aqueous phase. While a specific value is not available, it is reasonable to expect a CMC in the micromolar range, similar to other double-chain, long-alkyl surfactants.[6]
Synthesis of 1,3-Bis(octadecyloxy)propan-2-ol: A Representative Protocol
The synthesis of 1,3-Bis(octadecyloxy)propan-2-ol can be achieved through a Williamson ether synthesis, starting from a protected glycerol derivative. The following is a representative, multi-step protocol that can be adapted for its synthesis.[7][8]
Figure 2: A representative synthetic workflow for 1,3-Bis(octadecyloxy)propan-2-ol.
Step-by-Step Methodology:
-
Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). This protects the 1,2-hydroxyl groups.
-
First Alkylation: Deprotonate the remaining primary hydroxyl group of solketal using a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF). Then, add 1-bromooctadecane to form the first ether linkage.
-
Deprotection: Remove the acetonide protecting group by acidic hydrolysis to yield 3-(octadecyloxy)propane-1,2-diol.
-
Second Alkylation: Repeat the alkylation step (deprotonation with NaH followed by addition of 1-bromooctadecane) to form the second ether linkage at the 1-position, yielding the final product, 1,3-Bis(octadecyloxy)propan-2-ol.
-
Purification: The final product should be purified using column chromatography on silica gel.
Note: This is a general synthetic strategy. Reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this specific synthesis.
Applications in Research: Formulation of Nanoparticles
The amphiphilic nature and stability of 1,3-Bis(octadecyloxy)propan-2-ol make it an attractive candidate for the formation of various types of lipid-based nanoparticles.
Niosomes
Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which form a bilayer structure enclosing an aqueous core.[2] They are analogous to liposomes but offer advantages in terms of cost and stability. The low HLB of 1,3-Bis(octadecyloxy)propan-2-ol suggests it would be a primary vesicle-forming surfactant, likely in combination with cholesterol to modulate membrane fluidity and stability.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that also incorporate a liquid lipid, creating a less ordered lipid matrix.[9] In these formulations, 1,3-Bis(octadecyloxy)propan-2-ol can act as a co-surfactant or a lipid matrix component, influencing particle size, stability, and drug loading capacity. Its long alkyl chains would contribute to the solid lipid core.
Representative Protocol for Niosome Formulation by Thin Film Hydration
The thin film hydration method is a common technique for preparing niosomes.[2] The following is a representative protocol illustrating how 1,3-Bis(octadecyloxy)propan-2-ol could be used.
Sources
- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
Technical Deep Dive: 1,3-Dioctadecoxypropan-2-ol in Lipid Nanoparticle Engineering
Executive Summary
1,3-Dioctadecoxypropan-2-ol (also known as 1,3-di-O-octadecylglycerol) represents a critical class of dialkyl glycerol ethers utilized in advanced drug delivery systems.[1] Unlike conventional ester-based lipids (e.g., DSPC) used in early Lipid Nanoparticles (LNPs), this ether-lipid analogue offers superior chemical stability against hydrolytic degradation in vivo.
This guide provides a comprehensive technical analysis of its structure, synthesis, and application in mRNA delivery vectors, designed for formulation scientists and process chemists.
Part 1: Structural Anatomy & Physicochemical Properties[1]
Chemical Identity
The molecule consists of a glycerol backbone where the hydroxyl groups at positions sn-1 and sn-3 are alkylated with saturated 18-carbon (stearyl) chains.[1] Position sn-2 retains a free hydroxyl group, providing a site for hydrogen bonding or further functionalization.[1]
-
IUPAC Name: 1,3-bis(octadecyloxy)propan-2-ol[1]
-
Common Name: 1,3-Distearyl glycerol ether
-
Molecular Formula:
-
Molecular Weight: 611.08 g/mol [1]
-
Classification: Non-ionic Surfactant / Ether Lipid[1]
Structural Visualization
The following diagram illustrates the symmetric ether linkages that confer hydrolytic resistance compared to ester analogues.
Figure 1: Structural connectivity of 1,3-dioctadecoxypropan-2-ol highlighting the stable ether linkages.
Key Physicochemical Data
| Property | Value / Characteristic | Relevance to Formulation |
| Melting Point | ~65–70 °C | High T_m contributes to rigid LNP membranes, reducing premature payload leakage.[1][2] |
| LogP | > 15 (Estimated) | Extremely hydrophobic; anchors firmly into the lipid bilayer.[1] |
| HLB Value | ~2–4 | Lipophilic surfactant; acts as a co-lipid or helper lipid.[1] |
| pKa | ~13–14 (Alcohol) | Non-ionizable at physiological pH (unlike cationic lipids).[1] |
| Solubility | Soluble: CHCl3, THF, Hot EthanolInsoluble: Water | Requires organic solvent injection methods for LNP assembly. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of symmetric 1,3-dialkyl glycerol ethers is most efficiently achieved via the Epichlorohydrin Route . This method avoids the protecting group manipulations required for asymmetric synthesis.[1]
Reaction Mechanism[1]
-
Alkoxide Formation: Octadecanol is deprotonated by a strong base (KOH).[1]
-
Ring Opening: The alkoxide attacks the epoxide ring of epichlorohydrin.[1]
-
Ring Closure & Substitution: An intermediate epoxide forms and is opened by a second equivalent of alkoxide.[1]
Step-by-Step Synthesis Protocol
Reagents: 1-Octadecanol (2.2 eq), Epichlorohydrin (1.0 eq), KOH (3.0 eq), Toluene (Solvent), Tetrabutylammonium bromide (TBAB, Phase Transfer Catalyst).
-
Activation: In a 3-neck round bottom flask equipped with a Dean-Stark trap, dissolve 1-octadecanol (59.5 g, 0.22 mol) in toluene (200 mL). Add KOH (16.8 g, 0.3 mol) and TBAB (1 mol%).
-
Dehydration: Reflux at 110°C to remove water generated from alkoxide formation (azeotropic distillation).[1]
-
Coupling: Cool to 60°C. Add epichlorohydrin (9.25 g, 0.1 mol) dropwise over 1 hour. The reaction is exothermic.[1]
-
Completion: Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1]
-
Work-up: Wash the organic layer with water (3x) to remove salts and excess base.[1] Dry over MgSO4.[1]
-
Purification: Recrystallize from hot acetone or ethanol to remove unreacted alcohol and monosubstituted byproducts.[1]
Figure 2: Process flow for the synthesis of 1,3-dialkyl glycerol ethers.
Part 3: Analytical Characterization[1]
Validating the structure requires distinguishing the ether linkage from potential ester impurities and confirming the 1,3-substitution pattern.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl3, 500 MHz.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Insight |
| 1H | 0.88 | Triplet | Terminal -CH3 | Alkyl chain ends |
| 1H | 1.25–1.35 | Multiplet | Bulk -CH2- | Hydrophobic chain |
| 1H | 1.55 | Multiplet | β-CH2 (Ether) | Methylene beta to oxygen |
| 1H | 3.42–3.48 | Triplet | α-CH2 (Ether) | Distinctive for Ether (Esters appear ~4.0-4.[1]2) |
| 1H | 3.50–3.65 | Multiplet | Glycerol C1/C3 | Symmetric backbone protons |
| 1H | 3.95 | Multiplet | Glycerol C2 | Methine proton at chiral center |
| 13C | 71.8 | - | Glycerol C1/C3 | Ether-linked carbons |
| 13C | 69.5 | - | Glycerol C2 | Hydroxyl-bearing carbon |
Mass Spectrometry[1][3]
-
Method: ESI-MS (Positive Mode)[1]
-
Expected Ion: [M+Na]+ = 634.07 m/z (Calculated for C39H80O3Na).
-
Note: Ether lipids do not show the characteristic loss of fatty acid fragments seen in ester lipids.[1]
Part 4: Functional Application in Drug Delivery
Role in Lipid Nanoparticles (LNPs)
In LNP formulations (e.g., for mRNA vaccines), 1,3-dioctadecoxypropan-2-ol serves as a Structural Lipid or Helper Lipid , replacing DSPC or cholesterol.
Advantages over Esters (DSPC):
-
Metabolic Stability: The ether bond is resistant to phospholipase A1/A2 and lysosomal lipases.[1] This prevents premature degradation of the LNP in the bloodstream or endosome.
-
Membrane Rigidity: The saturated C18 chains pack tightly, increasing the phase transition temperature (
).[1] This reduces the permeability of the LNP membrane, preventing leakage of the mRNA payload during storage. -
Endosomal Escape: While stable, the hydroxyl group at C2 allows for hydration.[1] Upon endosomal acidification, the rigid ether lipid helps facilitate the hexagonal phase transition required for membrane fusion and payload release.
Figure 3: Functional role of ether lipids in protecting LNP integrity during cellular uptake.[1]
References
-
Synthesis of Glycerol Ethers
-
NMR Characterization of Glycerol Derivatives
- Title: 1H-NMR Karplus Analysis of Molecular Conform
- Source: MDPI Intern
-
URL:[Link]
-
Ether Lipids in Biology & Chemistry
-
LNP Lipid Components
Sources
A Preliminary Investigative Framework for 1,3-Bis(octadecyloxy)propan-2-ol in Model Lipid Bilayers: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial biophysical characterization of 1,3-Bis(octadecyloxy)propan-2-ol, a synthetic diether lipid, within model membrane systems. Ether lipids are of significant interest due to their enhanced chemical stability compared to their ester-linked counterparts and their presence in specialized biological membranes.[1][2] This document outlines a logical, multi-phase experimental workflow designed for researchers, scientists, and drug development professionals. It details validated protocols for liposome preparation, quality control, and the assessment of the molecule's impact on fundamental bilayer properties, including thermotropic phase behavior and membrane fluidity. The causality behind each experimental choice is explained to provide not just a methodology, but a strategic approach to investigation. By following this guide, researchers can systematically elucidate the role of 1,3-Bis(octadecyloxy)propan-2-ol in modulating lipid bilayer structure and dynamics, paving the way for its potential application in advanced drug delivery systems or as a tool for membrane research.
Introduction: The Rationale for Investigating a Novel Diether Lipid
Biological membranes are predominantly composed of glycerophospholipids, which typically feature fatty acids linked to a glycerol backbone via ester bonds.[3] However, a distinct class of lipids, known as ether lipids, utilizes a more chemically robust ether linkage.[4] This structural modification imparts significant properties, including resistance to enzymatic degradation by many phospholipases and a tendency to alter membrane dynamics, such as fluidity and fusion events.[5][6] Ether lipids are not merely curiosities; they are integral components of certain mammalian tissues and are the primary constituents of archaeal cell membranes, enabling survival in extreme environments.[1][2]
This guide focuses on the preliminary investigation of a specific synthetic diether lipid, 1,3-Bis(octadecyloxy)propan-2-ol . This molecule possesses a simple glycerol backbone with two long, saturated C18 (octadecyl) alkyl chains attached at the sn-1 and sn-3 positions via ether bonds, and a free hydroxyl group at the sn-2 position. This structure is analogous to diacylglycerol (DAG), a critical second messenger in cellular signaling, but its ether linkages prevent metabolic processing by enzymes that target ester bonds. This inherent stability, combined with its defined amphiphilic character, makes 1,3-Bis(octadecyloxy)propan-2-ol a compelling candidate for modulating the biophysical properties of lipid bilayers. Understanding its fundamental interactions within a membrane is the first step toward harnessing its potential in applications such as enhancing the stability of liposomal drug carriers or creating model membranes with unique physical characteristics.
Physicochemical Profile of 1,3-Bis(octadecyloxy)propan-2-ol
A thorough investigation begins with understanding the molecule's fundamental properties. Its structure dictates its behavior, predicting its orientation and interaction within the anisotropic environment of a lipid bilayer. The two saturated octadecyl chains provide a significant hydrophobic anchor, while the central hydroxyl group acts as a small, polar headgroup capable of hydrogen bonding.
| Property | Value | Source |
| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [] |
| Molecular Formula | C₃₉H₈₀O₃ | [][8] |
| Molecular Weight | 597.05 g/mol | [][8] |
| Structure | Two C18 alkyl chains linked by ether bonds to a glycerol backbone at positions 1 and 3, with a hydroxyl group at position 2. | - |
| Predicted Behavior | Amphiphilic; expected to insert into lipid bilayers with its alkyl chains aligned within the hydrophobic core and its hydroxyl group oriented towards the polar headgroup region or aqueous interface. | - |
Experimental Framework: A Step-by-Step Investigative Approach
This section details the core experimental workflow for a preliminary investigation. The protocols are designed to be self-validating, with integrated quality control steps ensuring the reliability of downstream biophysical data.
Phase 1: Preparation and Characterization of Model Membranes
The foundation of this investigation is the creation of a reliable model system. Large Unilamellar Vesicles (LUVs) are an excellent choice, providing a well-defined, curved bilayer that mimics a cellular membrane environment.[9]
Protocol 3.1: Liposome Formulation via Thin-Film Hydration and Extrusion
This protocol is one of the most common and robust methods for liposome preparation.[9]
-
Lipid Preparation: Prepare stock solutions of a host lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and 1,3-Bis(octadecyloxy)propan-2-ol in a chloroform/methanol (2:1, v/v) solvent mixture.
-
Mixing: In a round-bottom flask, combine the host lipid and 1,3-Bis(octadecyloxy)propan-2-ol at desired molar ratios (e.g., 100:0, 95:5, 90:10). A control sample of pure host lipid is essential.
-
Film Formation: Attach the flask to a rotary evaporator. Reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner wall of theflask. This step is critical for ensuring homogeneous mixing of the lipid components.
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature significantly above the main phase transition temperature (Tₘ) of the host lipid (for DPPC, Tₘ ≈ 41°C). This facilitates the formation of multilamellar vesicles (MLVs).[10]
-
Extrusion: To produce vesicles of a uniform size, pass the MLV suspension through a high-pressure extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[11] Perform an odd number of passes (e.g., 11-21) to ensure the final sample is extruded through the membrane. This process transforms heterogeneous MLVs into a homogenous population of LUVs.
Protocol 3.2: Quality Control using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in suspension.[12] It is a mandatory quality control step to validate the liposome preparation.
-
Sample Preparation: Dilute a small aliquot of the prepared LUV suspension in filtered buffer to an appropriate concentration for DLS analysis.
-
Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Data Acquisition: Measure the fluctuations in scattered light intensity resulting from the Brownian motion of the vesicles.[13] The instrument's software correlates these fluctuations to determine the hydrodynamic diameter (size) and the Polydispersity Index (PDI).
-
Validation: A successfully prepared LUV sample should have a monomodal size distribution with a mean diameter close to the extruder's membrane pore size (e.g., 100-120 nm) and a PDI value below 0.2, indicating a homogenous population.[13] Samples not meeting these criteria should be re-prepared.
Phase 2: Assessing the Impact on Bilayer Thermotropic Properties
Protocol 3.3: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermodynamic technique used to characterize the phase transitions of lipids in a bilayer.[14][15] It measures the heat required to raise the temperature of the sample compared to a reference. By observing how 1,3-Bis(octadecyloxy)propan-2-ol alters the phase transition of a host lipid, we can infer its effect on membrane packing and stability.
-
Sample Preparation: Prepare concentrated LUV samples (as described in 3.1 & 3.2) with varying molar percentages of 1,3-Bis(octadecyloxy)propan-2-ol.
-
Calorimetric Scan: Load the sample and a matching buffer reference into the DSC cells. Scan a temperature range that brackets the known Tₘ of the host lipid (e.g., 25°C to 55°C for DPPC) at a controlled rate.
-
Data Analysis: The output is a thermogram showing heat flow versus temperature. Analyze the main phase transition peak for three key parameters:
-
Transition Temperature (Tₘ): The temperature at the peak maximum. A shift in Tₘ indicates that the diether lipid alters the stability of the gel or liquid-crystalline phase.
-
Peak Width (Cooperativity): A broadening of the peak suggests a decrease in the cooperativity of the transition, meaning the diether lipid disrupts the uniform packing of the host lipids.
-
Enthalpy (ΔH): The area under the peak. A change in enthalpy reflects an alteration in the van der Waals interactions between the lipid acyl chains.
-
Phase 3: Evaluating Effects on Membrane Fluidity and Order
Protocol 3.4: Steady-State Fluorescence Anisotropy
This spectroscopic technique provides insight into the rotational mobility of a fluorescent probe embedded within the lipid bilayer, which is directly related to the membrane's "fluidity" or structural order.[16][17]
-
Probe Selection: Use a lipophilic fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which partitions into the hydrophobic core of the bilayer.[17]
-
Sample Preparation: Prepare LUVs containing the desired molar ratios of 1,3-Bis(octadecyloxy)propan-2-ol as before. Incorporate the DPH probe at a low lipid-to-probe ratio (e.g., 200:1) during the initial lipid dissolution step.
-
Measurement: Place the sample in a fluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the intensity of the emitted light through both vertical (Iᵥᵥ) and horizontal (Iᵥₕ) polarizers.
-
Calculation and Interpretation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (Iᵥᵥ - G * Iᵥₕ) / (Iᵥᵥ + 2 * G * Iᵥₕ) where G is an instrument-specific correction factor.
-
An increase in anisotropy indicates that the probe's rotation is more restricted, suggesting that 1,3-Bis(octadecyloxy)propan-2-ol induces a more ordered, less fluid membrane environment.
-
A decrease in anisotropy suggests a more disordered, more fluid environment.[18]
-
Data Interpretation and Mechanistic Hypothesis
The integration of data from DSC and fluorescence anisotropy allows for the formation of a robust mechanistic hypothesis. For example, if the incorporation of 1,3-Bis(octadecyloxy)propan-2-ol leads to an increase in both Tₘ and fluorescence anisotropy, it strongly suggests the molecule has an ordering effect on the bilayer. This is plausible due to its long, saturated C18 chains, which would interact favorably with the saturated chains of a lipid like DPPC, potentially reducing gauche defects and promoting a more tightly packed, gel-like state. The small hydroxyl headgroup would likely reside near the glycerol backbone of neighboring lipids, with minimal steric hindrance.
Conclusion and Future Directions
This guide provides a robust and validated workflow for the essential preliminary characterization of 1,3-Bis(octadecyloxy)propan-2-ol in model lipid bilayers. By systematically applying these techniques, researchers can generate high-quality, reproducible data on the molecule's influence on membrane stability and fluidity.
The insights gained from this preliminary investigation will serve as a critical foundation for more advanced studies. Future directions could include:
-
Investigating Complex Systems: Incorporating the diether lipid into bilayers containing cholesterol and other lipids to model lipid rafts and more biologically relevant membranes.[19]
-
Protein-Lipid Interactions: Studying how the presence of this molecule in a bilayer allosterically affects the function of embedded membrane proteins.[20][21]
-
Advanced Biophysical Techniques: Employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Atomic Force Microscopy (AFM) to gain atomic-level insights into the molecule's orientation and its effect on bilayer thickness and domain formation.[22][23]
-
Permeability Assays: Assessing how the inclusion of this stable ether lipid impacts the permeability of the bilayer to small molecules, a key parameter for drug delivery applications.
By building upon the foundational data generated through this framework, the scientific community can fully explore the potential of 1,3-Bis(octadecyloxy)propan-2-ol and other novel synthetic lipids.
References
-
Gliozzi, A., et al. (2001). Ether Lipids in Biomembranes. PubMed. [Link]
-
Kleinschmidt, J. H. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology. [Link]
-
Creative Biolabs. (n.d.). Liposome Preparation Process. Creative Biolabs. [Link]
-
SEPAWA. (2023). Liposomes synthesis and size characterization with high precision DLS. SEPAWA Congress. [Link]
-
Wikipedia. (2023). Ether lipid. Wikipedia. [Link]
-
Fields, D. (2023). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.net. [Link]
-
Drizyte, E., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. [Link]
-
Dean, J. M., & Lodhi, I. J. (2017). Structural and functional roles of ether lipids. Protein & Cell. [Link]
-
McElhaney, R. N. (1986). Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations. PubMed. [Link]
-
Mourtas, S., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. PMC. [Link]
-
Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Heparin. [Link]
-
McElhaney, R. N. (1982). The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes. PubMed. [Link]
-
Jähnig, F. (1979). Structural order of lipids and proteins in membranes: evaluation of fluorescence anisotropy data. PubMed. [Link]
-
Dean, J. M., & Lodhi, I. J. (2017). Structural and functional roles of ether lipids. PubMed. [Link]
-
Kumar, D. A. (2017). Liposome: method of preparation, advantages, evaluation and its application. SciSpace. [Link]
-
Abu-Issa, A., et al. (2023). Conventional Liposomal Formulation Methods. Encyclopedia MDPI. [Link]
-
Duportail, G., & Lempereur, C. (1993). Analysis of the fluorescence anisotropy of labelled membranes submitted to a shear stress. Biochemical Society Transactions. [Link]
-
HORIBA Scientific. (n.d.). Particle Size Analysis of Liposomes. HORIBA. [Link]
-
Wyatt Technology. (n.d.). Liposome Characterization by Dynamic Light Scattering. Waters. [Link]
-
Wikipedia. (2023). Fluorescence anisotropy. Wikipedia. [Link]
-
Patsnap. (2025). Using Calorimeters for Investigating Lipid Membrane Stability. Patsnap Eureka. [Link]
-
Harvard Medical School. (n.d.). Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. [Link]
-
Wagner, U., et al. (2005). Fluorescence and Polarization Imaging of Membrane Dynamics in Living Cells. SPIE Digital Library. [Link]
-
Adhyapak, P., et al. (2024). Investigation of biophysical and nano-mechanical properties of asymmetric artificial lipid membranes. DOI. [Link]
-
Kasemo, B., et al. (2018). Biophysical Characterization of Supported Lipid Bilayers Using Parallel Dual-Wavelength Surface Plasmon Resonance and Quartz Crystal Microbalance Measurements. PMC. [Link]
-
Štefl, M., et al. (2019). Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]
-
Fiveable. (2025). Lipid bilayers and membrane models. Fiveable. [Link]
-
Arora, A., & Tamm, L. K. (2001). Biophysical approaches to membrane protein structure determination. Current Opinion in Structural Biology. [Link]
-
Castellana, E. T., & Cremer, P. S. (2006). Solid supported lipid bilayers: From biophysical studies to sensor design. PMC. [Link]
-
PubChem. (n.d.). 1-(Octadecyloxy)propan-2-ol. PubChem. [Link]
-
PubChem. (n.d.). Propane, 1,3-bis(octadecyloxy)-. PubChem. [Link]
-
US EPA. (2023). 2-Propanol, 1,3-bis(octadecyloxy)-. Substance Details - SRS. [Link]
-
Serafim, M. S. M., et al. (2022). Synthesis of 1,3‐bis(aryloxy)propan‐2‐amines. ResearchGate. [Link]
-
LookChem. (n.d.). Cas 6076-38-6,2,3-bis(octadecyloxy)propan-1-ol. LookChem. [Link]
-
Lewin, N. E., et al. (2010). Self-Assembly and Lipid Interactions of Diacylglycerol Lactone Derivatives Studied at the Air/Water Interface. PMC. [Link]
-
He, L., et al. (2023). Identifying Membrane Protein-Lipid Interactions with Lipidomic Lipid Exchange-Mass Spectrometry. bioRxiv. [Link]
-
Naumann, R., et al. (2013). Engineering Lipid Bilayer Membranes for Protein Studies. MDPI. [Link]
-
Cimatu, K. L. A., et al. (2011). Phase Behavior of Planar Supported Lipid Membranes Composed of Cholesterol and 1,2-Distearoyl-sn-Glycerol-3-Phosphocholine Examined by Sum-Frequency Vibrational Spectroscopy. PMC. [Link]
-
Aisenbrey, C., et al. (2022). Exploration of the dynamic interplay between lipids and membrane proteins by hydrostatic pressure. PMC. [Link]
-
Wang, Y., et al. (2023). Propranolol induces large-scale remodeling of lipid bilayers: tubules, patches, and holes. Communications Chemistry. [Link]
-
Aisenbrey, C., et al. (2020). Allosteric coupling between a lipid bilayer and a membrane protein. PMC. [Link]
-
Black, R. A., & Blain, J. C. (2021). Chiral Lipid Bilayers are Enantioselectively Permeable. eScholarship. [Link]
Sources
- 1. Ether lipids in biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ether lipid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural and functional roles of ether lipids [journal.hep.com.cn]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 12. news-medical.net [news-medical.net]
- 13. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 14. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural order of lipids and proteins in membranes: evaluation of fluorescence anisotropy data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 19. Phase Behavior of Planar Supported Lipid Membranes Composed of Cholesterol and 1,2-Distearoyl-sn-Glycerol-3-Phosphocholine Examined by Sum-Frequency Vibrational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Allosteric coupling between a lipid bilayer and a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. ks.uiuc.edu [ks.uiuc.edu]
Methodological & Application
protocol for formulating lipid nanoparticles with 1,3-Bis(octadecyloxy)propan-2-ol
Application Note: High-Stability Lipid Nanoparticle Formulation using 1,3-Bis(octadecyloxy)propan-2-ol
Part 1: Introduction & Scientific Rationale
1.1 The Shift to Ether Lipids Standard Lipid Nanoparticles (LNPs) for mRNA delivery typically rely on ester-linked phospholipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), to provide structural rigidity and stabilize the bilayer during circulation. However, ester bonds are susceptible to hydrolysis, particularly in aqueous suspensions and during long-term storage, leading to particle degradation and loss of mRNA potency.
1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), often referred to as a dialkyl glycerol ether, represents a class of "Ether Lipids" . Unlike DSPC, this molecule possesses ether linkages connecting the C18 (stearyl) chains to the glycerol backbone.
Key Advantages:
-
Hydrolytic Stability: Ether bonds are chemically inert to hydrolysis, significantly extending the shelf-life of the LNP formulation.
-
Membrane Packing: The lack of a bulky phosphate headgroup and the presence of the secondary hydroxyl group allow this lipid to intercalate tightly between ionizable lipids and cholesterol, modulating membrane fluidity similar to a "neutral helper lipid."
-
Endosomal Escape: Ether lipids have been shown to facilitate fusion with endosomal membranes, potentially enhancing the cytosolic release of cargo.
1.2 Material Attributes
-
Chemical Name: 1,3-Bis(octadecyloxy)propan-2-ol[][2]
-
Molecular Formula: C39H80O3[][2]
-
Molecular Weight: ~597.05 g/mol []
-
Physical State: White waxy solid.
-
Solubility: Insoluble in water; Soluble in Ethanol (warm), Chloroform, and THF.
-
Role in LNP: Structural Lipid (Substitute for DSPC or DOPE).
Part 2: Formulation Strategy
To formulate LNPs with this lipid, we utilize a modified 4-component system.[3][4] We replace the standard phospholipid (DSPC) with 1,3-Bis(octadecyloxy)propan-2-ol to create a "High-Stability Ether-LNP."
Target Molar Ratio (Standard Baseline):
| Component | Role | Molar % |
|---|---|---|
| Ionizable Lipid (e.g., MC3, SM-102) | RNA Complexation | 50% |
| 1,3-Bis(octadecyloxy)propan-2-ol | Structural Stability (Ether) | 10% |
| Cholesterol | Membrane Fluidity | 38.5% |
| DMG-PEG2000 | Steric Stabilization | 1.5% |
Note: The N/P ratio (Nitrogen to Phosphate ratio) is typically maintained at 6:1.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
-
Lipids: Ionizable Lipid, 1,3-Bis(octadecyloxy)propan-2-ol, Cholesterol, DMG-PEG2000.
-
Payload: mRNA (e.g., Fluc mRNA or target gene).
-
Solvents: Ethanol (200 proof, anhydrous), Citrate Buffer (50 mM, pH 4.0), PBS (pH 7.4).
-
Equipment: Microfluidic Mixing System (e.g., NanoAssemblr or similar), Heated Water Bath, Tangential Flow Filtration (TFF) or Dialysis Cassettes (20k MWCO).
Step-by-Step Workflow
Step 1: Preparation of the Organic Phase (Lipid Mix)
-
Critical Action: 1,3-Bis(octadecyloxy)propan-2-ol has a high melting transition due to saturated C18 chains.
-
Protocol:
-
Weigh out the four lipids according to the molar ratio (50:10:38.5:1.5).
-
Dissolve lipids in absolute ethanol.
-
Heating Step: If the ether lipid does not dissolve immediately, warm the ethanol solution to 45–50°C in a water bath. Vortex until the solution is crystal clear.
-
Equilibrate to room temperature (RT) just before mixing. Ensure no precipitation occurs upon cooling.
-
Step 2: Preparation of the Aqueous Phase (mRNA)
-
Protocol:
-
Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .
-
Target concentration: Calculate based on the N/P ratio of 6. (Typically, mRNA conc. is ~0.15 to 0.2 mg/mL in the aqueous stream).
-
Step 3: Microfluidic Mixing
-
Mechanism: Rapid mixing of ethanol and water precipitates the lipids into nanoparticles, trapping the mRNA.
-
Parameters:
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).
-
Total Flow Rate (TFR): 12 mL/min (Adjust based on chip specifications).
-
-
Procedure:
-
Load syringes with Organic and Aqueous phases.
-
Run the mixer. Discard the first 200 µL (waste) to ensure steady-state flow.
-
Collect the output (LNP suspension) into a sterile tube. The mixture is now ~25% ethanol.
-
Step 4: Downstream Processing (Buffer Exchange)
-
Purpose: Remove ethanol and neutralize pH to destabilize the ionizable lipid surface (preventing toxicity).
-
Protocol:
-
Dialysis: Transfer LNPs to a 20k MWCO dialysis cassette. Dialyze against 1000x volume of 1x PBS (pH 7.4) for 12–18 hours at 4°C.
-
Concentration: If using TFF, concentrate to desired payload concentration (e.g., 0.5 mg/mL).
-
Filtration: Pass through a 0.22 µm sterile PES filter.
-
Part 4: Visualization of Workflow
The following diagram illustrates the formulation logic and the specific integration of the ether lipid.
Caption: Workflow for formulating Ether-LNPs. Note the critical heating step for the lipid phase to ensure solubility of the C18 ether lipid.
Part 5: Quality Control & Characterization
To validate the integration of 1,3-Bis(octadecyloxy)propan-2-ol, the following metrics must be met:
| Metric | Method | Acceptance Criteria | Scientific Relevance |
| Particle Size (Z-avg) | DLS (Dynamic Light Scattering) | 60 – 100 nm | Indicates correct self-assembly. Ether lipids often yield slightly larger particles than DSPC due to packing. |
| Polydispersity (PDI) | DLS | < 0.2 | Ensures monodispersity and lack of aggregation. |
| Encapsulation Efficiency | RiboGreen Assay | > 85% | Confirms the lipid shell has successfully trapped the mRNA. |
| Zeta Potential | ELS | -10 to 0 mV (at pH 7.4) | Near-neutral surface charge prevents rapid clearance in vivo. |
| pKa | TNS Assay | 6.2 – 6.8 | Confirms the ionizable lipid is functional despite the change in structural lipid. |
Part 6: Troubleshooting Guide
Issue: Lipid Precipitation in the Microfluidic Chip
-
Cause: 1,3-Bis(octadecyloxy)propan-2-ol has a high Krafft point (solubility temp).
-
Solution: Maintain the ethanol phase at 40°C during the loading of the syringe. Ensure the microfluidic chip is not cold (room temp is fine, but avoid cold room manufacturing).
Issue: Low Encapsulation Efficiency (<70%)
-
Cause: The ether lipid may be packing too tightly, excluding the mRNA during the rapid mixing phase.
-
Solution: Increase the Flow Rate Ratio (FRR) to 4:1 temporarily to increase polarity during mixing, or slightly decrease the ether lipid molar % to 7-8%, topping up with Cholesterol.
References
-
Kulkarni, J. A., et al. (2019).[5][6] "On the role of helper lipids in lipid nanoparticle formulations of siRNA." Nanoscale. Link
-
Guler, G., et al. (2009).[7] "Effects of Ether vs. Ester Linkage on Lipid Bilayer Structure and Water Permeability."[8] Biochemistry. Link
-
Hald Albertsen, C., et al. (2022).[3] "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[9][10] Advanced Drug Delivery Reviews. Link
-
PubChem. (n.d.).[11] "Compound Summary: 1,3-Bis(octadecyloxy)propan-2-ol." National Library of Medicine. Link
-
Schoenmaker, L., et al. (2021).[5] "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics. Link
Sources
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. liposomes.ca [liposomes.ca]
- 7. researchgate.net [researchgate.net]
- 8. Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Design Features of Lipid Nanoparticles and Electrostatic Charge-Based Lipid Nanoparticle Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 11. 1-(Octadecyloxy)propan-2-ol | C21H44O2 | CID 62793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Stability mRNA Lipid Nanoparticles Using 1,3-Dioctadecoxypropan-2-ol
Executive Summary
This guide details the application of 1,3-dioctadecoxypropan-2-ol (also known as 1,3-distearyl glycerol ether) as a high-stability structural helper lipid in Lipid Nanoparticle (LNP) formulations for mRNA delivery. Unlike conventional helper lipids such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) which contain ester linkages susceptible to hydrolysis, 1,3-dioctadecoxypropan-2-ol features ether linkages and a chemically robust glycerol backbone.
Key Advantages:
-
Hydrolytic Stability: Ether bonds prevent degradation in aqueous storage and physiological environments (e.g., GI tract, endosomes).
-
Membrane Rigidity: The saturated C18 (octadecyl) chains provide a high phase transition temperature (
), enhancing LNP structural integrity and preventing premature payload leakage. -
Symmetry: The 1,3-substitution pattern offers unique packing geometries compared to standard 1,2-isomers, potentially modulating lipid polymorphism and endosomal escape.
Scientific Mechanism & Rationale
The "Ether" Advantage
Standard LNPs rely on ester-linked lipids (DSPC, biodegradable ionizable lipids). While biodegradability is desirable for the ionizable component to reduce toxicity, premature hydrolysis of the structural lipids limits shelf-life and in vivo circulation time.
1,3-dioctadecoxypropan-2-ol addresses this by replacing the ester bonds with ether bonds.
-
Chemical Structure: A glycerol core with two stearyl (C18) chains attached via ether linkages at positions 1 and 3, leaving a secondary hydroxyl group at position 2.
-
Function: It acts as a neutral structural lipid . Due to its small polar head group (-OH) compared to phosphatidylcholine, it exhibits high hydrophobicity, functioning similarly to cholesterol but with the packing properties of a saturated phospholipid tail.
Mechanism of Action
In the LNP, this lipid partitions into the particle shell and core interface. Its high
-
Locks the mRNA inside the core during circulation (preventing leak-out).
-
Resists lipase degradation, preserving the LNP structure until cellular uptake.
Figure 1: Mechanistic comparison of ether-linked vs. ester-linked lipids in LNP stability.
Experimental Protocol
Materials Required
-
Cargo: CleanCap® Firefly Luciferase mRNA (or target mRNA).
-
Ionizable Lipid: DLin-MC3-DMA or proprietary biodegradable lipid.
-
Structural Lipid (The Topic): 1,3-dioctadecoxypropan-2-ol (Purity >98%).
-
PEG-Lipid: DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).
-
Buffer: 50 mM Citrate Buffer, pH 4.0 (Aqueous Phase).
-
Solvent: Ethanol (200 proof, Molecular Biology Grade).
-
Equipment: NanoAssemblr® Ignite™ (or similar microfluidic mixer), Amicon® Ultra Centrifugal Filters (100kDa MWCO).
Formulation Strategy
We will substitute a portion of the standard helper lipid (DSPC) or Cholesterol with 1,3-dioctadecoxypropan-2-ol. Given its lack of a large headgroup, it is best used as a Cholesterol substitute or a co-helper lipid .
Recommended Molar Ratio (Mol %):
| Component | Standard (Control) | Ether-Stabilized (Test) | Role |
|---|---|---|---|
| Ionizable Lipid | 50% | 50% | mRNA Complexation |
| 1,3-dioctadecoxypropan-2-ol | 0% | 15% | Stability/Rigidity |
| DSPC | 10% | 10% | Bilayer Formation |
| Cholesterol | 38.5% | 23.5% | Fluidity Modulation |
| DMG-PEG2000 | 1.5% | 1.5% | Steric Shielding |
Note: We reduce Cholesterol to accommodate the ether lipid, as both occupy the hydrophobic interstitial spaces and modulate rigidity.
Step-by-Step Protocol
Step 1: Lipid Stock Preparation
-
Dissolve 1,3-dioctadecoxypropan-2-ol in ethanol. Note: Solubility may be lower than phospholipids due to high crystallinity. Warm to 37°C or 50°C if necessary to ensure complete dissolution.
-
Prepare 10 mg/mL stocks of all other lipids in ethanol.
-
Combine lipids into a single "Organic Phase" vial according to the molar ratios above.
-
Target Total Lipid Concentration: 10 - 12.5 mM.
-
Step 2: mRNA Preparation
-
Dilute mRNA in 50 mM Citrate Buffer (pH 4.0).[1]
-
Target Concentration: Calculate based on N/P ratio (Nitrogen-to-Phosphate ratio) of 6:1.
-
Calculation: (Total Lipid mM × %Ionizable × Volume) / (mRNA conc) ≈ N/P 6.
-
Step 3: Microfluidic Mixing
-
Instrument: NanoAssemblr Ignite.
-
Parameters:
-
Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
-
Total Flow Rate (TFR): 12 mL/min.
-
-
Inject Organic Phase (Lipids) and Aqueous Phase (mRNA) into the chip.
-
Collect the output (Initial LNP suspension) in a sterile tube.
-
Observation: The suspension should be opalescent but not milky/precipitated.
-
Step 4: Downstream Processing
-
Dilution: Immediately dilute the output 1:40 with 1X PBS (pH 7.4) to quench the ethanol and neutralize pH.
-
Dialysis/Concentration: Use Amicon Ultra-15 (100kDa) filters.
-
Spin at 3,000 x g for 15-30 mins.
-
Wash 3x with PBS to remove residual ethanol and citrate.
-
-
Filtration: Pass through a 0.22 µm PES syringe filter for sterilization.
Characterization & Validation
Physicochemical Analysis
Perform these assays to validate the particle formation.
| Assay | Method | Acceptance Criteria |
| Particle Size | Dynamic Light Scattering (DLS) | 60 - 100 nm |
| Polydispersity (PDI) | DLS | < 0.20 (Monodisperse) |
| Encapsulation Efficiency | RiboGreen™ Assay (+/- Triton X-100) | > 85% |
| Zeta Potential | Electrophoretic Light Scattering | Near Neutral (-10 to +10 mV) |
Stress Testing (The "Ether" Validation)
To prove the utility of 1,3-dioctadecoxypropan-2-ol, you must demonstrate superior stability over ester-based controls.
Protocol:
-
Aliquot "Standard" and "Ether-Stabilized" LNPs.
-
Incubate aliquots at 25°C (RT) and 37°C (Body Temp) for 7, 14, and 28 days.
-
At each timepoint, measure:
-
Size/PDI: Check for aggregation (common in unstable LNPs).
-
Free mRNA: Use RiboGreen without Triton to detect leakage.
-
Lipid Integrity: LC-MS/MS to quantify hydrolysis products (e.g., Lyso-DSPC vs. Intact Ether Lipid).
-
Expected Result: The Ether-Stabilized formulation should show significantly lower lipid degradation products and maintained PDI compared to the DSPC/Cholesterol control.
Workflow Visualization
Figure 2: Microfluidic manufacturing workflow for Ether-Lipid LNPs.
References
-
Kulkarni, J. A., et al. (2018). "Design of lipid nanoparticles for in vitro and in vivo delivery of gene therapy." Nanomedicine: Nanotechnology, Biology and Medicine.
-
Hald Albertsen, C., et al. (2022). "The role of lipid components in lipid nanoparticles for vaccines and gene therapy."[4][5][6] Advanced Drug Delivery Reviews.
-
Guler, G., et al. (2009).[7] "Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains." Biophysical Journal.
-
Schoenmaker, L., et al. (2021). "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics.
-
Suzuki, Y., et al. (2023). "Biodegradable Lipid Nanoparticles: Improving the Safety of mRNA Vaccines." Materials.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
1,3-Bis(octadecyloxy)propan-2-ol in non-viral gene delivery systems
Application Note: 1,3-Bis(octadecyloxy)propan-2-ol in Non-Viral Gene Delivery Systems
Part 1: Executive Summary & Technical Rationale
The Shift to Ether Lipids: Standard lipid nanoparticles (LNPs) typically rely on ester-linked lipids (e.g., DSPC, DOTAP). While effective, these lipids are susceptible to rapid hydrolysis by endogenous esterases (e.g., phospholipase A2) in the serum and endosome, often leading to premature cargo release or instability during storage.
1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), often referred to as 1,3-Distearyl Glycerol Ether (1,3-DSGE) , represents a critical class of "Next-Generation" lipid scaffolds. Its defining feature is the ether linkage at the sn-1 and sn-3 positions, which renders the lipid backbone immune to hydrolytic degradation.
Core Applications:
-
Structural Helper Lipid: Incorporated into LNPs to increase membrane rigidity and circulation half-life (similar to cholesterol but with distinct packing parameters).
-
Precursor for Cationic Ether Lipids: The primary industrial application is as the starting scaffold for synthesizing hydrolytically stable cationic lipids (e.g., saturated analogs of DOTMA) used in mRNA vaccines and gene therapy.
Part 2: Physicochemical Profile
| Property | Specification | Relevance to Gene Delivery |
| Chemical Name | 1,3-Bis(octadecyloxy)propan-2-ol | Core scaffold. |
| Abbreviation | 1,3-DSGE / BODP | Used in formulation logs. |
| Molecular Formula | C39H80O3 | High hydrophobicity (LogP ~18). |
| Molecular Weight | 597.05 g/mol | -- |
| Linkage Type | Ether (C-O-C) | High Stability: Resistant to esterases/lipases. |
| Phase Transition (Tm) | High (>50°C) | Creates "rigid" liposomes; ideal for controlled release. |
| Solubility | Chloroform, Ethanol (heated), THF | Requires heating during formulation (Thin Film/Microfluidics). |
Part 3: Mechanism of Action
Enhanced Serum Stability (The Ether Advantage)
Unlike ester-based lipids, 1,3-DSGE does not degrade into fatty acids and lyso-lipids in the presence of serum esterases. This preserves the LNP integrity during systemic circulation, allowing for greater accumulation at the target site (e.g., tumor or liver) via the EPR effect or receptor targeting.
Membrane Rigidity & Packing
The saturated C18 (stearyl) chains allow for tight packing of the lipid bilayer. When used as a helper lipid, 1,3-DSGE increases the phase transition temperature (
Endosomal Escape (Fusogenicity)
While the alcohol form is neutral, its derivatives (cationic ether lipids) facilitate fusion with the endosomal membrane. The ether backbone promotes the formation of the inverted hexagonal phase (
Figure 1: Mechanism of ether-lipid enhanced stability and delivery.
Part 4: Protocol - Formulation of Ether-Stabilized LNPs
Objective: Create stable mRNA-LNPs using 1,3-DSGE as a structural helper lipid to replace or augment DSPC/Cholesterol.
Materials:
-
Cationic/Ionizable Lipid: (e.g., DLin-MC3-DMA or proprietary lipid)[1]
-
Helper Lipid: 1,3-Bis(octadecyloxy)propan-2-ol (1,3-DSGE)
-
PEG-Lipid: PEG2000-DMG
-
Cholesterol: (Optional, can be reduced if using 1,3-DSGE)
-
Payload: mRNA (e.g., eGFP or Luciferase)
-
Buffer: 50mM Citrate Buffer (pH 4.0) and PBS (pH 7.4)
-
Solvent: Ethanol (Molecular Biology Grade)[2]
Equipment: Microfluidic Mixer (e.g., NanoAssemblr) or Vortex Mixer.
Step-by-Step Workflow:
-
Lipid Stock Preparation:
-
Dissolve 1,3-DSGE in Ethanol. Note: Due to the saturated C18 chains, 1,3-DSGE requires heating to 50-60°C to fully dissolve.
-
Prepare 10 mg/mL stocks of all other lipids in ethanol.
-
-
Mixing Ratio Calculation (Molar):
-
Standard LNP: 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)
-
Ether-Stabilized LNP: 50:10 :38.5:1.5 (Ionizable:1,3-DSGE :Chol:PEG)
-
Rationale: Substituting the phospholipid (DSPC) with the Ether Lipid (1,3-DSGE) enhances bilayer stability.
-
-
Microfluidic Mixing:
-
Aqueous Phase: Dilute mRNA in Citrate Buffer (pH 4.0) to 0.2 mg/mL.
-
Organic Phase: Combine lipids in ethanol at the calculated molar ratios. Ensure the mixture is warm (40°C) if precipitation occurs.
-
Flow Rate Ratio: Set Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).
-
Total Flow Rate: 12 mL/min.
-
Run the mixer to generate LNPs.[3]
-
-
Dialysis & Buffer Exchange:
-
Immediately dilute the LNP solution 40x with PBS (pH 7.4) or dialyze against PBS overnight using a 10kDa MWCO cassette.
-
Critical Step: This raises the pH, neutralizing the ionizable lipid and locking the LNP structure.
-
-
Characterization (Quality Control):
-
Size/PDI: Measure using Dynamic Light Scattering (DLS). Target: 60–100 nm, PDI < 0.2.
-
Encapsulation Efficiency (EE%): Use RiboGreen assay (with and without Triton X-100). Target: >85%.
-
Figure 2: Microfluidic formulation workflow for Ether-Lipid LNPs.
Part 5: Protocol - Synthesis of Cationic Ether Lipids (Precursor Usage)
Context: Researchers often use 1,3-DSGE to synthesize 1,2-di-O-octadecyl-3-trimethylammonium propane (DSTAP-Ether) , a highly stable cationic lipid.
Reaction Scheme Summary:
-
Activation: 1,3-DSGE + Methanesulfonyl Chloride (MsCl)
Mesylate intermediate. -
Amination: Mesylate + Dimethylamine
Tertiary Amine. -
Quaternization: Tertiary Amine + Methyl Chloride
Quaternary Ammonium Lipid.
Safety Note: This synthesis involves hazardous reagents. Perform in a fume hood.
Protocol:
-
Mesylation:
-
Dissolve 1g of 1,3-DSGE in dry Dichloromethane (DCM).
-
Add 1.5 eq Triethylamine (TEA). Cool to 0°C.
-
Dropwise add 1.2 eq Methanesulfonyl Chloride. Stir 4h at RT.
-
Wash with NaHCO3, dry over MgSO4, and concentrate.
-
-
Amination:
-
Dissolve crude mesylate in THF/Ethanol.
-
Add excess Dimethylamine (2M in THF).
-
Heat in a sealed pressure vessel at 60°C for 48h.
-
Evaporate solvent.[2] Purify via silica column chromatography.
-
-
Result: A pH-sensitive or permanently charged cationic ether lipid ready for LNP formulation.
Part 6: Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation during mixing | 1,3-DSGE has a high melting point. | Heat the ethanol lipid mix to 50°C immediately before microfluidic mixing. Ensure tubing is not cold. |
| Large Particle Size (>150nm) | Slow mixing or high lipid concentration. | Increase Total Flow Rate (TFR) to >12 mL/min. Decrease lipid concentration. |
| Low Encapsulation Efficiency | Incorrect pH during mixing. | Ensure Citrate buffer is pH 4.0 exactly. Verify mRNA integrity. |
| Cytotoxicity in vitro | High charge density (if using cationic derivative). | Reduce the molar ratio of the cationic lipid; increase PEG-lipid content to 2.5%. |
References
-
Heyes, J., et al. (2005).[4] Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids.[4] Journal of Controlled Release. Link
-
Kulkarni, J. A., et al. (2018). The current landscape of nucleic acid delivery.[1][4][5][6] Nature Nanotechnology. Link
-
BOC Sciences. (2023). 1,3-bis(octadecyloxy)propan-2-ol Product Data.
-
Felgner, P. L., et al. (1987).[7] Lipofection: a highly efficient, lipid-mediated DNA-transfection procedure. PNAS. Link (Foundational work on DOTMA, the ether lipid analog).
-
Semple, S. C., et al. (2010).[4] Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. A novel formulation based on 2,3-di(tetradecyloxy)propan-1-amine cationic lipid combined with polysorbate 80 for efficient gene delivery to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid Nanoparticles for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Lipids and PEG Derivatives for mRNA Delivery - Amerigo Scientific [amerigoscientific.com]
- 7. mdpi.com [mdpi.com]
Application of 1,3-Bis(octadecyloxy)propan-2-ol in siRNA Therapeutic Formulations: A Technical Guide
Introduction: The Challenge of siRNA Delivery and the Role of Lipid Nanoparticles
These LNPs are typically composed of four key lipid components: an ionizable cationic lipid to encapsulate the negatively charged siRNA, a phospholipid (like DSPC) and cholesterol as structural "helper" lipids, and a PEGylated lipid (PEG-lipid).[2][3] The PEG-lipid is crucial for controlling the particle size during formulation and providing a hydrophilic shield that prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[2][4]
This application note focuses on the pivotal role of 1,3-Bis(octadecyloxy)propan-2-ol as a foundational building block for a critical class of PEG-lipids used in advanced siRNA therapeutic formulations.
1,3-Bis(octadecyloxy)propan-2-ol: The Hydrophobic Anchor for PEGylation
While not typically a direct component in the final LNP formulation, 1,3-Bis(octadecyloxy)propan-2-ol (also known as 1,3-dioctadecoxypropan-2-ol) serves as the hydrophobic lipid anchor for the synthesis of widely used PEG-lipids, such as (R)-2,3-bis(octadecyloxy)propyl-1-(methoxy polyethylene glycol 2000) carbamate (PEG-DMG) .[5][6] The two C18 octadecyl chains of this lipid provide the necessary lipophilicity to securely embed the PEG-lipid within the LNP's lipid shell.
The structure of 1,3-Bis(octadecyloxy)propan-2-ol is presented in the table below:
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| 1,3-Bis(octadecyloxy)propan-2-ol | CCCCCCCCCCCCCCCCCCOCC(O)COCCCCCCCCCCCCCCCCCC | C39H80O3 | 597.05 g/mol | 18794-74-6 |
Table 1: Physicochemical properties of 1,3-Bis(octadecyloxy)propan-2-ol.[]
The hydroxyl group at the 2-position of the propane backbone is the reactive site for the attachment of the polyethylene glycol (PEG) chain, typically via a carbamate linkage, to form the final PEG-lipid.
The Role of PEG-Lipids in siRNA-LNP Formulations
The PEG-lipid, anchored by the 1,3-Bis(octadecyloxy)propan-2-ol moiety, plays a multifaceted role in the efficacy of siRNA-LNP therapeutics:
-
Size Control During Formulation: The amount of PEG-lipid is a critical parameter that dictates the final size of the LNP during the self-assembly process, which is often carried out using rapid mixing techniques like microfluidics.[8]
-
Colloidal Stability: The hydrophilic PEG chains form a protective layer on the surface of the LNP, preventing aggregation and ensuring stability during storage.[2]
-
"Stealth" Properties and Circulation Time: This PEG shield reduces the opsonization of LNPs by plasma proteins, thereby evading rapid clearance by the mononuclear phagocyte system and extending the circulation half-life of the therapeutic.[2][4]
-
The "PEG Dilemma": While essential for stability and circulation, a persistent PEG shield can hinder the uptake of the LNP by target cells and subsequent endosomal escape. Therefore, the design of the PEG-lipid, including the choice of the lipid anchor (like 1,3-Bis(octadecyloxy)propan-2-ol), is crucial for achieving a balance between stability and cellular delivery. Some PEG-lipids are designed to be shed from the LNP surface as it circulates or nears the target tissue.
Experimental Protocols
Protocol 1: Formulation of siRNA-LNPs using a Microfluidic Method
This protocol describes the formulation of siRNA-LNPs using a microfluidic system, a reproducible and scalable method. The lipid mixture includes an ionizable lipid (e.g., DLin-MC3-DMA), helper lipids, and a PEG-lipid derived from 1,3-Bis(octadecyloxy)propan-2-ol.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-lipid (e.g., PEG2000-DMG, synthesized from 1,3-Bis(octadecyloxy)propan-2-ol)
-
siRNA of interest
-
Ethanol (anhydrous, molecular biology grade)
-
Sodium Acetate Buffer (25 mM, pH 4.0, nuclease-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, nuclease-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer cassettes, 10K MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in absolute ethanol to achieve a final desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2]
-
The total lipid concentration in the ethanol phase is typically between 10-20 mM.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 25 mM Sodium Acetate Buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two solutions causes a change in solvent polarity, leading to the self-assembly of the lipids and siRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/acetate buffer mixture.
-
To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with multiple buffer changes.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP-siRNA formulation at 4°C.
-
Protocol 2: Characterization of Formulated siRNA-LNPs
It is essential to characterize the physicochemical properties of the formulated LNPs to ensure quality and consistency.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
Acceptable LNPs for in vivo use typically have a size range of 70-100 nm and a PDI below 0.2.
-
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer.
-
Measure the surface charge (zeta potential).
-
At physiological pH (7.4), LNPs should have a near-neutral or slightly negative surface charge.
-
3. siRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add RiboGreen reagent directly to the intact LNPs to measure the amount of unencapsulated siRNA.
-
In the second set, lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA, then add the RiboGreen reagent to measure the total siRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total siRNA - Unencapsulated siRNA) / Total siRNA * 100
-
A high encapsulation efficiency (>90%) is desirable.
-
| Parameter | Technique | Typical Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 70 - 100 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential (at pH 7.4) | Laser Doppler Velocimetry | Near-neutral |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
Table 2: Key characterization parameters for siRNA-LNPs.
Protocol 3: In Vitro Gene Silencing Assay
This protocol assesses the biological activity of the formulated siRNA-LNPs in a relevant cell line.
Materials:
-
Target cell line (e.g., HeLa cells expressing a reporter gene like Luciferase or GFP).
-
Cell culture medium and supplements.
-
siRNA-LNPs (targeting the reporter gene).
-
Control siRNA-LNPs (non-targeting sequence).
-
Assay reagent for measuring reporter gene expression (e.g., Luciferase assay reagent, or flow cytometer for GFP).
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare serial dilutions of the siRNA-LNPs in serum-free media.
-
Remove the old media from the cells and add the LNP dilutions.
-
Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours).
-
-
Gene Expression Analysis:
-
After the incubation period, replace the transfection media with fresh complete media.
-
Continue to culture the cells for an additional 24-48 hours to allow for gene knockdown.
-
Measure the expression of the target reporter gene. For luciferase, lyse the cells and measure luminescence. For GFP, analyze the cells by flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Normalize the reporter gene expression to a housekeeping gene or total protein content.
-
Calculate the percentage of gene knockdown relative to cells treated with the non-targeting control siRNA-LNP.
-
Plot a dose-response curve to determine the IC50 (the concentration of siRNA that causes 50% gene knockdown).
-
Visualizing the Workflow and Mechanisms
LNP Formulation Workflow
Caption: Workflow for siRNA-LNP formulation via microfluidic mixing.
Mechanism of LNP-mediated siRNA Delivery
Caption: Cellular mechanism of LNP-mediated siRNA delivery and gene silencing.
Conclusion
1,3-Bis(octadecyloxy)propan-2-ol is a vital chemical entity in the field of siRNA therapeutics, serving as the lipid anchor for the synthesis of PEG-lipids that are indispensable for the formulation of stable and effective lipid nanoparticles. Understanding its role and the subsequent function of the derived PEG-lipid is crucial for the rational design and development of next-generation nucleic acid delivery systems. The protocols outlined in this guide provide a robust framework for researchers to formulate, characterize, and evaluate siRNA-LNP systems for their therapeutic potential.
References
-
On the role of helper lipids in lipid nanoparticle formulations of siRNA. RSC Publishing. Available at: [Link]
-
Modular lipid nanoparticle platform technology for siRNA and lipophilic prodrug delivery. Journal of Controlled Release. Available at: [Link]
-
Enhanced hepatic delivery of siRNA and microRNA using oleic acid based lipid nanoparticle formulations. PMC. Available at: [Link]
-
On the role of helper lipids in lipid nanoparticle formulations of siRNA. Semantic Scholar. Available at: [Link]
-
The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery. RIBOPRO. Available at: [Link]
-
Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Wiley Online Library. Available at: [Link]
-
Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis Inc. Available at: [Link]
-
Lipid Nanoparticle Technology for Clinical Translation of siRNA Therapeutics. NanoMedicines Research Group. Available at: [Link]
-
Lipid nanoparticle technology for clinical translation of siRNA therapeutics. Pure. Available at: [Link]
Sources
- 1. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. ribopro.eu [ribopro.eu]
- 3. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
Application Notes and Protocols for a Novel Structural Lipid in LNP Formulations
Abstract
Lipid Nanoparticles (LNPs) have become the leading non-viral delivery system for nucleic acid therapeutics, including mRNA vaccines and siRNA drugs. The stability, delivery efficiency, and safety of these LNPs are critically dependent on their lipid composition and the precise molar ratio of each component. Standard formulations typically consist of four key lipid types: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a "helper" phospholipid. This document introduces 1,3-dioctadecoxypropan-2-ol , a novel, neutral, and highly stable ether-linked lipid, as a structural component for next-generation LNP formulations. We provide a comprehensive guide on its hypothesized function, strategies for optimizing its molar ratio within a stable LNP framework, and detailed protocols for formulation and characterization.
Introduction: The Critical Role of Lipid Composition in LNP Performance
Lipid Nanoparticles are complex, multi-component systems designed to protect a nucleic acid payload and deliver it effectively into the cytoplasm of target cells. The success of clinically approved products like Onpattro® (patisiran) and the COVID-19 mRNA vaccines has underscored the importance of rational lipid design and formulation optimization.[]
The four canonical lipid components each serve a distinct purpose:
-
Ionizable Cationic Lipid: Essential for encapsulating the negatively charged nucleic acid payload at low pH and facilitating endosomal escape within the target cell.[2] Its pKa is a critical parameter for efficacy and safety.
-
Helper Phospholipid: Typically a cylindrical-shaped lipid like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), it provides structural stability to the LNP bilayer.[3][4]
-
Cholesterol: A crucial structural component that modulates membrane rigidity and fluidity, enhancing particle stability and promoting fusion with cellular membranes.[3][4]
-
PEGylated Lipid: A polyethylene glycol-conjugated lipid that controls particle size during formation and provides a hydrophilic corona to prevent aggregation and reduce clearance by the immune system, thereby extending circulation time.[4][5]
The precise molar ratio of these components dictates the nanoparticle's physicochemical properties, including size, surface charge, stability, and ultimately, its biological activity.[6][7] This guide explores the integration of a novel structural lipid, 1,3-dioctadecoxypropan-2-ol, into this established framework.
Component Profile: 1,3-dioctadecoxypropan-2-ol
Chemical Structure:
-
IUPAC Name: 1,3-bis(octadecyloxy)propan-2-ol
-
Backbone: Propan-2-ol (a glycerol derivative)
-
Lipid Tails: Two C18 (octadecyl) alkyl chains
-
Linkage: Ether bonds (-O-)
Key Physicochemical Properties:
-
Neutral Charge: The absence of an ionizable headgroup (like a tertiary amine) renders this lipid neutral across all pH ranges.
-
High Hydrophobicity: The two long C18 chains provide significant hydrophobicity, promoting its integration into the lipid core of the LNP.
-
Enhanced Chemical Stability: The ether linkages are significantly more resistant to chemical hydrolysis compared to the ester bonds found in many phospholipids and ionizable lipids. This can contribute to improved shelf-life of the final LNP formulation.
Hypothesized Function in LNP Formulations: Based on its structure, 1,3-dioctadecoxypropan-2-ol is proposed to function as a structural/helper lipid . It is not a substitute for the ionizable lipid. Its role is likely to be multifaceted:
-
Stability Enhancement: By packing within the LNP core, its stable ether bonds and hydrophobic tails can increase the overall rigidity and integrity of the nanoparticle, potentially reducing payload leakage.
-
Fluidity Modulation: Similar to cholesterol, it can fill gaps between other lipid components, modulating the fluidity of the lipid matrix, which is crucial for both in-vivo stability and membrane fusion events.[3]
-
Influence on Endosomal Escape: The geometry of helper lipids can influence the formation of non-lamellar lipid phases (e.g., hexagonal HII phase), which is believed to destabilize the endosomal membrane and facilitate the release of the nucleic acid payload into the cytoplasm.[2][4] The specific impact of 1,3-dioctadecoxypropan-2-ol on this process requires experimental validation.
Caption: Hypothetical structure of an LNP incorporating 1,3-dioctadecoxypropan-2-ol.
Optimizing the Molar Ratio: A Data-Driven Approach
There is no single "optimal" molar ratio; it must be empirically determined for each specific nucleic acid payload and intended application. However, we can start from well-established formulations and systematically substitute or augment them with 1,3-dioctadecoxypropan-2-ol.
Table 1: Molar Ratios of Clinically Advanced LNP Formulations
| Formulation (Product) | Ionizable Lipid | Helper Lipid (DSPC) | Cholesterol | PEG-Lipid | Molar Ratio (%) | Reference |
| Patisiran (Onpattro®) | DLin-MC3-DMA | 10 | 38.5 | 1.5 | 50 : 10 : 38.5 : 1.5 | [] |
| mRNA-1273 (Spikevax®) | SM-102 | 10 | 38.5 | 1.5 | 50 : 10 : 38.5 : 1.5 | [7][8] |
| BNT162b2 (Comirnaty®) | ALC-0315 | 9.4 | 42.7 | 1.6 | 46.3 : 9.4 : 42.7 : 1.6 | [] |
Strategy for Integration: We propose evaluating 1,3-dioctadecoxypropan-2-ol by partially or fully substituting one of the neutral structural lipids, namely Cholesterol or DSPC. A Design of Experiments (DoE) approach is highly recommended for efficient optimization.
Table 2: Example DoE for Molar Ratio Optimization This table outlines a screening study where the total percentage of structural lipids (DSPC + Cholesterol + Novel Lipid) is kept constant at 48.5 mol%, based on the successful Moderna formulation.
| Formulation ID | Ionizable Lipid (SM-102) (mol%) | DSPC (mol%) | Cholesterol (mol%) | 1,3-dioctadecoxypropan-2-ol (mol%) | PEG-Lipid (mol%) |
| Control | 50 | 10 | 38.5 | 0 | 1.5 |
| N4-A1 | 50 | 5 | 38.5 | 5 | 1.5 |
| N4-A2 | 50 | 0 | 38.5 | 10 | 1.5 |
| N4-B1 | 50 | 10 | 28.5 | 10 | 1.5 |
| N4-B2 | 50 | 10 | 18.5 | 20 | 1.5 |
| N4-C1 | 50 | 5 | 28.5 | 15 | 1.5 |
Protocol: LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic mixing device, which offers excellent control over particle size and high reproducibility.
4.1 Materials and Reagents
-
Ionizable Lipid (e.g., SM-102)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,3-dioctadecoxypropan-2-ol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Nucleic Acid (mRNA or siRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing instrument (e.g., NanoAssemblr® Ignite™) and cartridges
-
Dialysis device (e.g., Slide-A-Lyzer™ Cassettes, 10K MWCO)
4.2 Protocol Steps
-
Preparation of Lipid Stock in Ethanol:
-
Calculate the required mass of each lipid to prepare a concentrated stock solution in ethanol (e.g., 25 mM total lipid) according to the desired molar ratios from your DoE (Table 2).
-
Weigh and dissolve all lipids (Ionizable, DSPC, Cholesterol, 1,3-dioctadecoxypropan-2-ol, PEG-Lipid) in 100% ethanol.
-
Vortex thoroughly until all lipids are fully dissolved. Gentle warming (to 37-45°C) may be required, especially for cholesterol. This is your Organic Phase .
-
-
Preparation of Nucleic Acid in Aqueous Buffer:
-
Dilute the nucleic acid stock to the desired concentration (e.g., 0.1 mg/mL) in 50 mM Citrate Buffer (pH 4.0).
-
The acidic pH is crucial for protonating the ionizable lipid, enabling electrostatic interaction with the negatively charged nucleic acid backbone. This is your Aqueous Phase .
-
-
Microfluidic Mixing:
-
Prime the microfluidic system with ethanol and the aqueous buffer as per the manufacturer's instructions.
-
Load the Organic Phase and Aqueous Phase into separate syringes.
-
Set the instrument parameters. A typical starting point is:
-
Total Flow Rate (TFR): 12 mL/min
-
Flow Rate Ratio (FRR) of Aqueous:Organic: 3:1
-
-
Initiate the mixing process. The rapid, controlled mixing of the two phases causes nanoprecipitation, leading to the self-assembly of LNPs with the nucleic acid encapsulated.
-
-
Downstream Processing - Buffer Exchange:
-
Immediately after formulation, dilute the collected LNP solution with an equal volume of PBS (pH 7.4) to begin neutralizing the sample.
-
Transfer the diluted LNP solution to a pre-wetted dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of buffer. This step is critical to remove ethanol and exchange the acidic buffer for a physiological one, resulting in a stable, neutral surface charge LNP suspension.
-
-
Sterilization and Storage:
-
Filter the final LNP suspension through a 0.22 µm sterile syringe filter.
-
Store the final product at 4°C. For long-term storage, stability at -20°C or -80°C should be evaluated.
-
Protocol: Physicochemical Characterization and Validation
Each formulation from the DoE must be characterized to determine the optimal molar ratio.
5.1 Particle Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the LNP sample (e.g., 1:50) in sterile-filtered PBS.
-
Transfer to a disposable cuvette.
-
Measure using a DLS instrument (e.g., Malvern Zetasizer).
-
-
Acceptance Criteria: For systemic delivery, a Z-average diameter of 80-120 nm and a PDI < 0.2 are generally desired.[6]
5.2 Encapsulation Efficiency (EE)
-
Technique: RiboGreen® (or similar nucleic acid-quantifying dye) fluorescence assay.
-
Procedure:
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add a surfactant (e.g., 1% Triton™ X-100) to lyse the LNPs and expose all encapsulated nucleic acids. Leave the other set intact.
-
Add the RiboGreen® reagent to all samples and a set of calibration standards.
-
Measure fluorescence (excitation ~480 nm, emission ~520 nm).
-
Calculate EE% using the formula: EE% = (Total RNA - Free RNA) / Total RNA * 100
-
-
Acceptance Criteria: An EE > 90% is typically considered excellent.
5.3 Stability Assessment
-
Procedure:
-
Store aliquots of the final LNP formulation at 4°C.
-
At specified time points (e.g., Day 0, Day 7, Day 30), measure the particle size, PDI, and EE as described above.
-
-
Acceptance Criteria: A stable formulation will show minimal changes in these key parameters over time.
Caption: Experimental workflow for LNP formulation, optimization, and characterization.
Conclusion
The optimization of LNP formulations is a complex but critical process for the development of effective nucleic acid therapies. The introduction of novel structural lipids like 1,3-dioctadecoxypropan-2-ol offers a promising avenue for enhancing LNP stability and performance due to its unique ether-linked structure. By employing a systematic, data-driven approach as outlined in these protocols—starting with established molar ratio frameworks and using a Design of Experiments methodology—researchers can effectively evaluate and integrate this and other novel components. Rigorous physicochemical characterization is paramount to validating the stability and quality of the resulting nanoparticles, paving the way for successful in-vitro and in-vivo evaluation.
References
-
Muramatsu, H., et al. (2023). Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues. Journal of Controlled Release. [Link]
-
Giasuddin, A., et al. (2024). Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. MDPI. [Link]
-
Cheng, X., & Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews. [Link]
-
Prasasty, V. D., et al. (2023). The Implementation of Response Surface Methodology in the Optimization of Lipid Nanoparticle Preparation for Vaccine Development. Trends in Sciences. [Link]
- Not applicable to LNP formulation.
-
PharmiWeb.com. (2024). Lipids Used in COVID-19 mRNA Vaccines. PharmiWeb. [Link]
- Not directly applicable. This source focuses on CRISPR RNP delivery.
-
Vasileva, L. A., et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Pharmacology. [Link]
-
Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). Bio-Synthesis Inc. Blog. [Link]
- Not directly cited in the text, but provides general background on LNP components.
-
Vasileva, L. A., et al. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Frontiers in Pharmacology. [Link]
-
Kulkarni, J. A., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Molecular Therapy. [Link]
Sources
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 5. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 6. Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability [mdpi.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Development of lyophilized mRNA-LNPs with high stability and transfection efficiency in specific cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Engineering Stable Nanocarriers with 1,3-Bis(octadecyloxy)propan-2-ol
Executive Summary
1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6), often referred to as a dialkyl glycerol ether, represents a class of highly stable, non-ionic lipids. Unlike conventional ester-based lipids (e.g., DSPC, DOPC), the ether linkages at the sn-1 and sn-3 positions confer exceptional resistance to hydrolysis by phospholipases and acidic environments. This makes the molecule a critical candidate for oral drug delivery systems, pH-sensitive liposomes, and next-generation Lipid Nanoparticles (LNPs) requiring enhanced metabolic stability.
This guide details the specific methodologies for incorporating this highly hydrophobic lipid into stable nanocarrier systems. It addresses the primary challenge—its negligible aqueous solubility—and provides validated protocols for Microfluidic Mixing (for LNPs) and Thin Film Hydration (for Liposomes).
Pre-Formulation & Physicochemical Profile[1]
Before initiating formulation, researchers must account for the unique physicochemical behavior of this ether lipid.
| Property | Specification | Formulation Impact |
| Molecular Weight | ~597.05 g/mol | High MW requires precise molar ratio calculations. |
| LogP (Predicted) | > 10 (Highly Lipophilic) | Will partition exclusively into the lipid bilayer or LNP core. |
| Phase Transition ( | High ( | Requires heating organic solvents to >60°C during dissolution to ensure monomeric dispersion. |
| Solubility | Soluble: Chloroform, THF, Hot Ethanol.Insoluble: Water, PBS. | Critical: Must be fully dissolved in the organic phase before contact with the aqueous phase to prevent precipitation. |
| Detection | No UV Chromophore | Standard UV-Vis is ineffective. Use CAD (Charged Aerosol Detection) or ELSD for quantitation. |
Mechanistic Role in Nanocarriers[2]
-
Structural Rigidifier: The two saturated C18 (stearyl) chains promote dense packing in the lipid bilayer, similar to DSPC, reducing membrane permeability.
-
Stability Enhancer: The ether bonds prevent hydrolytic degradation, extending circulation half-life and shelf-stability.
Protocol A: Microfluidic Mixing for Lipid Nanoparticles (LNPs)
Best for: mRNA/siRNA delivery, scale-up, and precise size control (60–100 nm).
Rationale: Microfluidics enables the rapid mixing of an ethanolic lipid phase with an aqueous acidic phase. The high hydrophobicity of 1,3-Bis(octadecyloxy)propan-2-ol requires a "solvent-first" approach where it acts as the primary structural lipid.
Reagents
-
Lipid 1: Ionizable Cationic Lipid (e.g., ALC-0315 or DLin-MC3-DMA)
-
Lipid 2: 1,3-Bis(octadecyloxy)propan-2-ol (Structural Lipid)[]
-
Lipid 4: PEG-Lipid (e.g., DMG-PEG2000)
-
Payload: mRNA or siRNA in Citrate Buffer (pH 4.0)
-
Solvent: Absolute Ethanol (Molecular Biology Grade)
Step-by-Step Procedure
-
Stock Preparation:
-
Dissolve 1,3-Bis(octadecyloxy)propan-2-ol in absolute ethanol at 10 mM .
-
Note: Sonicate at 60°C for 10 minutes. The solution must be perfectly clear. If cloudiness persists, add 10% THF (v/v) to the ethanol phase, though pure ethanol is preferred for biological safety.
-
-
Organic Phase Formulation:
-
Aqueous Phase Preparation:
-
Dilute nucleic acid payload in 50 mM Citrate Buffer (pH 4.0) to achieve an N/P ratio (Nitrogen/Phosphate) of 6:1.
-
-
Mixing Process (Microfluidic Chip):
-
Flow Rate Ratio (FRR): Set Aqueous:Ethanol ratio to 3:1 .
-
Total Flow Rate (TFR): 12 mL/min (for benchtop devices like NanoAssemblr).
-
Mechanism: The rapid increase in polarity causes the hydrophobic 1,3-Bis(octadecyloxy)propan-2-ol to precipitate instantly, trapping the ionizable lipid-RNA complex into the core.
-
-
Downstream Processing:
-
Dilution: Immediately dilute the output 1:40 in PBS (pH 7.4) to quench ethanol and neutralize pH.
-
Dialysis: Dialyze against PBS (20kDa MWCO) overnight at 4°C to remove residual ethanol.
-
Workflow Visualization
Figure 1: Microfluidic assembly workflow for incorporating ether lipids into LNPs.
Protocol B: Thin Film Hydration for Liposomes
Best for: Small molecule encapsulation, membrane physics studies, and "Ether-some" development.
Rationale: This method ensures the ether lipid is homogeneously distributed within the lipid bilayer.
Step-by-Step Procedure
-
Solvent Dissolution:
-
In a round-bottom flask, dissolve the lipid mixture in Chloroform:Methanol (2:1 v/v) .
-
Recommended Ratio: 1,3-Bis(octadecyloxy)propan-2-ol (40 mol%) : Cholesterol (40 mol%) : PEG-DSPE (5 mol%) : DOPC (15 mol%).
-
Note: The high content of the ether lipid (40%) creates a rigid, acid-stable bilayer.
-
-
Film Formation:
-
Evaporate solvents using a Rotary Evaporator at 55°C (above the lipid's transition temperature) under reduced pressure.
-
Rotate at 150 rpm to form a thin, uniform film.
-
Dry under high vacuum overnight to remove trace solvents.
-
-
Hydration:
-
Add pre-warmed PBS (65°C) containing the hydrophilic drug (if applicable).
-
Rotate flask at 65°C for 45 minutes. The film will peel off, forming Multilamellar Vesicles (MLVs).
-
Visual Check: The suspension should appear milky white.
-
-
Sizing (Extrusion):
-
Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.
-
Critical: Maintain the extruder temperature at 65°C . If the temperature drops below the transition point of the distearyl chains, the filter will clog immediately.
-
Characterization & Quality Control
A. Particle Size & Zeta Potential (DLS)
-
Instrument: Malvern Zetasizer or Wyatt DynaPro.
-
Expectation:
-
LNPs: 60–90 nm, PDI < 0.2.
-
Liposomes: 100–120 nm, PDI < 0.1.
-
-
Validation: If PDI > 0.3, it indicates aggregation of the hydrophobic ether lipid. Increase the ethanol temperature during mixing or the extrusion temperature.
B. Quantification (HPLC-CAD)
Since 1,3-Bis(octadecyloxy)propan-2-ol lacks UV absorption, use Charged Aerosol Detection (CAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), kept at 50°C.
-
Mobile Phase:
-
A: Methanol:Water (75:25) + 10mM Ammonium Formate.
-
B: Isopropanol.
-
-
Gradient: 0-100% B over 15 minutes.
-
Detection: CAD or ELSD (Evaporator temp: 60°C).
C. Morphology (Cryo-TEM)
-
Visualize the bilayer structure. Ether lipids often form thicker bilayers than ester analogs due to the lack of carbonyl groups at the interface, leading to tighter packing.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Filter Clogging (Extrusion) | Lipid crystallization. | Ensure extruder block is heated to >60°C . The ether lipid has a high melting point. |
| Precipitation in LNP | Ethanol concentration too low during mixing. | Ensure the ether lipid is fully soluble in the ethanol stream before it hits the aqueous stream. |
| Low Encapsulation | Phase separation. | The ether lipid may be phase-separating from the ionizable lipid. Add 5-10% DOPC to act as a "miscibility bridge." |
References
-
Paltauf, F. (1983). Ether lipids in biological and model membranes. In: Mangold H.K., Paltauf F. (eds) Ether Lipids. Academic Press. Link
-
Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles from Microfluidic Mixing. ACS Nano, 12(5), 4787–4795. Link
-
BOC Sciences. (2023). 1,3-bis(octadecyloxy)propan-2-ol Product Data Sheet.
-
Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6, 1078–1094. Link
-
Manca, M. L., et al. (2013). Glycerosomes: A new tool for effective dermal delivery. International Journal of Pharmaceutics, 455(1-2), 66-74. Link
Sources
Application Note: A Protocol for the Microfluidic Synthesis of Lipid Nanoparticles for Nucleic Acid Delivery
Introduction: The Shift to Precision Nanomedicine
Lipid nanoparticles (LNPs) have become the leading non-viral vectors for in vivo nucleic acid delivery, a status solidified by their critical role in the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2][3] These sophisticated delivery vehicles are typically composed of four lipid components: an ionizable cationic lipid to encapsulate the negatively charged nucleic acid payload, a helper phospholipid and cholesterol to provide structural integrity, and a PEGylated lipid (PEG-lipid) to confer stability and control particle size.[4][5][6] The precise biophysical properties of LNPs—namely size, surface charge, and encapsulation efficiency—are critical determinants of their in vivo performance, influencing biodistribution, cellular uptake, and therapeutic efficacy.[7]
Traditional bulk mixing methods for LNP production often struggle with batch-to-batch variability and poor control over particle size distribution.[2] Microfluidic synthesis has emerged as a superior alternative, offering unparalleled control and reproducibility.[7][8][9] By manipulating fluid streams in micro-scale channels, this technology enables the rapid and controlled nanoprecipitation of lipids, resulting in uniform, monodisperse LNPs with high encapsulation efficiency.[1][10][11]
This application note provides a comprehensive, field-proven guide to the experimental setup and execution of LNP synthesis using a microfluidic platform. We will detail the rationale behind each component and procedural step, present a step-by-step protocol for formulating mRNA-LNPs, and outline essential characterization techniques. While this protocol utilizes a standard and well-validated lipid composition (ionizable lipid, DSPC, Cholesterol, and a PEG-lipid), the principles and methodologies described herein provide a robust framework that can be adapted for the incorporation of novel or custom structural lipids, such as 1,3-dioctadecoxypropan-2-ol, into LNP formulations.
Principle of Microfluidic Nanoprecipitation
The formation of LNPs via microfluidics is based on a rapid solvent-exchange process known as nanoprecipitation.[7][12] The core principle involves two solutions:
-
Lipid Phase: A mixture of lipids dissolved in a water-miscible organic solvent, typically ethanol.
-
Aqueous Phase: The nucleic acid payload (e.g., mRNA, siRNA) dissolved in an acidic aqueous buffer (e.g., citrate or acetate buffer, pH 3-5).
These two solutions are driven through separate inlets into a microfluidic chip.[8] Within the chip, specialized channel geometries, such as staggered herringbone patterns, induce chaotic advection.[11][13][14] This rapidly and thoroughly mixes the two laminar flow streams, creating a uniform environment where the ethanol is diluted by the aqueous buffer.[15] This sudden increase in solvent polarity dramatically reduces the solubility of the lipids, forcing them to self-assemble into nanoparticles.
During this self-assembly, the ionizable lipid, which becomes protonated and positively charged in the acidic aqueous phase, electrostatically interacts with the negatively charged backbone of the nucleic acid, efficiently encapsulating it within the forming LNP core.[5][8][] The other lipid components co-assemble to form the complete nanoparticle structure.[17]
The Four Pillars of LNP Formulation
The selection and ratio of lipid components are paramount for creating stable and effective LNPs. Each component serves a distinct and vital function.
Caption: The four essential lipid components of a typical LNP and their respective functions.
-
Ionizable Cationic Lipid: This is arguably the most critical component for nucleic acid delivery.[18][19] These lipids possess a tertiary amine head group with a specific pKa, typically between 6.0 and 7.0.[20] At the low pH used during formulation, the amine is protonated (positively charged), enabling the electrostatic complexation and encapsulation of the negatively charged nucleic acid cargo.[5] Upon entering the bloodstream (pH ~7.4), the lipid becomes largely neutral, reducing systemic toxicity. Once endocytosed by a target cell, the acidic environment of the endosome again protonates the lipid, which is thought to disrupt the endosomal membrane and release the payload into the cytoplasm.[][20]
-
Helper Phospholipid: Lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) are zwitterionic lipids that contribute to the structural framework of the LNP.[5][6] Their cylindrical shape favors the formation of stable lipid bilayers, organizing the particle and enhancing its integrity.[6]
-
Cholesterol: As a key component of natural cell membranes, cholesterol inserts into the lipid structure, filling gaps between the other lipids.[21] This modulates the fluidity and rigidity of the LNP, enhances particle stability, and can improve the efficiency of cargo delivery into the cell.[][22] LNP formulations typically contain 35-45 mol% cholesterol.[4][22]
-
PEG-Lipid: A polyethylene glycol (PEG) chain conjugated to a lipid anchor (e.g., DMG-PEG 2000) serves several purposes. During self-assembly, it helps control the final particle size and prevents aggregation.[23][24] In vivo, the hydrophilic PEG cloud creates a "stealth" shield on the LNP surface, which reduces clearance by the immune system and prolongs circulation time.[25][26]
Materials and Experimental Setup
Reagents and Consumables
| Component | Description/Supplier Example | Purpose |
| Ionizable Lipid | DLin-MC3-DMA | Nucleic acid encapsulation and delivery |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Structural stability |
| Sterol | Cholesterol | Membrane fluidity and stability |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Size control and stability |
| Nucleic Acid | Firefly Luciferase mRNA or other desired payload | Therapeutic or reporter cargo |
| Solvent | Ethanol, 200 Proof (Anhydrous) | Lipid solvent |
| Aqueous Buffer | Sodium Citrate or Sodium Acetate Buffer (e.g., 50 mM, pH 4.0) | Aqueous phase for nucleic acid |
| Dialysis/Storage Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer exchange and final formulation |
| Quantification Assay | Quant-iT™ RiboGreen™ RNA Assay Kit | Encapsulation efficiency measurement |
| Syringes | Gas-tight glass syringes (e.g., Hamilton) | Precise fluid delivery |
| Tubing | PEEK or FEP tubing (e.g., 1/16" OD, 0.02" ID) | Inert fluidic connections |
| Microfluidic Chip | Staggered Herringbone Micromixer Chip (e.g., from Dolomite Microfluidics or similar) | LNP formation |
| Purification | Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO) or TFF system | Ethanol removal and buffer exchange |
Equipment
-
Microfluidic Flow Control System: Two independent, high-precision syringe pumps or a pressure-based flow controller. Syringe pumps are common for lab-scale work.[27]
-
Dynamic Light Scattering (DLS) System: For measuring particle size (hydrodynamic diameter) and polydispersity index (PDI).
-
Zeta Potential Analyzer: For measuring surface charge.
-
Fluorescence Plate Reader: For the RiboGreen assay to determine encapsulation efficiency.
-
Sterile Filtration Unit: 0.22 µm syringe filters for final product sterilization.
Detailed Protocol: Microfluidic Synthesis of mRNA-LNPs
This protocol describes the formulation of LNPs with a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA : DSPC : Cholesterol : DMG-PEG 2000), a composition similar to that used in clinically advanced formulations.[28]
Phase 1: Solution Preparation
Scientific Rationale: Accurate solution preparation is critical for reproducibility. Lipids are dissolved in ethanol where they are fully soluble. The mRNA is prepared in a low pH buffer to ensure the ionizable lipid becomes protonated during mixing, which is essential for electrostatic binding to the mRNA.[8][29]
-
Prepare Lipid Stock Solutions: Individually dissolve each lipid in 200-proof ethanol to create concentrated stock solutions (e.g., 10-25 mg/mL). Ensure lipids are fully dissolved, using gentle warming or vortexing if necessary.
-
Prepare the Final Lipid Mixture (Ethanol Phase): Combine the lipid stock solutions in a glass vial to achieve the target molar ratio of 50:10:38.5:1.5. Dilute with ethanol to a final total lipid concentration of ~12.5 mM.
-
Example Calculation: For a 1 mL final lipid mix, you would combine calculated volumes of each stock solution and add ethanol to reach 1 mL.
-
-
Prepare the mRNA Solution (Aqueous Phase): Dilute the mRNA stock in 50 mM sodium citrate buffer (pH 4.0) to a target concentration (e.g., 0.05 mg/mL). Keep the solution on ice to maintain RNA integrity.
Phase 2: Microfluidic System Assembly and Priming
Caption: Workflow for the microfluidic synthesis and processing of LNPs.
-
Assemble the Fluidic Path: Connect the syringes to the microfluidic chip inlets using PEEK tubing and appropriate fittings. Ensure all connections are secure to prevent leaks.
-
Load Syringes: Draw the prepared Lipid Mixture into one syringe (e.g., 1 mL) and the mRNA Solution into a second, larger syringe (e.g., 3 mL for a 3:1 ratio).
-
Prime the System: To remove air bubbles, run the respective solutions through the lines until they exit the chip's outlet. This ensures uninterrupted flow during the actual synthesis.
Phase 3: LNP Formulation
Scientific Rationale: The key to controlling LNP size is the speed and efficiency of mixing, which is governed by the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR). A higher TFR leads to faster mixing and smaller LNPs. The FRR (Aqueous:Ethanol) determines the final ethanol concentration; a higher FRR results in more rapid nanoprecipitation, also favoring smaller particle formation.[11][12]
-
Set Flow Parameters:
-
Flow Rate Ratio (FRR): Set the ratio of the aqueous phase flow rate to the ethanol phase flow rate. A common starting point is 3:1 (Aqueous:Ethanol) .
-
Total Flow Rate (TFR): This is the sum of the two flow rates. A typical starting TFR is 2 mL/min .
-
Example: For a TFR of 2 mL/min and an FRR of 3:1, the aqueous pump is set to 1.5 mL/min and the ethanol pump is set to 0.5 mL/min.
-
-
Initiate Formulation: Start both pumps simultaneously. Discard the first ~100 µL of the output to ensure the collected sample is from a steady-state flow.
-
Collect the Sample: Collect the LNP solution into a sterile tube. For the example flow rates and volumes, the run will take approximately 2 minutes.
Phase 4: Downstream Processing and Purification
Scientific Rationale: The collected sample contains ethanol and is at a low pH, which is not suitable for in vitro or in vivo use. Dialysis or Tangential Flow Filtration (TFF) is essential to remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4). This process "locks" the LNP structure and ensures biocompatibility.[12]
-
Dilution: Immediately after collection, dilute the LNP solution at least 2-fold with cold PBS (pH 7.4) to reduce the ethanol concentration and stabilize the newly formed particles.
-
Buffer Exchange: Transfer the diluted LNP solution into a pre-soaked dialysis cassette (10K MWCO). Dialyze against 1-2 L of cold PBS (pH 7.4) for at least 4 hours, with one buffer change. For larger volumes, a TFF system is more efficient.
-
Sterilization and Storage: Recover the purified LNP solution from the dialysis cassette. Pass it through a 0.22 µm sterile syringe filter into a sterile storage vial. Store at 4°C. For long-term storage, consult stability data for the specific formulation.
Characterization and Quality Control
Thorough characterization is mandatory to ensure the quality, consistency, and efficacy of the LNP formulation.
| Parameter | Technique | Typical Target Value | Significance |
| Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 150 nm | Affects biodistribution and cellular uptake.[30] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Measures the uniformity of the particle population. A low PDI indicates a monodisperse sample. |
| Encapsulation Efficiency (EE%) | RiboGreen Assay | > 90% | The percentage of mRNA successfully loaded into the LNPs. Crucial for therapeutic dose. |
| Zeta Potential | Electrophoretic Light Scattering | Near-neutral (-10 to +10 mV) | Indicates surface charge at neutral pH. A near-neutral charge reduces nonspecific binding in vivo. |
Protocol: Measuring Encapsulation Efficiency (EE%)
The RiboGreen assay uses a dye that fluoresces upon binding to nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a detergent, one can determine the amount of encapsulated mRNA.
-
Dilute the purified LNP sample to an appropriate concentration in TE buffer.
-
In a 96-well plate, prepare three sets of samples:
-
Total RNA: LNPs + 1% Triton X-100 (to lyse particles).
-
Free RNA: Intact LNPs (no detergent).
-
Standard Curve: Known concentrations of your mRNA.
-
-
Add the RiboGreen reagent to all wells and incubate in the dark for 5 minutes.
-
Measure fluorescence on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate EE% using the formula: EE% = ( (Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total ) * 100
References
-
Maeki, M., Kimura, N., Sato, Y., Harashima, H., & Tokeshi, M. (2022). Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery. Biochemical and Biophysical Research Communications, 633, 148-156. [Link]
-
Avanti Polar Lipids. (n.d.). Ionizable lipids for your nucleic acid delivery research. [Link]
-
OZ Biosciences. (2025). White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP. [Link]
-
Precision NanoSystems. (2025). From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. [Link]
-
Elveflow. (n.d.). Microfluidic Nanoparticle Synthesis: A short review. [Link]
-
Renda, G., et al. (2022). Microfluidic production of mRNA-loaded lipid nanoparticles for vaccine applications. Expert Opinion on Drug Delivery, 19(11), 1363-1375. [Link]
-
Vasile, C. P., et al. (2022). A Review of Microfluidic Experimental Designs for Nanoparticle Synthesis. Processes, 10(8), 1494. [Link]
-
Cell and Gene. (2025). Ionizable Lipids To Optimize RNA-LNP Delivery. [Link]
-
Cytiva. (2024). Ionizable lipid solutions transforming drug delivery. [Link]
-
Drug Development and Delivery. (n.d.). Ionizable Lipids in LNPs: A Selection Guide. [Link]
-
Helix Biotech. (2024). Role of PEG Lipids in Lipid Nanoparticle Formulations. [Link]
-
Martin, P., & Mwakwari, S. C. (2025). Microfluidic and Turbulent Mixing for mRNA LNP Vaccines. Pharmaceutics, 17(9), 1234. [Link]
-
Inside Therapeutics. (2025). Microfluidic synthesis of lipid nanoparticles. [Link]
-
Jiang, Y., et al. (2023). Characterization of lipid-based nanomedicines at the single-particle level. Journal of Nanobiotechnology, 21(1), 1-20. [Link]
-
Lin, P. J., et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology, 16, 1914-1930. [Link]
-
Tanno, H., et al. (2025). Multiparametric functional characterization of individual lipid nanoparticles using surface-sensitive light-scattering microscopy. Proceedings of the National Academy of Sciences, 122(22), e2420045122. [Link]
-
Inside Therapeutics. (2025). Fundamentals of microfluidic mixing for LNP synthesis. [Link]
-
Creative Biostructure. (n.d.). Lipid Nanoparticle Characterization Using iEM Platform. [Link]
-
Shepherd, S. J., et al. (2023). Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines. Proceedings of the National Academy of Sciences, 120(33), e2304979120. [Link]
-
Singh, J., et al. (2023). A review on microfluidic-assisted nanoparticle synthesis, and their applications using multiscale simulation methods. Frontiers in Nanotechnology, 5, 1114280. [Link]
-
Avanti Polar Lipids. (2021). Formulations Insights: Using Natural Sterol Alternatives to Replace Cholesterol in LNP Drug-Delivery Formulations. [Link]
-
Leite, W. C., et al. (n.d.). Structural Characterization of Two-Compartment Lipid Nanoparticles Using Small- Angle X-Ray/Neutron Scattering. [Link]
-
Sato, Y., et al. (2024). The Effect of Cholesterol Content on the Adjuvant Activity of Nucleic-Acid-Free Lipid Nanoparticles. Pharmaceutics, 16(2), 195. [Link]
-
Lokras, A. G., et al. (2025). Cholesterol in mRNA-Lipid Nanoparticles can be Replaced with the Synthetic Mycobacterial Monomycoloyl Glycerol Analogue MMG-1. Advanced Functional Materials. [Link]
-
Elveflow. (n.d.). Automated Lipid Nanoparticle Synthesis Pack. [Link]
-
Darwin Microfluidics. (n.d.). Lipid Nanoparticle Synthesis Pack. [Link]
-
Lelimousin, M., et al. (2016). Effect of cholesterol on nanoparticle translocation across a lipid bilayer. Nanoscale, 8(30), 14471-14481. [Link]
-
Zhang, Y., et al. (2021). Nanoparticle Preparation Using Microfluidics for Drug Delivery. 2021 43rd Annual International Conference of the IEEE Engineering in Medicine & Biology Society (EMBC). [Link]
-
Lin, P. J., et al. (2025). PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation. Beilstein Journal of Nanotechnology, 16, 1914-1930. [Link]
-
Kim, M. S., et al. (2023). Preparation, characterization, and stability of lipid nanoparticles including unsaturated lipids. Journal of Pharmaceutical Investigation, 53(5), 657-665. [Link]
-
Dong, Y., et al. (2016). Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery. Nanomaterials, 6(10), 184. [Link]
-
Carrasco, M. J., et al. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Journal of Visualized Experiments, (207), e66649. [Link]
-
Kumar, S., et al. (2022). Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids. Advanced Drug Delivery Reviews, 188, 114441. [Link]
-
Carrasco, M. J., et al. (2026). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. bioRxiv. [Link]
-
Le, P. (n.d.). Microfluidic Production and Application of Lipid Nanoparticles for Nucleic Acid Transfection. [Link]
-
The Ohio State University. (n.d.). Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. [Link]
-
Gerasimova, E., & Stepanov, G. (2024). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biomedical Chemistry: Research and Methods, 4(2). [Link]
-
Hald, H., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Advanced Drug Delivery Reviews, 188, 114416. [Link]
-
Sartorius. (2023). Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution. [Link]
-
Jayant, R. D., et al. (2025). Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. Pharmaceutics, 17(8), 1017. [Link]
-
Bio-Synthesis Inc. (2025). Lipids used for the formulation of lipid nanoparticles (LNPs). [Link]
- Google Patents. (2024).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sartorius.com [sartorius.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 7. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 8. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle Preparation Using Microfluidics for Drug Delivery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Microfluidic Nanoparticle Synthesis: A short review - Elveflow [elveflow.com]
- 11. A review on microfluidic-assisted nanoparticle synthesis, and their applications using multiscale simulation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. avantiresearch.com [avantiresearch.com]
- 21. Effect of cholesterol on nanoparticle translocation across a lipid bilayer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. avantiresearch.com [avantiresearch.com]
- 23. purepeg.com [purepeg.com]
- 24. helixbiotech.com [helixbiotech.com]
- 25. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. pnas.org [pnas.org]
- 29. kb.osu.edu [kb.osu.edu]
- 30. frontiersin.org [frontiersin.org]
Application Notes and Protocols for 1,3-Bis(octadecyloxy)propan-2-ol as a Novel Helper Lipid in Gene Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Helper Lipids in Lipid Nanoparticle (LNP)-Mediated Gene Therapy
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA, most notably demonstrated by the success of COVID-19 vaccines.[1][2][3] The efficacy and safety of these delivery vehicles are critically dependent on the synergistic interplay of their lipid components, which typically include an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a "helper" lipid.[4][5][6] While the ionizable lipid is essential for nucleic acid encapsulation and endosomal escape, and the PEGylated lipid provides stability and controls particle size, the helper lipid plays a crucial, albeit sometimes overlooked, role in the overall structural integrity and biological activity of the LNP.[5][7][8]
Helper lipids, such as the commonly used 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), contribute to the stability of the lipid bilayer, influence the morphology of the nanoparticle, and can modulate the efficiency of cargo release into the cytoplasm.[1][7][8][9] The selection of the helper lipid can significantly impact the transfection efficiency and in vivo performance of the LNP formulation.[10] This document provides an in-depth guide to the evaluation and application of a novel helper lipid, 1,3-Bis(octadecyloxy)propan-2-ol , in the context of gene therapy research.
Physicochemical Profile of 1,3-Bis(octadecyloxy)propan-2-ol
1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, neutral lipid characterized by a glycerol backbone with two long C18 saturated alkyl chains attached via ether linkages and a free hydroxyl group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C39H80O3 | [][12] |
| Molecular Weight | 597.05 g/mol | [][12] |
| IUPAC Name | 1,3-dioctadecoxypropan-2-ol | [] |
| Boiling Point | 649.5°C at 760 mmHg | [] |
| Density | 0.874 g/cm³ | [] |
| Synonyms | 1,3-Bis(octadecyloxy)-2-propanol, 1-O,3-O-Distearylglycerol | [] |
The ether linkages in 1,3-Bis(octadecyloxy)propan-2-ol offer increased chemical stability against hydrolysis compared to the ester linkages found in phospholipids like DSPC. The two C18 alkyl chains provide a hydrophobic domain that can integrate into the lipid bilayer of an LNP, while the polar hydroxyl group can orient towards the aqueous phase or participate in hydrogen bonding within the LNP structure.
Hypothesized Role and Advantages in LNP Formulations
Based on its structure, 1,3-Bis(octadecyloxy)propan-2-ol is postulated to function as a structural lipid, analogous to DSPC and cholesterol.[1][9] Its inclusion in an LNP formulation is expected to:
-
Enhance Structural Integrity: The long, saturated alkyl chains can pack tightly within the LNP, contributing to a more rigid and stable nanoparticle structure.[1][4]
-
Modulate Bilayer Fluidity: In conjunction with cholesterol, it can fill gaps between other lipid components, thereby influencing the fluidity and permeability of the lipid bilayer.
-
Influence Endosomal Escape: While not possessing the fusogenic properties of lipids like DOPE, the presence of the hydroxyl group may influence the interaction of the LNP with endosomal membranes, potentially impacting the efficiency of cargo release. The process of endosomal escape is critical for the therapeutic effect of gene therapies.[13][14][15]
-
Offer a Favorable Safety Profile: As a neutral lipid, it is not expected to introduce significant toxicity. However, comprehensive toxicological studies are necessary for any new excipient.
Experimental Workflow for Evaluation of 1,3-Bis(octadecyloxy)propan-2-ol in LNP Formulations
The following diagram outlines a typical workflow for the formulation, characterization, and in vitro evaluation of LNPs incorporating a novel helper lipid.
Caption: Experimental workflow for LNP formulation and evaluation.
Protocol 1: Formulation of siRNA-Laden LNPs using 1,3-Bis(octadecyloxy)propan-2-ol
This protocol describes the preparation of LNPs using a microfluidic mixing device, a method known for its reproducibility and control over particle size.[16]
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA)
-
1,3-Bis(octadecyloxy)propan-2-ol
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
siRNA targeting a reporter gene (e.g., Luciferase)
-
200 Proof Ethanol, USP grade
-
Citrate Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Microfluidic mixing system (e.g., NanoAssemblr™)
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid, 1,3-Bis(octadecyloxy)propan-2-ol, cholesterol, and PEGylated lipid in 200 proof ethanol.[17] Some lipids may require gentle warming (50-60°C) and sonication to fully dissolve.[17]
-
Combine the individual lipid stocks to create a final lipid mixture in ethanol at a molar ratio of, for example, 50:10:38.5:1.5 (Ionizable Lipid : 1,3-Bis(octadecyloxy)propan-2-ol : Cholesterol : PEGylated Lipid). The total lipid concentration will depend on the microfluidic system used.
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dilute the siRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.[18]
-
-
LNP Assembly via Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.
-
Set the flow rate ratio (FRR) of the aqueous to organic phase, typically 3:1.[17][18]
-
Set the total flow rate (TFR) to control the particle size. Higher TFRs generally result in smaller LNPs.[18]
-
Initiate the mixing process to form the LNPs. The acidic pH of the aqueous buffer protonates the ionizable lipid, facilitating its interaction with the negatively charged siRNA.[18]
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 18 hours using a 10 kDa MWCO dialysis cassette to remove the ethanol and exchange the buffer.[19]
-
Sterile filter the final LNP formulation through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage. For cryopreservation, the addition of a cryoprotectant like sucrose or trehalose is recommended.[18]
-
Protocol 2: Characterization of Formulated LNPs
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation.[20][21]
1. Particle Size and Polydispersity Index (PDI):
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.
-
-
Acceptance Criteria: A particle size between 80-150 nm and a PDI < 0.2 are generally considered suitable for in vivo applications.
2. Zeta Potential:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).
-
Measure the surface charge of the LNPs.
-
-
Expected Outcome: Near-neutral surface charge at physiological pH (~7.4) is desirable to reduce non-specific interactions and improve in vivo tolerability.[20]
3. Encapsulation Efficiency:
-
Technique: RiboGreen® Assay (or similar nucleic acid quantification assay).
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.
-
Measure the fluorescence of both the lysed and unlysed samples after adding the RiboGreen® reagent.
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100
-
4. Morphology:
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM).[22][23]
-
Procedure:
-
Vitrify a thin film of the LNP suspension in liquid ethane.
-
Image the frozen-hydrated nanoparticles under cryogenic conditions.
-
-
Expected Outcome: Cryo-TEM images should reveal spherical, unilamellar vesicles with a dense core, indicative of successful nucleic acid encapsulation.
Protocol 3: In Vitro Transfection and Efficacy Assessment
This protocol outlines the steps to assess the ability of the formulated LNPs to deliver functional siRNA to cells in culture.
Materials:
-
A suitable cell line expressing a reporter gene (e.g., HeLa cells stably expressing Luciferase).
-
Complete cell culture medium.
-
Purified LNP-siRNA formulation.
-
A positive control (e.g., a commercial transfection reagent).
-
A negative control (e.g., LNPs encapsulating a non-targeting scramble siRNA).
-
Luciferase assay reagent.
-
Cytotoxicity assay kit (e.g., MTT or LDH).
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the LNP-siRNA formulations in serum-free medium to achieve a range of final siRNA concentrations.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation, add complete medium containing serum.
-
-
Efficacy Assessment (Gene Silencing):
-
After 48-72 hours post-transfection, lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein content in each well.
-
Compare the luciferase expression in cells treated with the targeting siRNA-LNPs to the negative control to determine the percentage of gene knockdown.
-
-
Cytotoxicity Assessment:
-
In a parallel plate, assess cell viability using an MTT or LDH assay according to the manufacturer's instructions. This is crucial to ensure that the observed gene silencing is not a result of cell death.
-
Data Interpretation and Further Steps
The data generated from these protocols will allow for a comprehensive evaluation of 1,3-Bis(octadecyloxy)propan-2-ol as a helper lipid. Key comparisons should be made against a standard helper lipid like DSPC. If the new lipid demonstrates comparable or superior performance in terms of LNP stability, encapsulation efficiency, and in vitro gene silencing with low cytotoxicity, further in vivo studies would be the next logical step to assess its biodistribution, efficacy, and safety in a more complex biological system.
Mechanism of LNP-mediated Nucleic Acid Delivery
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of LNPs.
Caption: LNP cellular uptake and siRNA-mediated gene silencing pathway.
Conclusion
The rational design and selection of each lipid component are paramount to the development of safe and effective gene therapies. 1,3-Bis(octadecyloxy)propan-2-ol presents a promising, chemically stable alternative to traditional phospholipid helpers. The protocols and conceptual framework provided herein offer a robust starting point for researchers to rigorously evaluate this and other novel lipids, thereby contributing to the advancement of next-generation LNP-based medicines.
References
- Vertex AI Search. (2026, January 2). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability.
- Kim, J., et al. (n.d.). Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. PMC.
- Ma, L., et al. (n.d.). Characterization of lipid-based nanomedicines at the single-particle level. PMC - NIH.
- Technology Networks. (n.d.). Lipid Nanoparticles (LNP) for mRNA Drug Delivery.
- Le, T., et al. (2025, August 6). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery.
- Creative Biolabs. (n.d.). Lipid Nanoparticle Characterization Techniques.
- Mora-Huertas, C. E., et al. (2025, March 12). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols.
- Inside Therapeutics. (2025, February 10). LNP characterization guidelines: Size, PDI, Morphology.
- Cullis, P. R., et al. (n.d.). On the role of helper lipids in lipid nanoparticle formulations of siRNA. RSC Publishing.
- Laczko, R., et al. (n.d.). Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components. PMC.
- PreciGenome. (n.d.). siRNA Lipid Nanoparticle siRNA-LNP.
- Kim, Y., et al. (2022, October 19). Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application. MDPI.
- BOC Sciences. (n.d.). CAS 18794-74-6 1,3-bis(octadecyloxy)propan-2-ol.
- Glass, W. G., et al. (2025, August 1). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. PMC.
- Inside Therapeutics. (2025, February 10). Endosomal Escape: A Critical Challenge in LNP-Mediated Therapeutics.
- Li, S. D. (2025, November 20). Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data. PMC.
- NanoSphere. (2024, May 30). How to make LNPs in 1 minute?.
- Sigma-Aldrich. (n.d.). Strategies for Successful Formulation Development of Lipid- Based RNA Delivery and Vaccines.
- Akbari, A., et al. (2025, June 10). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. PMC - NIH.
- Helix Biotech & Cayman Chemical. (2024, January 8). Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs.
- OZ Biosciences. (2025, December 3). White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP.
- Li, S. D. (n.d.). Endosomal Escape of Lipid Nanoparticles: A New Perspective on the Literature Data. ChemRxiv.
- PubChem. (n.d.). 1-(Octadecyloxy)propan-2-ol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Chen, Y., et al. (2024, December 30). Mechanistic insights into endosomal escape by sodium oleate-modified liposomes.
- Chalmers University of Technology. (2025, March 11). Mechanisms of Lipid Nanoparticle-Mediated mRNA Transport Across Lipid Membranes.
- Wilson, D. R., et al. (2025, December 20). Preparation and Characterization of Lipid Nanoparticles Co-loaded With DNA and Nitro-Oleic Acid. Bio-protocol.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Sapphire Bioscience. (n.d.). LIPID NANOPARTICLE FORMULATION.
- Common Chemistry. (n.d.). 1,3-Bis(2-propen-1-yloxy)-2-propanol.
- US EPA. (2023, November 1). 2-Propanol, 1,3-bis(octadecyloxy)- - Substance Details.
- ABB. (n.d.). SAFETY DATA SHEET PROPAN-2-OL.
- PubChem. (n.d.). Propane, 1,3-bis(octadecyloxy)-.
- BuyersGuideChem. (n.d.). 1,3-bis-(Octadecyloxy)propan-2-ol.
- Bulbake, U., et al. (2022, July 3). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC.
- Cleapss. (n.d.). Student safety sheets 66 Higher alcohols.
- ChemicalBook. (n.d.). 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis.
- Bio-Synthesis Inc. (2025, January 29). Lipids used for the formulation of lipid nanoparticles (LNPs).
- MedchemExpress.com. (n.d.). 2,3-Bis(octadecyloxy)propan-1-ol.
- PubMed. (2024, July 2). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen.
- Lifespan Research Institute. (2025, November 11). New Gene Therapy Robustly Lowers LDL and Triglycerides.
- Precision NanoSystems. (2025, October 8). Advancing gene editing: the role of lipid nanoparticles in CRISPR delivery.
- Miyazaki, Y., et al. (n.d.). Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. PMC.
- Google Patents. (n.d.). US20210285013A1 - Gene therapy for treating familial hypercholesterolemia.
- PubMed. (n.d.). Hypocholesterolemic activity of 1,3-bis(substituted phenoxy)-2-propanones.
Sources
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. research.chalmers.se [research.chalmers.se]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 14. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. precigenome.com [precigenome.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. helixbiotech.com [helixbiotech.com]
- 19. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 20. barnett-technical.com [barnett-technical.com]
- 21. mdpi.com [mdpi.com]
- 22. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 23. Characterization of lipid-based nanomedicines at the single-particle level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Topical Drug Delivery Systems with 1,3-Bis(octadecyloxy)propan-2-ol
Introduction: Unlocking the Potential of 1,3-Bis(octadecyloxy)propan-2-ol for Advanced Topical Therapies
The pursuit of effective topical drug delivery systems is a cornerstone of modern pharmaceutical and cosmetic science. The ideal carrier must not only ensure the stability of the active pharmaceutical ingredient (API) but also facilitate its penetration into the skin to exert a localized effect, all while maintaining an excellent safety profile. In this context, lipid-based nanoparticles have emerged as a leading technology, offering biocompatibility, controlled release, and enhanced skin hydration.
This technical guide focuses on the application of 1,3-Bis(octadecyloxy)propan-2-ol , a solid lipid, in the formulation of next-generation topical drug delivery systems. With its defined physicochemical properties, this lipid serves as an excellent candidate for the core of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are particularly advantageous for topical delivery due to their ability to form an occlusive film on the skin, which can enhance the penetration of encapsulated APIs.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of topical carriers based on 1,3-Bis(octadecyloxy)propan-2-ol.
Physicochemical Properties of 1,3-Bis(octadecyloxy)propan-2-ol
Understanding the fundamental properties of 1,3-Bis(octadecyloxy)propan-2-ol is critical to its successful formulation into lipid nanoparticles.
| Property | Value | Source |
| Synonyms | 1,3-Bis(octadecyloxy)-2-propanol, 1,3-dioctadecoxypropan-2-ol | Cheméo |
| Molecular Formula | C39H80O3 | PubChem |
| Molecular Weight | 597.06 g/mol | PubChem |
| Appearance | Solid at room temperature | Inferred from structure |
| Solubility | Insoluble in water, soluble in organic solvents | Inferred from structure |
The long C18 alkyl chains (octadecyl) confer a highly lipophilic character and a solid-state at physiological temperatures, making it an ideal structural lipid for SLNs and NLCs.
Formulation Strategies: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers made from solid lipids, while NLCs are a second-generation system that incorporates a liquid lipid into the solid lipid matrix. This liquid lipid disrupts the crystalline structure of the solid lipid, creating imperfections that can increase drug loading and prevent drug expulsion during storage.[1]
Diagram: Conceptual Structure of SLN and NLC
Caption: Comparison of SLN and NLC structures.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot High-Shear Homogenization
This protocol describes the formulation of SLNs where 1,3-Bis(octadecyloxy)propan-2-ol serves as the solid lipid matrix. The hot homogenization technique is widely used due to its scalability and effectiveness.[2][3]
Rationale:
The principle of this method is the emulsification of a molten lipid phase (containing the drug) into a hot aqueous surfactant solution, followed by high-shear homogenization to reduce droplet size. Subsequent cooling allows the lipid to recrystallize, forming solid nanoparticles that entrap the drug.[4]
Materials and Equipment:
-
Lipid Phase:
-
1,3-Bis(octadecyloxy)propan-2-ol (Solid Lipid)
-
Model Lipophilic Drug (e.g., Dexamethasone)
-
-
Aqueous Phase:
-
Polysorbate 80 (Tween 80) (Surfactant)
-
Purified Water
-
-
Equipment:
-
High-shear homogenizer (e.g., IKA T-25 Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Beakers and graduated cylinders
-
Step-by-Step Procedure:
-
Preparation of the Lipid Phase:
-
Accurately weigh 5g of 1,3-Bis(octadecyloxy)propan-2-ol and 0.5g of the model drug.
-
Combine them in a glass beaker and heat to 85°C on a hot plate with gentle stirring until the lipid is completely melted and the drug is dissolved.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve 2.5g of Tween 80 in 92ml of purified water.
-
Heat the aqueous phase to 85°C while stirring.
-
-
Formation of the Pre-emulsion:
-
Pour the hot aqueous phase into the molten lipid phase.
-
Immediately homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes at 85°C. This will form a coarse oil-in-water emulsion.[3]
-
-
Formation of SLNs:
-
Rapidly transfer the hot pre-emulsion to an ice bath and continue homogenization for another 5 minutes to facilitate rapid cooling and lipid recrystallization into nanoparticles.
-
Alternatively, the hot nanoemulsion can be allowed to cool to room temperature under gentle stirring.[5]
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C for further characterization.
-
Diagram: SLN Preparation Workflow
Caption: Workflow for SLN preparation.
Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)
This protocol adapts the SLN procedure to create NLCs by including a liquid lipid, which enhances drug loading capacity and stability.[1]
Rationale:
The inclusion of a liquid lipid (e.g., oleic acid) into the solid lipid matrix of 1,3-Bis(octadecyloxy)propan-2-ol creates a less ordered crystalline structure. This imperfect matrix provides more space to accommodate drug molecules, thereby improving entrapment efficiency and reducing potential drug expulsion upon storage.[6]
Materials and Equipment:
-
Lipid Phase:
-
1,3-Bis(octadecyloxy)propan-2-ol (Solid Lipid)
-
Oleic Acid (Liquid Lipid)[1]
-
Model Lipophilic Drug
-
-
Aqueous Phase:
-
Poloxamer 188 (Surfactant)
-
Purified Water
-
-
Equipment: (Same as for SLNs)
Step-by-Step Procedure:
-
Preparation of the Lipid Phase:
-
Weigh 3.5g of 1,3-Bis(octadecyloxy)propan-2-ol and 1.5g of oleic acid (a 70:30 solid to liquid lipid ratio).
-
Add 0.5g of the model drug to the lipid mixture.
-
Heat to 85°C with stirring until a homogenous molten lipid phase is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve 2.5g of Poloxamer 188 in 92ml of purified water.
-
Heat to 85°C.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase and homogenize at 12,000 rpm for 20 minutes at 85°C.[7]
-
-
Formation of NLCs:
-
Cool the resulting nanoemulsion in an ice water bath to room temperature with gentle stirring to form the NLC dispersion.
-
-
Storage:
-
Store the NLC dispersion at 4°C.
-
Characterization of Lipid Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI (a measure of the width of the size distribution). Zeta potential, measured by electrophoretic light scattering, indicates the surface charge of the nanoparticles, which is a key predictor of their physical stability.
-
Protocol:
-
Dilute the SLN/NLC dispersion with deionized water to an appropriate concentration.[1]
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform measurements in triplicate.
-
-
Expected Results:
-
Particle Size: 50 - 400 nm for topical delivery.
-
PDI: < 0.3, indicating a homogenous population.
-
Zeta Potential: > |±30 mV| for good electrostatic stability.[6]
-
Entrapment Efficiency (EE) and Drug Loading (DL)
-
Principle: EE is the percentage of the initial drug that is successfully entrapped within the nanoparticles. DL is the percentage of drug relative to the total weight of the nanoparticle.
-
Protocol:
-
Separate the free, un-entrapped drug from the nanoparticle dispersion using a centrifugation method.[5][8]
-
Centrifuge a known amount of the dispersion (e.g., at 20,000 rpm for 1 hour).[5]
-
Carefully collect the supernatant.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:[5]
-
% EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
% DL = [(Total Drug - Free Drug) / (Total Drug - Free Drug + Total Lipid)] x 100
-
Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled. It provides information on the melting behavior and crystallinity of the lipid matrix, which can confirm the successful incorporation of the drug into the nanoparticles.[9]
-
Protocol:
-
Lyophilize the SLN/NLC dispersion to obtain a dry powder.
-
Accurately weigh 5-10 mg of the lyophilized sample into an aluminum DSC pan.
-
Scan the sample over a suitable temperature range (e.g., 25°C to 100°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the resulting thermograms for shifts in the melting peaks of the lipid and the drug.[10]
-
-
Interpretation: A decrease in the melting enthalpy or a shift in the melting peak of the lipid in the SLN/NLC formulation compared to the bulk lipid indicates a less ordered crystalline structure, suggesting successful drug incorporation. The absence of the drug's melting peak suggests it is in an amorphous or dissolved state within the lipid matrix.[9]
Protocol 3: In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to evaluate the permeation of the API from the developed SLN/NLC formulations through a skin-mimicking membrane.[11][12]
Diagram: Franz Diffusion Cell Setup
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Basics of Solid Lipid Nanoparticles Formulation [biomedrb.com]
- 5. Formulation and Evaluation of Solid Lipid Nanoparticles of Ramipril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleic acid-loaded nanostructured lipid carrier inhibit neutrophil activities in the presence of albumin and alleviates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. improvedpharma.com [improvedpharma.com]
- 10. mdpi.com [mdpi.com]
- 11. alterlab.co.id [alterlab.co.id]
- 12. tiogaresearch.com [tiogaresearch.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing LNP Stability with 1,3-Bis(octadecyloxy)propan-2-ol
Welcome to the technical support center for the integration of 1,3-Bis(octadecyloxy)propan-2-ol, a novel ether-linked helper lipid, into your lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the stability and performance of their nucleic acid delivery systems. We will explore the fundamental principles, address common experimental challenges, and provide detailed, field-tested protocols to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Bis(octadecyloxy)propan-2-ol and why is it used in LNP formulations?
A1: 1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, double-chain ether lipid. Unlike traditional phospholipids (e.g., DSPC) which have ester linkages, the ether bonds in this lipid offer superior resistance to chemical and enzymatic degradation.[1][2] This enhanced stability is crucial for protecting the LNP structure during storage and circulation, potentially leading to a longer shelf-life and improved therapeutic outcomes.[3] Its structural similarity to natural lipids allows it to integrate seamlessly into the lipid bilayer, where it acts as a "helper" or "structural" lipid, contributing to particle integrity and rigidity.[4]
Q2: How does 1,3-Bis(octadecyloxy)propan-2-ol compare to standard helper lipids like DSPC?
A2: The primary advantage of 1,3-Bis(octadecyloxy)propan-2-ol over a standard saturated phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) lies in its chemical stability. The ether linkages are not susceptible to hydrolysis, a common degradation pathway for the ester bonds in DSPC, especially at non-neutral pH or in the presence of esterase enzymes.[3] This can be particularly advantageous for long-term storage and for applications where the LNP may be exposed to harsh biological environments. However, the choice between them can also influence the physical properties of the LNP, such as its transition temperature (Tm), which can affect encapsulation efficiency and payload release.[5]
Q3: What are the recommended storage and handling procedures for 1,3-Bis(octadecyloxy)propan-2-ol?
A3: Like most high-purity lipids, 1,3-Bis(octadecyloxy)propan-2-ol should be stored as a solid or in a suitable organic solvent (e.g., ethanol) at low temperatures, typically -20°C to -80°C, to prevent oxidation.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. When preparing lipid stock solutions, use high-purity, anhydrous solvents to avoid introducing water, which can affect LNP formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the formulation and characterization of LNPs containing 1,3-Bis(octadecyloxy)propan-2-ol.
Issue 1: LNP Aggregation and Instability
Q: My LNPs are aggregating either immediately after formulation or during storage. Could the ether lipid be the cause?
A: While 1,3-Bis(octadecyloxy)propan-2-ol is designed to enhance stability, aggregation issues often point to suboptimal formulation parameters rather than the lipid itself. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Incorrect Molar Ratio: The balance between the four main lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) is critical for forming stable particles.[1][6] An incorrect proportion of the ether lipid can lead to exposed hydrophobic regions, causing particles to clump together.
-
Action: Systematically vary the molar percentage of 1,3-Bis(octadecyloxy)propan-2-ol. Start with a ratio similar to that used for DSPC (typically 10-15 mol%) and titrate up or down.[7]
-
-
Suboptimal pH During Formulation and Storage: The pH during LNP formation is crucial for the protonation of the ionizable lipid, which facilitates nucleic acid encapsulation.[1][8] After formation, the buffer should be exchanged to a physiological pH (around 7.4) to neutralize the surface charge and reduce aggregation.[9]
-
Inadequate PEG-Lipid Shielding: The PEG-lipid provides a hydrophilic barrier that prevents aggregation.[11][12] Insufficient PEGylation can lead to instability.
-
Action: Verify the concentration and integrity of your PEG-lipid stock. Consider testing PEG-lipids with different acyl chain lengths, as this can influence their anchoring in the LNP and overall stability.[12]
-
Experimental Protocol: Optimizing LNP Molar Ratios for Stability
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, 1,3-Bis(octadecyloxy)propan-2-ol, cholesterol, and PEG-lipid in 100% ethanol to a desired total lipid concentration (e.g., 12.5 mM).[10]
-
Formulate Test Batches: Prepare several formulations where the molar ratio of the ether lipid is varied while adjusting the cholesterol and/or ionizable lipid to maintain a total of 100%. See the table below for an example.
-
Prepare Aqueous Phase: Dilute your nucleic acid payload in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[10]
-
Microfluidic Mixing: Combine the lipid-ethanol phase and the nucleic acid-aqueous phase using a microfluidic mixer. Maintain a consistent flow rate ratio (FRR), typically 3:1 (aqueous:organic), and total flow rate (TFR).[9][10]
-
Buffer Exchange: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential of each formulation using Dynamic Light Scattering (DLS). Monitor these parameters over time (e.g., 1, 7, and 30 days) at various storage temperatures (4°C, -20°C, -80°C) to assess stability.[13]
Table 1: Example Formulations for Molar Ratio Optimization
| Formulation ID | Ionizable Lipid (mol%) | 1,3-Bis(octadecyloxy)propan-2-ol (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) |
| LNP-Ether-01 | 50 | 5 | 43.5 | 1.5 |
| LNP-Ether-02 | 50 | 10 | 38.5 | 1.5 |
| LNP-Ether-03 | 50 | 15 | 33.5 | 1.5 |
| LNP-Ether-04 | 45 | 20 | 33.5 | 1.5 |
Issue 2: Low Encapsulation Efficiency (EE)
Q: I'm observing low (<85%) encapsulation efficiency with my ether lipid formulation. How can I improve it?
A: Low EE suggests that the electrostatic interactions between the ionizable lipid and the nucleic acid are not optimal during the rapid self-assembly process.[8]
Potential Causes & Solutions:
-
Incorrect N/P Ratio: The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is a critical parameter.[9] A low N/P ratio may not provide enough positive charge to fully condense and encapsulate the negatively charged payload.
-
Lipid Packing and Phase Transition: The physical properties of the helper lipid, including its transition temperature (Tm), can influence how the lipids pack together and form the LNP core.[5] If the Tm of the lipid mixture is too high, it may result in a rigid structure that is less efficient at trapping the nucleic acid.[5]
-
Action: While the Tm of 1,3-Bis(octadecyloxy)propan-2-ol is fixed, you can modulate the overall fluidity of the lipid mixture by adjusting the cholesterol content.[4] Sometimes, a blend of helper lipids (e.g., a mix of the ether lipid and a lower Tm lipid like DOPE) can be beneficial, though this adds complexity.[5]
-
-
Mixing Dynamics: The speed and efficiency of mixing are paramount. Inefficient mixing can lead to the formation of larger, less organized particles with more payload left unencapsulated.[15]
-
Action: Ensure your microfluidic system is functioning correctly. Optimize the Total Flow Rate (TFR). Higher TFRs generally lead to smaller particles and can improve EE, but there is an optimal range for each system.[9]
-
Visualization: LNP Formulation Troubleshooting Workflow
Caption: A workflow for troubleshooting common LNP formulation issues.
Issue 3: Poor In Vivo Performance Despite Good Physicochemical Properties
Q: My LNPs look great in vitro (good size, PDI, and EE), but they show poor stability in serum and low transfection efficiency in vivo. Why?
A: This is a classic challenge where in vitro characteristics do not translate to in vivo efficacy. The ether lipid enhances core stability, but the LNP's interaction with the biological environment is governed by its surface properties and overall composition.
Potential Causes & Solutions:
-
Serum Protein Adsorption: When introduced into the bloodstream, proteins (opsonins) can adsorb to the surface of LNPs, leading to their rapid clearance by the mononuclear phagocyte system (MPS).[11][12]
-
Action: Re-evaluate your PEG-lipid. The density and length of the PEG chains are critical for creating a "stealth" layer that repels proteins. You may need to increase the PEG-lipid molar ratio slightly (e.g., from 1.5% to 2.5%) or test a PEG-lipid with a longer lipid tail for better anchoring.[12][14]
-
-
Inefficient Endosomal Escape: A key role of the ionizable lipid is to become positively charged in the acidic environment of the endosome, disrupting the endosomal membrane and releasing the payload into the cytoplasm.[1][2] The overall lipid composition, including the helper lipid, can influence the fusogenicity of the LNP.
-
Action: While the ether lipid provides stability, ensure it is not making the LNP too rigid, which could hinder the conformational changes needed for endosomal escape. This is where the specific choice of ionizable lipid becomes critical and must be compatible with the helper lipid. The selection of helper lipids often remains a trial-and-error process to find the optimal combination for a given ionizable lipid.[5]
-
Visualization: LNP Surface Interactions in a Biological Environment
Caption: Role of PEG-lipids and ether lipids in LNP stability in vivo.
References
-
Optimizing lipids for mRNA-LNP nanomedicine. Cytiva. Available at: [Link]
-
How is Lipid Nanoparticle Stability Maintained in Storage?. Helix Biotech. Available at: [Link]
-
Transition Temperature-Guided Design of Lipid Nanoparticles for Effective mRNA Delivery. ACS Applied Materials & Interfaces. Available at: [Link]
-
Optimization of lipid nanoparticle formulation. Inside Therapeutics. Available at: [Link]
-
Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy. MDPI. Available at: [Link]
-
Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. PMC. Available at: [Link]
-
Achieving long-term stability of lipid nanoparticles: examining the ef. IJN. Available at: [Link]
-
A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. PMC. Available at: [Link]
-
From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. ScienceDirect. Available at: [Link]
-
Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage. Preprints.org. Available at: [Link]
-
Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability. MDPI. Available at: [Link]
-
RNA cargo size and lipid mix influence on LNP size, PDI and EE%. Inside Therapeutics. Available at: [Link]
-
The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. Available at: [Link]
-
Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside. Available at: [Link]
-
Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. Single Use Support. Available at: [Link]
-
Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA. MDPI. Available at: [Link]
-
Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. Helix Biotech. Available at: [Link]
-
LC/MS Analysis of Lipid Composition in an mRNA LNP Formulation: A Stability Study. Agilent. Available at: [Link]
-
Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability. MDPI. Available at: [Link]
-
Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues. PMC. Available at: [Link]
-
A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems. bioRxiv. Available at: [Link]
-
Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells. PMC. Available at: [Link]
Sources
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 7. Lipid nanoparticle mRNA systems containing high levels of sphingomyelin engender higher protein expression in hepatic and extra-hepatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixbiotech.com [helixbiotech.com]
- 10. Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy | MDPI [mdpi.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Transfection Efficiency in 1,3-dioctadecoxypropan-2-ol LNPs
Introduction
Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, such as mRNA and siRNA, a fact underscored by their success in COVID-19 vaccines.[1][2] A typical LNP formulation is a carefully balanced system of four key lipid components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, cholesterol for stability, a PEGylated lipid to prolong circulation, and a "helper" lipid to support the overall structure and function.[3][4]
This guide focuses on LNPs incorporating 1,3-dioctadecoxypropan-2-ol . Unlike traditional ionizable or cationic lipids, this molecule is a neutral, structural diether lipid. Its role is primarily that of a "helper" lipid, contributing to the structural integrity and stability of the nanoparticle.[5][] Low transfection efficiency with these LNPs often points to issues not with the helper lipid itself, but with the formulation's overall physicochemical properties or the experimental conditions.
This technical guide provides a structured troubleshooting framework for researchers, scientists, and drug development professionals experiencing suboptimal transfection results with LNPs containing 1,3-dioctadecoxypropan-2-ol.
Troubleshooting Guide: Low Transfection Efficiency
This section is designed in a question-and-answer format to address the most common issues encountered during transfection experiments.
Question 1: My transfection efficiency is near zero. What are the most critical factors to investigate first?
Low to no protein expression is a critical issue that typically points to a fundamental failure in one of five key areas: LNP formulation, LNP physicochemical properties, nucleic acid cargo integrity, cell health, or the experimental assay itself.
► Possible Cause A: Suboptimal LNP Formulation
The molar ratio of the four lipid components is paramount for creating effective LNPs.[3] While 1,3-dioctadecoxypropan-2-ol provides structural support, the efficiency of the LNP is primarily dictated by the ionizable lipid.
Suggested Solutions:
-
Verify Ionizable Lipid Ratio and pKa: The ionizable lipid is responsible for mRNA encapsulation and endosomal escape.[7] Its pKa should ideally be between 6.2 and 6.7 to ensure it is neutral in the bloodstream (pH ~7.4) but becomes positively charged in the acidic endosome, triggering cargo release.[2][8] Confirm the molar ratio of your ionizable lipid (e.g., DLin-MC3-DMA, SM-102) is appropriate, typically around 40-50 mol%.
-
Optimize the N/P Ratio: The Nitrogen-to-Phosphate (N/P) ratio, which represents the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is critical.[9] An optimal N/P ratio ensures efficient encapsulation. A common starting point is an N/P ratio between 3 and 6. Systematically screen different ratios to find the optimal balance for your specific lipid composition and cell type.[10]
-
Evaluate Helper and PEG-Lipid Content: While 1,3-dioctadecoxypropan-2-ol is your structural lipid, its ratio relative to cholesterol and the PEG-lipid matters.[5][11] Excessive PEG-lipid content (typically >2 mol%) can inhibit cellular uptake.[1]
► Possible Cause B: Unfavorable Physicochemical Properties
Even with a correct lipid ratio, the physical characteristics of the formed LNPs can prevent successful transfection.
Suggested Solutions:
-
Measure Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI. The optimal size for cellular uptake is generally between 60-120 nm.[12] Particles larger than 200 nm are often cleared by the liver and spleen, reducing transfection efficiency.[12] A PDI value below 0.2 is ideal, indicating a monodisperse and homogenous particle population.[12][13]
-
Measure Zeta Potential: The surface charge of the LNP, measured as zeta potential, influences its stability and interaction with the cell membrane.[14] For in vivo applications, a near-neutral charge (-5 mV to +5 mV) is preferred to reduce immunogenicity and prevent aggregation with serum proteins.[12]
-
Assess Encapsulation Efficiency (EE): Your nucleic acid cargo must be inside the LNP to be protected and delivered. An EE of over 90% is desirable. Use a fluorescent dye-based method like the RiboGreen assay to quantify the amount of encapsulated mRNA.[15]
Table 1: Key LNP Quality Control Parameters
| Parameter | Optimal Range | Measurement Technique | Criticality |
| Particle Size (Diameter) | 60 - 120 nm | Dynamic Light Scattering (DLS) | High |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | High |
| Zeta Potential | -5 mV to +5 mV (at pH 7.4) | Electrophoretic Light Scattering (ELS) | High |
| Encapsulation Efficiency | > 90% | RiboGreen Assay / IP-RP-HPLC | High |
| Ionizable Lipid pKa | 6.2 - 6.7 | Titration Assay | High |
► Possible Cause C: Compromised Nucleic Acid Cargo
The quality of your mRNA or siRNA is non-negotiable.
Suggested Solutions:
-
Verify Integrity: Run your mRNA on a denaturing agarose gel or use a Bioanalyzer to ensure it is intact and not degraded. The presence of smears or multiple bands indicates degradation.
-
Ensure Purity: Use highly purified nucleic acids. Contaminants from the synthesis process, such as residual proteins or solvents, can interfere with LNP formation and be toxic to cells.[16]
-
Use Proper Buffers: During formulation, the nucleic acid should be in a low pH buffer (e.g., 10-25 mM citrate buffer, pH 4.0-4.5) to facilitate the protonation of the ionizable lipid and drive encapsulation.[17]
► Possible Cause D: Poor Cell Health or Inappropriate Culture Conditions
Transfection efficiency is highly dependent on the state of the target cells.[16]
Suggested Solutions:
-
Ensure High Cell Viability: Only use healthy, actively dividing cells. Ensure viability is >95% before starting an experiment.
-
Optimize Cell Density: Plate cells to be 70-80% confluent at the time of transfection.[18] Cells that are too sparse or too dense will not transfect well.[19]
-
Limit Passage Number: Use low-passage number cells. Excessive passaging can alter cell behavior and reduce transfection performance.[19]
-
Check for Contamination: Regularly test your cell cultures for mycoplasma contamination, which can severely impact experimental results.
Question 2: I'm observing high cytotoxicity after adding the LNPs to my cells. What could be the cause?
Cell death can be caused by the LNPs themselves or the transfection conditions.
Suggested Solutions:
-
Titrate the LNP Dose: Excessive concentrations of cationic or ionizable lipids can be toxic. Perform a dose-response experiment to find the optimal LNP concentration that maximizes expression while minimizing toxicity.[18]
-
Check for LNP Aggregation: Poorly formulated LNPs can aggregate, leading to increased toxicity. Visually inspect the LNP solution and re-verify size and PDI via DLS.
-
Ensure Complete Removal of Organic Solvents: Residual ethanol from the formulation process can be toxic. Ensure your dialysis or buffer exchange step is sufficient to remove all organic solvents.[17]
-
Avoid Serum-Free Media During Transfection (If Possible): While some protocols require serum-free conditions for complex formation, many cell types are healthier when transfected in the presence of serum, which can mitigate toxicity.[19]
Question 3: My transfection results are highly variable between experiments. How can I improve reproducibility?
Reproducibility is key to reliable data. Inconsistency often stems from the LNP formulation process or cell handling.
Suggested Solutions:
-
Standardize the Formulation Process: The method of mixing the lipid and aqueous phases is critical. Microfluidic mixing provides the most consistent and reproducible results by ensuring rapid and uniform nanoprecipitation.[7][20] If using bulk methods like vortexing, ensure the speed, duration, and addition rate are kept constant.
-
Control Temperature: Perform LNP assembly at a consistent room temperature, as temperature can influence lipid mixing and particle formation.
-
Assess LNP Stability: Check the size and PDI of your LNPs after storage to ensure they are not aggregating or degrading over time. Store LNPs at 4°C for short-term use and consider freezing at -80°C for long-term storage, though a cryoprotectant may be needed.
-
Standardize Cell Culture Practices: Use a consistent schedule for splitting and plating cells to ensure they are in the same metabolic state for each experiment.[19]
Visual & Methodological Guides
Diagram 1: Troubleshooting Workflow for Low Transfection Efficiency
This flowchart provides a logical path to diagnose the root cause of poor LNP performance.
Caption: A step-by-step diagnostic workflow for troubleshooting low LNP transfection.
Diagram 2: Key LNP Components and Cellular Uptake Pathway
This diagram illustrates the composition of a typical LNP and the critical steps from cell surface binding to endosomal escape.
Caption: The journey of an LNP from extracellular space to cytoplasmic mRNA release.
Key Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a standard method for producing reproducible LNPs.
-
Prepare Solutions:
-
Aqueous Phase: Dilute your mRNA cargo to the desired concentration (e.g., 0.05 mg/mL) in a 25 mM citrate buffer at pH 4.0.[17]
-
Lipid Phase: Prepare a stock solution of your four lipid components (Ionizable Lipid, 1,3-dioctadecoxypropan-2-ol, Cholesterol, PEG-Lipid) in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
-
Setup Microfluidic System:
-
Load the aqueous phase into one syringe and the lipid phase into another.
-
Set the flow rate ratio (FRR) of the aqueous to lipid phase, typically at 3:1.[17]
-
Set the total flow rate (TFR), for example, to 12 mL/min. Higher TFRs often result in smaller particles.
-
-
Formulation:
-
Prime the microfluidic cartridge (e.g., NanoAssemblr) and run the two phases through the mixer.
-
Collect the resulting nanoparticle suspension. The solution will appear milky.
-
-
Buffer Exchange:
-
Immediately dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 16 hours at 4°C using a 14 kDa MWCO dialysis tube to remove ethanol and raise the pH.[17]
-
-
Sterilization & Storage:
-
Filter the final LNP solution through a 0.22 µm sterile filter.
-
Store at 4°C.
-
Protocol 2: Characterization of LNP Size and Zeta Potential
-
Sample Preparation: Dilute a small aliquot of your final LNP suspension in PBS (for sizing) or deionized water (for zeta potential) to a suitable concentration for DLS analysis.
-
Instrument Setup: Use a DLS instrument like a Malvern Zetasizer.[21] Set the temperature to 25°C.
-
Measurement:
-
Data Analysis: Compare the results against the optimal parameters listed in Table 1.
Protocol 3: Quantifying mRNA Encapsulation Efficiency (RiboGreen Assay)
This assay uses a fluorescent dye that binds to nucleic acids. By measuring fluorescence before and after lysing the LNPs, you can determine the percentage of encapsulated cargo.[15]
-
Prepare Reagents:
-
Prepare a standard curve of your mRNA in TE buffer.
-
Dilute the RiboGreen reagent in TE buffer as per the manufacturer's protocol.
-
Prepare a 2% Triton X-100 solution in TE buffer to lyse the LNPs.
-
-
Assay Procedure:
-
In a 96-well plate, add samples in duplicate or triplicate.
-
Intact LNPs (External mRNA): Add your LNP suspension to wells containing TE buffer.
-
Lysed LNPs (Total mRNA): Add your LNP suspension to wells containing the Triton X-100 solution and incubate for 10 minutes to lyse the particles.
-
-
Fluorescence Measurement:
-
Add the diluted RiboGreen reagent to all wells.
-
Read the fluorescence on a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Total" and "External" samples.
-
Calculate Encapsulation Efficiency (%EE) as: %EE = ((Total mRNA - External mRNA) / Total mRNA) * 100
-
Frequently Asked Questions (FAQs)
Q: What is the specific role of 1,3-dioctadecoxypropan-2-ol in an LNP formulation? A: 1,3-dioctadecoxypropan-2-ol is a neutral, structural lipid. Its primary role is to act as a "helper lipid," providing stability to the lipid bilayer of the nanoparticle.[5][] It helps form and maintain the particle's structure but does not directly participate in mRNA encapsulation or endosomal escape like the ionizable lipid.
Q: What are typical starting molar ratios for lipids in this type of LNP? A: A common starting point for a four-component LNP formulation is an ionizable lipid:helper lipid:cholesterol:PEG-lipid ratio of approximately 50:10:38.5:1.5 .[23] In this case, 1,3-dioctadecoxypropan-2-ol would be part of the 10 mol% helper lipid component, often used in combination with other phospholipids like DSPC or DOPE.[][24] However, this must be empirically optimized for your specific application.[11]
Q: How should I store my LNPs and for how long are they stable? A: For short-term storage (1-2 weeks), LNPs should be stored at 4°C. For longer-term storage, they can be stored at -80°C, but stability upon freezing and thawing must be validated. The stability of LNPs is formulation-dependent; it is crucial to re-characterize the size and PDI after storage to ensure particle integrity.[25]
Q: What are the essential control experiments for a transfection study? A:
-
Untreated Cells: To establish a baseline for cell viability and background signal.
-
Empty LNPs (No Cargo): To assess the cytotoxicity of the formulation itself.
-
Reporter Gene Control: Transfecting with a reporter gene like GFP or Luciferase allows for easy quantification of transfection efficiency and optimization of the delivery protocol.[19]
-
Positive Control: Use a commercially available transfection reagent known to work well in your cell type to benchmark the performance of your LNP formulation.
References
- Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Advanced Drug Delivery Reviews.
- Lee, R. J. (2016). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. Ovid.
- Zhang, C., et al. (2022). Optimization of Lipid Nanoformulations for Effective mRNA Delivery. National Institutes of Health (PMC).
- Shattock, R., et al. (2024). The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. Journal of Controlled Release.
- Dehghani, F., et al. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. National Institutes of Health (PMC).
- Ohio State University. (n.d.). Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. The Ohio State University.
- PurePEG. (2026). Lipid Nanoparticles for Drug Delivery: How They Work at the Cellular Level. PurePEG.
- MDPI. (2025). Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo. MDPI.
- BioProcess International. (2025). Bottlenecks in RNA Delivery: Optimization of Lipid-Nanoparticle Delivery Systems. BioProcess International.
- ResearchGate. (2025). The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. ResearchGate.
- Kulkarni, J. A., et al. (2019). On the role of helper lipids in lipid nanoparticle formulations of siRNA. RSC Publishing.
- PurePEG. (2026). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. PurePEG.
- Eygeris, D., et al. (2023). Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. National Institutes of Health (PMC).
- Kumar, V., et al. (2025). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. National Institutes of Health (PMC).
- Schultz, D., et al. (2024). Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside.
- Waters Corporation. (n.d.). An Automated Sample Preparation Protocol to Determine the Encapsulation Efficiency of RNA-Loaded Lipid Nanoparticles Using Andrew+ Pipetting Robot. Waters Corporation.
- ISCA. (2025). Optimizing Protocols for Fast Immunocyte Transfection Using LNP Kits: Best Practices and Troubleshooting. ISCA.
- Cytiva. (2024). Optimizing lipids for mRNA-LNP nanomedicine. Cytiva.
- Waters | Wyatt Technology. (2024). Comprehensive assessment of LNP size, particle concentration, and zeta potential. AZoM.com.
- Leukocare. (n.d.). Implementation of Analytical Methods for mRNA-LNPs addressing Stability Indicating Critical Quality Attributes (CQAs). Leukocare.
- Inside Therapeutics. (2025). LNP characterization guidelines: Size, PDI, Morphology. Inside Therapeutics.
- Malvern Panalytical. (2024). Zetasizer RNA-LNP DLS Size Protocol. Malvern Panalytical.
- Li, B., et al. (n.d.). mRNA lipid nanoparticle formulation, characterization and evaluation. National Institutes of Health (PMC).
- ResearchGate. (2026). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. ResearchGate.
- Waters | Wyatt Technology. (2026). Lipid Nanoparticle (LNP) Characterization. Waters | Wyatt Technology.
- Bio-protocol. (2020). LNP preparation. Bio-protocol.
- PreciGenome. (n.d.). Overview of LNP Synthesis, Formulation and Manufacturing Methods. PreciGenome.
- Thermo Fisher Scientific. (n.d.). Lipid-Based Transfection—Troubleshooting. Thermo Fisher Scientific - US.
- SignaGen Laboratories. (n.d.). Troubleshooting Tips. SignaGen Laboratories.
- BOC Sciences. (n.d.). Lipid Nanoparticles for mRNA Delivery. BOC Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precigenome.com [precigenome.com]
- 5. researchgate.net [researchgate.net]
- 7. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 8. purepeg.com [purepeg.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. barnett-technical.com [barnett-technical.com]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. wyatt.com [wyatt.com]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 16. iscaconsortium.org [iscaconsortium.org]
- 17. LNP preparation [bio-protocol.org]
- 18. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 19. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Zetasizer RNA-LNP DLS Size Protocol | Malvern Panalytical [malvernpanalytical.com]
- 22. news-medical.net [news-medical.net]
- 23. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,3-Bis(octadecyloxy)propan-2-ol Molar Ratios for Maximum Efficacy
Welcome to the technical support center for 1,3-Bis(octadecyloxy)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of lipid-based drug delivery systems. As a key structural component, the precise molar ratio of 1,3-Bis(octadecyloxy)propan-2-ol is critical to the stability, safety, and efficacy of your final nanoparticle formulation. This resource provides in-depth, field-proven insights through troubleshooting guides and frequently asked questions to help you navigate the complexities of formulation optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the role and use of 1,3-Bis(octadecyloxy)propan-2-ol in lipid nanoparticle (LNP) formulations.
Q1: What is the primary function of 1,3-Bis(octadecyloxy)propan-2-ol in an LNP formulation?
A1: 1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6) is a synthetic, glycerol-based lipid with two saturated C18 ether-linked tails.[][2] In the context of a typical four-component LNP system, it functions as a structural or helper lipid . Its role is analogous to other saturated phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[3][4] The primary functions are to provide structural integrity to the nanoparticle, stabilize the lipid bilayer, and help encapsulate the nucleic acid payload.[4][5] The saturated nature of its acyl chains contributes to a more rigid and stable membrane structure.[6]
Q2: How does the molar ratio of 1,3-Bis(octadecyloxy)propan-2-ol affect the Critical Quality Attributes (CQAs) of my LNPs?
A2: The molar ratio of this structural lipid is a critical parameter that significantly influences several CQAs:
-
Particle Size and Polydispersity (PDI): Adjusting the structural lipid ratio can impact particle size. Too little may lead to instability and aggregation, while an excess can alter the particle's curvature and final diameter.[7][8]
-
Encapsulation Efficiency (EE): While the ionizable lipid is the primary driver of nucleic acid encapsulation, the structural lipid helps to form a stable particle core, indirectly affecting how well the payload is retained.[5]
-
Stability and Shelf-Life: A proper amount of structural lipid is crucial for membrane rigidity and preventing drug leakage or particle aggregation during storage.[4][9] Formulations with insufficient structural lipid may be prone to fusion or degradation, especially during freeze-thaw cycles.[10]
-
In Vivo Efficacy: The overall lipid composition affects the LNP's biodistribution and interaction with cells. The balance between the structural lipid and other components like cholesterol and PEG-lipids can influence circulation time and endosomal escape.[11][12]
Q3: What is a typical starting molar ratio for 1,3-Bis(octadecyloxy)propan-2-ol in an mRNA-LNP formulation?
A3: For initial screening, you can substitute 1,3-Bis(octadecyloxy)propan-2-ol for other common structural lipids like DSPC in established formulations. A widely cited starting point for a four-component LNP is a molar ratio of 50:10:38.5:1.5 for [Ionizable Lipid : Structural Lipid : Cholesterol : PEG-Lipid].[13][14] Therefore, a good initial ratio to test would be approximately 10 mol% . However, this must be empirically optimized for your specific ionizable lipid, payload, and desired application.[11]
Q4: Can I use 1,3-Bis(octadecyloxy)propan-2-ol interchangeably with other helper lipids like DOPE or DSPC?
A4: While it serves a similar structural purpose to DSPC, direct interchangeability without re-optimization is not recommended. 1,3-Bis(octadecyloxy)propan-2-ol has ether linkages, unlike the ester linkages in DSPC, which can alter its chemical stability and degradation profile. Furthermore, its molecular shape will differ slightly from phospholipids like DSPC (cylindrical) or DOPE (cone-shaped).[12] These differences in geometry affect the packing of lipids within the nanoparticle, which can influence bilayer stability and the propensity for endosomal release.[12] Therefore, optimization is required to find the ideal molar ratio when substituting lipids.
Q5: What safety precautions should I take when handling 1,3-Bis(octadecyloxy)propan-2-ol?
A5: 1,3-Bis(octadecyloxy)propan-2-ol should be handled in accordance with good industrial hygiene and safety practices.[15] As with most lipid reagents, it is important to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Ensure you are working in a well-ventilated area. Avoid ingestion, inhalation, and direct contact with skin or eyes.[15][16] Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and storage information.
Section 2: Troubleshooting Guide for Molar Ratio Optimization
This guide provides solutions to common problems encountered during LNP formulation, with a focus on how the molar ratio of 1,3-Bis(octadecyloxy)propan-2-ol can be adjusted to resolve the issue.
Problem 1: High Particle Size (>150 nm) and/or Polydispersity Index (PDI > 0.2)
-
Potential Causes:
-
Suboptimal Lipid Ratios: An imbalance between the structural lipid, cholesterol, and ionizable lipid can lead to poorly formed or unstable particles that aggregate over time.[17]
-
Insufficient PEG-Lipid: The PEG-lipid provides a protective hydrophilic shield that prevents aggregation. Too low a molar percentage (<1%) can result in immediate particle fusion.[3]
-
Manufacturing Process Issues: Inconsistent mixing, incorrect flow rates in a microfluidics system, or improper solvent/buffer selection can all lead to larger, more polydisperse particles.[7][18]
-
Inappropriate N/P Ratio: The ratio of ionizable lipid amines (N) to nucleic acid phosphates (P) affects the initial complexation and compaction of the core, which influences final particle size.[13]
-
-
Recommended Solutions & Optimization Strategy:
-
Adjust the Structural Lipid:Cholesterol Ratio: Cholesterol modulates membrane fluidity.[4] Holding the ionizable lipid and PEG-lipid constant, systematically vary the molar ratio of 1,3-Bis(octadecyloxy)propan-2-ol to cholesterol. For example, test ratios like 10:38.5, 15:33.5, and 20:28.5. An increase in the rigid structural lipid relative to cholesterol can sometimes lead to smaller, more defined particles, but too much can cause instability.
-
Titrate the PEG-Lipid: Increase the PEG-lipid molar ratio in small increments (e.g., from 1.5% to 2.0% or 2.5%). While effective for size control, be aware that higher PEG content can sometimes reduce transfection efficiency by inhibiting cellular uptake.[11][19]
-
Verify Formulation Parameters: Ensure your N/P ratio is within the optimal range (typically 3 to 6) and that the pH of your aqueous buffer is acidic (pH 4-5) to ensure protonation of the ionizable lipid for efficient payload encapsulation.[13]
-
Optimize Microfluidics Parameters: If using a microfluidic system, optimize the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) between the lipid-in-ethanol and payload-in-aqueous-buffer phases. Higher TFRs often lead to smaller particles.
-
Problem 2: Low Encapsulation Efficiency (EE < 85%)
-
Potential Causes:
-
Poor Core Compaction: The primary cause is often related to the ionizable lipid and N/P ratio. If the ionizable lipid is not sufficiently protonated (due to incorrect buffer pH) or if the N/P ratio is too low, the nucleic acid will not be efficiently condensed.[13]
-
Leaky or Unstable Particle Structure: An improper ratio of the structural lipid (1,3-Bis(octadecyloxy)propan-2-ol) and cholesterol can result in a disorganized lipid membrane that allows the payload to leak out during or after formulation.[4][20]
-
Premature Aggregation: If particles aggregate during formation, it can physically hinder the complete encapsulation of the payload.
-
-
Recommended Solutions & Optimization Strategy:
-
Confirm Buffer pH and N/P Ratio First: Before adjusting lipid ratios, confirm your aqueous buffer is at pH 4.0. Then, perform an N/P ratio titration (e.g., 3, 4.5, 6) to find the sweet spot for your specific ionizable lipid and payload.
-
Systematically Increase Structural Lipid Content: A higher proportion of 1,3-Bis(octadecyloxy)propan-2-ol can increase membrane stability and reduce leakage.[6] Try increasing its molar percentage from 10% to 15%, while proportionally decreasing the cholesterol content to maintain 100% total lipids.
-
Evaluate Different Helper Lipids: If optimization with 1,3-Bis(octadecyloxy)propan-2-ol alone is insufficient, consider blending it with a small amount of a cone-shaped lipid like DOPE. The altered geometry can sometimes improve packing and encapsulation.[12]
-
Problem 3: Formulation Instability (Aggregation or Size Increase Upon Storage)
-
Potential Causes:
-
Freeze-Thaw Stress: LNPs are often unstable during freezing and thawing, which can induce aggregation.[10][21]
-
Insufficient Colloidal Stability: The PEG-lipid shield may be insufficient, or it may dissociate from the LNP surface over time.
-
Hydrolysis/Degradation: While the ether bonds in 1,3-Bis(octadecyloxy)propan-2-ol are more stable than ester bonds, other components (like ester-linked ionizable lipids or phospholipids) can degrade, leading to particle destabilization.
-
Inappropriate Storage Buffer/pH: Storing LNPs at a non-neutral pH or in a buffer with high ionic strength can promote aggregation.[10][22]
-
-
Recommended Solutions & Optimization Strategy:
-
Incorporate Cryoprotectants: For frozen storage, add a cryoprotectant such as sucrose or trehalose (e.g., 20% w/v) to the formulation buffer before freezing. This is highly effective at preventing aggregation during freeze-thaw cycles.[22]
-
Optimize PEG-Lipid Molar Ratio: A slight increase in the PEG-lipid molar ratio can enhance long-term colloidal stability.[3]
-
Adjust the Structural Lipid Ratio: Increasing the molar percentage of the rigid, saturated 1,3-Bis(octadecyloxy)propan-2-ol can create a more robust particle that is less prone to fusion and degradation over time.[9]
-
Control Storage Conditions: After formulation and dialysis/purification, store LNPs in a suitable buffer (like PBS) at a neutral pH (7.4). For long-term storage, refrigeration (2-8°C) is preferable to freezing unless cryoprotectants are used.[22]
-
Data Summary & Target Values
The following table summarizes the key parameters and target values for a typical, well-optimized LNP formulation for in vivo applications.
| Critical Quality Attribute (CQA) | Analytical Method(s) | Target Value | Potential Impact of 1,3-Bis(octadecyloxy)propan-2-ol Ratio |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 60 - 120 nm | Molar ratio affects lipid packing and final particle diameter. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Proper ratio promotes formation of homogenous particles. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral (-10 to +10 mV) at pH 7.4 | Primarily determined by ionizable and PEG-lipids, but overall structure affects surface charge exposure. |
| Encapsulation Efficiency (%EE) | Fluorescence Assay (e.g., RiboGreen) | > 90% | Ratio impacts membrane integrity and payload retention. |
| Stability | DLS (monitoring size/PDI over time) | No significant change over desired shelf-life | Higher molar ratio can enhance structural robustness. |
Section 3: Key Experimental Protocols & Workflows
Workflow for Molar Ratio Optimization
The following diagram outlines a systematic approach to optimizing the molar ratio of 1,3-Bis(octadecyloxy)propan-2-ol.
Caption: Systematic workflow for optimizing LNP molar ratios.
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a standard microfluidic mixing device.
-
Preparation of Stock Solutions:
-
Lipid Stock (in Ethanol): Prepare a stock solution of the four lipid components (Ionizable Lipid, 1,3-Bis(octadecyloxy)propan-2-ol, Cholesterol, and PEG-Lipid) dissolved in 100% ethanol at the desired final molar ratio. The total lipid concentration will depend on your system (e.g., 10-25 mg/mL).
-
Aqueous Payload Stock: Dissolve your nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The concentration should be calculated to achieve the target N/P ratio when mixed with the lipid stock.
-
-
System Setup:
-
Prime the microfluidic device (e.g., NanoAssemblr™) pumps and microfluidic cartridge according to the manufacturer's instructions, first with ethanol and then with the respective aqueous and ethanolic solutions.
-
Load the lipid-ethanol solution into one syringe and the aqueous-payload solution into another.
-
-
Formulation:
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).
-
Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation, causing the lipids to self-assemble into LNPs encapsulating the payload.[5][23]
-
Collect the output solution, which now contains the formed LNPs in an ethanol/aqueous buffer mixture.
-
-
Purification and Buffer Exchange:
-
Immediately following formulation, dialyze the LNP solution against a neutral buffer (e.g., 1x PBS, pH 7.4) for at least 18 hours at 4°C using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and exchanges the acidic buffer for a physiologically compatible one.
-
Alternatively, use Tangential Flow Filtration (TFF) for larger-scale and more rapid purification.
-
-
Sterilization and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Store the final product at 2-8°C for short-term use or freeze at -80°C with cryoprotectants for long-term storage.[22]
-
Protocol 2: Characterization of Size, PDI, and Encapsulation Efficiency
-
Size and PDI Measurement (DLS):
-
Allow the DLS instrument (e.g., Malvern Zetasizer) to warm up and equilibrate.
-
Dilute a small aliquot of the final LNP formulation in 1x PBS (pH 7.4) to an appropriate concentration for measurement (typically a count rate between 100-500 kcps).
-
Place the sample in a clean cuvette and load it into the instrument.
-
Perform the measurement using the instrument's standard operating procedure for size (Z-average) and polydispersity index (PDI). Record at least three consecutive measurements.[24]
-
-
Encapsulation Efficiency (EE) Measurement (Fluorescence Assay):
-
This assay quantifies the amount of nucleic acid protected inside the LNP versus the total amount.
-
Prepare two sets of samples in triplicate in a 96-well opaque plate.
-
Set 1 (Total RNA): Add the LNP sample to a solution containing a lysis agent (e.g., 1% Triton X-100) to disrupt the nanoparticles and release all the encapsulated RNA.
-
Set 2 (Free RNA): Add the LNP sample to a solution without the lysis agent.
-
Add the fluorescent dye (e.g., RiboGreen®) to all wells. The dye fluoresces upon binding to RNA.
-
Incubate as per the dye manufacturer's instructions.
-
Measure the fluorescence intensity (FI) on a plate reader.
-
Calculate the %EE using the formula: %EE = [(FI_Total - FI_Free) / FI_Total] * 100[24]
-
Troubleshooting Diagram: LNP Aggregation
The following cause-and-effect diagram illustrates potential sources of LNP aggregation.
Caption: Causes of LNP aggregation.
References
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2016). Advanced Drug Delivery Reviews.
- The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). Journal of Controlled Release.
- Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. (N.A.). PMC.
- Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025).
- Analytical Ultracentrifugation (AUC) for Characterization of Lipid Nanoparticles (LNPs): A Comprehensive Review. (N.A.). Beckman Coulter.
- Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. (2026). Cordouan Technologies.
- C
- The Role of Helper Lipids in Lipid Nanoparticles. (2023).
- An Introduction to Lipid Nanoparticles (LNP). (2024). Helix Biotech.
- Lipid Nanoparticles: Formulation, Production Methods and Characteriz
- Cationic lipid-mediated nucleic acid delivery: beyond being cationic. (2010). Journal of Controlled Release.
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2025). Advanced Drug Delivery Reviews.
- lipid nanoparticle guide. (N.A.). Cayman Chemical.
- Lipid nanoparticle (LNP) manufacturing: Challenges & Solutions. (2023). Single Use Support.
- Overview of LNP Synthesis, Formulation and Manufacturing Methods. (N.A.). PreciGenome.
- LIPID NANOPARTICLE FORMUL
- Analysis of Lipid Nanoparticles. (2023).
- Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs. (2021).
- Lipid Nanoparticles for Short Interfering RNA Delivery. (N.A.). NanoMedicines Research Group.
- Novel Cholesterol-Based Cationic Lipids as Transfecting Agents of DNA for Efficient Gene Delivery. (2015). MDPI.
- LNP characterization guidelines: Size, PDI, Morphology. (2025). Inside Therapeutics.
- Optimization of lipid nanoparticle formul
- Optimization of Novel Lipid Nanoparticle Formulations for mRNA Delivery. (N.A.).
- SAFETY D
- Optimization of Nanoformulations for Effective mRNA Delivery. (2022). PMC.
- Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. (N.A.). SciSpace.
- I prepared solid lipid nanoparticle using hot homogenization method, after cooling it got aggregated to gelly . How to overcome this problem? (2016).
- Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System. (2024). PMC.
- CAS 18794-74-6 1,3-bis(octadecyloxy)propan-2-ol. (N.A.). BOC Sciences.
- SAFETY D
- FlowCam Helps Optimize Lipid Nanoparticle Formul
- Achieving long-term stability of lipid nanoparticles: examining the ef. (2016).
- FlowCam® Flow Imaging Microscopy to Monitor Lipid Nanoparticle Aggregation AppNote. (N.A.). Kenelec Scientific.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. (2023). RSC Publishing.
- Lipid nanoparticles toxicity: What to consider? (2023). Single Use Support.
- Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles. (2021). MDPI.
- Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo. (N.A.).
- Toxicological considerations when creating nanoparticle based drugs and drug delivery systems?. (N.A.). PMC.
- The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism. (2023). PMC.
- SAFETY DATA SHEET PROPAN-2-OL TECH. (N.A.). Chemical Suppliers.
- Safety Data Sheet: Propan-2-ol. (N.A.). Chemos GmbH&Co.KG.
- 2-Propanol, 1,3-bis(octadecyloxy)- - Substance Details. (N.A.). US EPA.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Biomolecules.
- Propane, 1,3-bis(octadecyloxy)-. (N.A.). PubChem.
- Lipids used for the formulation of lipid nanoparticles (LNPs). (2025). Bio-Synthesis Inc.
- Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. (2024). Osaka University.
Sources
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 4. helixbiotech.com [helixbiotech.com]
- 5. precigenome.com [precigenome.com]
- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 7. susupport.com [susupport.com]
- 8. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fluidimaging.com [fluidimaging.com]
- 11. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 14. scispace.com [scispace.com]
- 15. fishersci.se [fishersci.se]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kenelec.com.au [kenelec.com.au]
- 22. dovepress.com [dovepress.com]
- 23. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 24. blog.curapath.com [blog.curapath.com]
Technical Support Center: Scalable Synthesis of 1,3-Bis(octadecyloxy)propan-2-ol
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Subject: Optimization and Troubleshooting of Symmetric Dialkyl Glycerol Ether Synthesis
Introduction: The Engineering of Lipid Backbones
Welcome to the Advanced Application Support Center. You are likely accessing this guide because you are scaling up the synthesis of 1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), a critical hydrophobic backbone for ionizable lipids (such as ALC-0315 analogs) and PEG-lipids used in LNP formulations.
Unlike bench-scale synthesis where chromatography can hide inefficiencies, multi-kilogram scale-up exposes the thermodynamic and physical pitfalls of this molecule. This guide addresses the three most common support tickets we receive: Regioselectivity failures , "Waxy" purification nightmares , and Analytical blind spots .
Module 1: Synthesis & Reaction Kinetics
Core Protocol: The Epichlorohydrin Route
The most robust scalable route involves the reaction of Epichlorohydrin (ECH) with 1-Octadecanol using a Phase Transfer Catalyst (PTC).
User Question: “I’m seeing high levels of mono-substituted impurity (Batyl alcohol analog) and some tri-substituted byproducts. Increasing the temperature just turns the reaction into a dark brown tar. How do I drive this to completion?”
Root Cause Analysis
-
Stoichiometric Mismatch: At scale, the effective concentration of the alkoxide anion is lower due to the viscosity of the octadecanol melt.
-
Thermal Degradation: Epichlorohydrin is sensitive to base-catalyzed polymerization at high temperatures (
), leading to the "tar" you observed. -
Mass Transfer Limitations: The reaction is biphasic (Organic/Aqueous Base). Without adequate interfacial surface area, the second alkylation (which is slower than the first) stalls.
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Molar Ratio | 2.2 : 1.0 (Alcohol : ECH) | A 10% excess of Octadecanol drives the kinetics toward the bis-product. Unreacted alcohol is easier to remove via crystallization than polymerized ECH. |
| Base Choice | KOH (50% aq) + TBAB (1-2 mol%) | Potassium hydroxide offers better solubility in the organic phase than NaOH. Tetrabutylammonium bromide (TBAB) acts as the PTC to shuttle hydroxide ions. |
| Temperature | 65°C – 70°C | Maintain below 80°C to prevent ECH polymerization. The reaction is exothermic; controlled dosing of ECH is critical. |
| Agitation | High Shear / Impeller | Essential for creating a fine emulsion. At scale, simple stirring is insufficient for this biphasic viscous system. |
Workflow Visualization
Caption: Step-wise kinetic flow for the synthesis of 1,3-Bis(octadecyloxy)propan-2-ol via the Epichlorohydrin route.
Module 2: Purification (The "Waxy Nightmare")
User Question: “My crude product solidifies into a waxy block during filtration. Column chromatography is impossible at this scale (5kg). How do I purify this without using thousands of liters of solvent?”
The Engineering Challenge
Long alkyl chains (C18) confer high melting points and waxy properties. The primary impurities are:
-
Octadecanol (Starting Material): Soluble in similar solvents.
-
Mono-ether (Batyl alcohol analog): More polar.
-
Salts/PTC: Water soluble.[1]
Solution: Differential Crystallization
Chromatography is non-viable for multi-kilo lipid synthesis. You must rely on recrystallization based on thermal solubility differentials.[2]
The "Hot Filtration" Protocol:
-
Solvent System: Acetone/Hexane (4:1) or Ethanol (Absolute) .
-
Why? The bis-ether is less soluble in cold acetone than the starting alcohol.
-
-
Process:
-
Dissolve crude melt in refluxing solvent (approx. 5L per kg).
-
Critical Step: Cool slowly to 20°C. The bis-ether crystallizes first. The mono-ether and excess octadecanol often remain in the supernatant or crystallize at significantly lower temperatures.
-
Filtration: Must be performed at ambient temperature (not cold), or the impurities will co-precipitate.
-
Impurity Removal Table
| Impurity | Solubility Behavior | Removal Strategy |
| Octadecanol | High solubility in Hexane/Acetone. | Remains in mother liquor during ambient filtration. |
| Mono-ether | Higher polarity; lower solubility in non-polar solvents. | If present, requires a hot Ethanol wash of the filter cake. |
| Salts/PTC | Insoluble in organics. | Remove via initial aqueous wash of the organic melt before crystallization. |
Module 3: Analytics & Quality Control
User Question: “I cannot distinguish between the 1,2-isomer and the 1,3-isomer using standard HPLC-UV. The molecule has no chromophore. How do I validate regioselectivity?”
The Blind Spot
Aliphatic lipids lack conjugated systems, making them invisible to standard UV-Vis detectors.
Analytical Solutions
1. NMR Spectroscopy (The Structural Gold Standard)
Proton NMR (
-
1,3-Isomer (Target): The methine proton (CH-OH) at position 2 appears as a quintet (or broad multiplet) around
3.9 ppm due to symmetry with the adjacent CH groups. -
1,2-Isomer (Impurity): The terminal methylene protons (CH
-OH) and the internal methine (CH-OR) create a complex, asymmetric splitting pattern. The symmetry is broken.
2. HPLC-CAD (Charged Aerosol Detection) For quantitative purity (purity %), you must use a universal detector.
-
Detector: CAD or ELSD (Evaporative Light Scattering Detector).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Methanol/Isopropanol gradient (high organic content required to elute C18 chains).
Regioselectivity Logic Diagram
Caption: Mechanistic pathway showing the origin of 1,3 vs 1,2 isomers during the epoxide ring-opening step.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: At bench scale, yes. At kilo-scale, no . NaH generates hydrogen gas, creating a severe explosion hazard and foaming issue in viscous lipid reactors. Stick to KOH/NaOH with a Phase Transfer Catalyst.
Q: The final product has a yellow tint. How do I remove it? A: This is likely polymerized epichlorohydrin or oxidation products of the phenol (if stabilizers were present). Recrystallization from Acetone usually removes color bodies. If persistent, a warm Activated Carbon treatment (in hexane) prior to crystallization is effective.
Q: My yield is stuck at 60%. Where did the rest go? A: Check your mother liquor. The solubility of the bis-ether is non-zero. If you cool too fast or use too much solvent, you lose product. Optimize the Solvent-to-Solute ratio (aim for 4:1 to 5:1 v/w).
References
-
Synthesis of Glycerol Ethers
- Title: Synthesis and physico-chemical properties of alkyl glycerol ethers.
- Source: Green Chemistry (via ResearchG
-
URL:[Link]
-
Scale-Up Challenges in Lipid Synthesis
-
NMR Analysis of Glycerol Isomers
- Title: Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determin
- Source: NIH / PMC
-
URL:[Link]
-
Purification Techniques
Sources
preventing aggregation of lipid nanoparticles containing 1,3-dioctadecoxypropan-2-ol
Topic: Aggregation Prevention for 1,3-dioctadecoxypropan-2-ol Lipid Nanoparticles
To: Research & Development Teams From: Senior Application Scientist, Nanomedicine Division Subject: Troubleshooting Crystallinity and Aggregation in Ether-Lipid Formulations
Executive Summary: The Molecule & The Challenge
You are working with 1,3-dioctadecoxypropan-2-ol . Chemically, this is a dialkyl glycerol ether with two saturated C18 (stearyl) chains.
-
The Advantage: Unlike ester-based lipids (e.g., DSPC), ether linkages are immune to hydrolytic degradation, offering superior in vivo stability.
-
The Challenge: The C18 chains confer a high melting point (
), likely exceeding 50°C. This molecule is highly crystalline and hydrophobic. -
The Failure Mode: The primary cause of aggregation is premature crystallization . If the lipid solution cools below its transition temperature before or during the mixing process, it will not nanoprecipitate into a sphere; it will crystallize into jagged aggregates, clogging microfluidic chips and ruining particle size distribution (PDI).
Module 1: Pre-Formulation & Lipid Dissolution
Issue: "The lipid won't dissolve in ethanol, or precipitates immediately upon standing."
Diagnosis: 1,3-dioctadecoxypropan-2-ol has poor solubility in room-temperature ethanol due to strong Van der Waals forces between the stearyl chains.
Troubleshooting Protocol:
| Parameter | Standard Protocol | Required Adjustment for Ether Lipids |
| Solvent | 100% Ethanol | Ethanol (heated) . If solubility remains poor, add 5-10% Tetrahydrofuran (THF) or Isopropanol to disrupt packing (verify downstream compatibility). |
| Temperature | Room Temp (20-25°C) | 50°C - 60°C . You must heat the lipid stock above the lipid's melting point. |
| Vortexing | Standard | Heated Vortexing . Keep the vial in a bead bath between vortex bursts. |
Q: Can I sonicate the lipid stock? A: Yes, bath sonication at 50°C is highly effective. Avoid probe sonication to prevent solvent evaporation and concentration changes.
Module 2: Microfluidic Mixing (The Critical Step)
Issue: "My microfluidic chip clogs instantly," or "DLS shows a bimodal distribution (small peaks + large aggregates)."
Diagnosis: This is "Cold-Shock Crystallization." When the hot ethanolic lipid stream hits the room-temperature aqueous buffer, the lipid freezes before it can self-assemble with the PEG-lipid and ionizable lipid.
Corrective Workflow: Hot-Start Microfluidics You must maintain the lipid in a liquid crystalline state during the mixing event.
-
Heat the Syringes: Use syringe heaters set to 40-50°C for the organic phase.
-
Heat the Chip: Place the microfluidic chip on a heating stage or within a temperature-controlled enclosure set to 35-40°C.
-
Aqueous Phase: Warm the aqueous buffer (e.g., Citrate pH 4.0 or Acetate) to 30-35°C. Warning: Do not overheat if encapsulating mRNA/siRNA, as nucleic acids are heat-sensitive. 35°C is usually a safe upper limit for short exposure.
Flow Rate Ratio (FRR) & Total Flow Rate (TFR):
-
FRR: Maintain a 3:1 (Aqueous:Organic) ratio. Higher aqueous content helps stabilize the particles quickly, but for hydrophobic lipids, 3:1 is often safer than 5:1 to prevent "crashing out" due to rapid solvent dilution.
-
TFR: Increase Total Flow Rate. Higher velocities generate higher shear, which physically forces the lipids into nanoparticles before they can aggregate.
Visualizing the Mixing Process
Figure 1: LNP Formation Workflow highlighting the critical temperature-dependent nucleation step. If the temperature drops below the lipid's melting point (
Module 3: Downstream Processing (TFF & Dialysis)
Issue: "Particles are fine after mixing, but aggregate during buffer exchange (TFF)."
Diagnosis:
-
Ethanol Removal Destabilization: As ethanol is removed, the solubility of the ether lipid drops further. If the PEG density is insufficient, the hydrophobic patches on the LNP surface attract each other.
-
Shear Stress: 1,3-dioctadecoxypropan-2-ol forms rigid particles. Rigid particles are more prone to shear-induced aggregation than fluid ones.
Troubleshooting Protocol:
Q: What are the optimal TFF parameters?
-
Membrane: Use Hollow Fibers (mPES) rather than flat sheet cassettes. Hollow fibers generate lower shear stress.
-
Shear Rate: Keep the shear rate below 2000 sec⁻¹ .
-
Transmembrane Pressure (TMP): Maintain TMP < 5 psi.
-
Buffer: Ensure your dialysis buffer contains a cryoprotectant (e.g., 10% Sucrose) during the exchange, not just added afterwards. Sucrose helps maintain hydration shells around the PEG lipids.
Q: Should I increase PEG-lipid content? A: Yes. For high-crystallinity lipids, the standard 1.5% PEG-lipid may be insufficient.
-
Recommendation: Increase PEG-lipid (e.g., DMG-PEG2000) to 2.5% - 3.0% .
-
Trade-off: Higher PEG increases stability but decreases cellular uptake (the "PEG Dilemma").[1] If uptake drops, consider using a "sheddable" PEG with a shorter lipid anchor (C14) alongside your C18 ether lipid.
Module 4: Storage & Stability
Issue: "Particle size increases (Ostwald Ripening) after 48 hours at 4°C."
Diagnosis: Ostwald ripening occurs when molecules diffuse from small particles to large ones. While C18 lipids are generally stable against this, if the core is not packed efficiently, the ether lipid can migrate.
Solution: The "Solid Core" Strategy Ensure your formulation includes Cholesterol .
-
Ratio: A typical ratio is Ionizable:Helper:Cholesterol:PEG (50:10:38.5:1.5).[2]
-
Adjustment: For 1,3-dioctadecoxypropan-2-ol, ensure the Cholesterol:Ether-Lipid ratio is at least 2:1 . Cholesterol fills the voids created by the bulky ether lipid chains, preventing migration and locking the structure.
Summary of Critical Parameters
| Process Step | Control Parameter | Target Value | Reason |
| Dissolution | Temperature | 50°C - 60°C | Overcome high crystal lattice energy of C18 ether lipid. |
| Mixing | Flow Rate Ratio (FRR) | 3:1 (Aq:Org) | Prevent solvent shock precipitation. |
| Mixing | Chip Temperature | 35°C - 40°C | Prevent "cold shock" crystallization in the channels. |
| Stabilization | PEG Molar % | 2.0% - 3.0% | Provide enhanced steric barrier for hydrophobic surface. |
| Storage | Buffer | PBS + 10% Sucrose | Cryoprotection prevents aggregation during freezing. |
References
-
Hou, X., Zaks, T., Langer, R., & Dong, Y. (2021). Lipid nanoparticles for mRNA delivery.[3][4][5] Nature Reviews Materials, 6, 1078–1094.
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[3][5][6] Molecular Therapy, 25(7), 1467–1475.
-
Kulkarni, J. A., et al. (2018). On the Formation of Lipid Nanoparticles by Microfluidic Mixing. ACS Nano, 12(5), 4787–4795.
-
Leung, A. K., et al. (2012). Microfluidic Mixing: A General Method for Encapsulating Macromolecules in Lipid Nanoparticle Systems. The Journal of Physical Chemistry B, 116(40), 12193–12201.
Sources
methods for improving the encapsulation efficiency of drugs with 1,3-dioctadecoxypropan-2-ol
Technical Support Center: Optimizing Drug Encapsulation with 1,3-Dioctadecoxypropan-2-ol
Welcome to the technical support center for drug formulation using 1,3-dioctadecoxypropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of encapsulating therapeutic agents with this versatile lipid excipient. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can maximize the encapsulation efficiency and overall performance of your lipid-based drug delivery systems.
Part 1: Understanding 1,3-Dioctadecoxypropan-2-ol in Drug Delivery
1,3-Dioctadecoxypropan-2-ol is a synthetic, neutral lipid that can serve as a key structural component in various lipid-based drug delivery systems, including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Its long C18 ether chains contribute to the formation of a stable, solid lipid core, which is crucial for protecting encapsulated drugs from degradation and controlling their release.
Key Properties and Role:
-
Structural Stability: The saturated, long alkyl chains of 1,3-dioctadecoxypropan-2-ol provide rigidity to the lipid matrix, enhancing the physical stability of the nanoparticles.[1][2]
-
Controlled Release: The solid nature of the lipid core at physiological temperatures can slow down drug diffusion, allowing for sustained release profiles.[1][3]
-
Biocompatibility: As a lipid-based excipient, it is generally biocompatible and biodegradable, making it suitable for various administration routes.[4][5]
-
Versatility: It can be used in combination with other lipids, including liquid lipids (in NLCs), to optimize drug loading and release kinetics.[1][6]
Part 2: Troubleshooting Guides
This section is structured to help you diagnose and resolve common issues encountered during the formulation process.
Issue 1: Low Encapsulation Efficiency (%EE)
Question: My encapsulation efficiency is consistently below my target. What are the potential causes and how can I improve it?
Answer: Low encapsulation efficiency is a frequent challenge and can stem from multiple factors related to your formulation and process parameters. Let's break down the potential causes and solutions.
Potential Causes & Step-by-Step Solutions:
-
Poor Drug Solubility in the Lipid Matrix:
-
Explanation: The drug must be sufficiently soluble in the molten lipid phase for effective entrapment. If the drug has low affinity for 1,3-dioctadecoxypropan-2-ol, it will preferentially partition into the external aqueous phase during nanoparticle formation.
-
Solutions:
-
Incorporate a Liquid Lipid (Transition to NLCs): Introduce a liquid lipid (e.g., oleic acid, caprylic/capric triglycerides) in which your drug has higher solubility. This creates a less-ordered lipid matrix within a nanostructured lipid carrier (NLC), which can accommodate more drug molecules.[6][7]
-
Optimize the Drug-to-Lipid Ratio: Systematically vary the drug-to-lipid ratio. An excessively high drug concentration can lead to saturation of the lipid matrix and subsequent drug expulsion.[8] Start with a lower drug concentration and gradually increase it to find the optimal loading capacity.
-
Lipid Screening: While 1,3-dioctadecoxypropan-2-ol is your core component, consider screening other solid lipids that could be used in combination to improve drug solubility.
-
-
-
Drug Partitioning into the External Phase During Formulation:
-
Explanation: This is particularly common for hydrophilic or amphiphilic drugs. During the emulsification and nanoparticle solidification process, the drug may leak from the lipid phase into the surrounding aqueous medium.
-
Solutions:
-
Optimize the Surfactant/Emulsifier System: The type and concentration of the surfactant are critical. A well-chosen surfactant will stabilize the lipid droplets and minimize drug leakage. Experiment with different non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers.
-
pH Adjustment: For ionizable drugs, adjusting the pH of the aqueous phase can suppress the drug's ionization and reduce its water solubility, thereby favoring its partitioning into the lipid phase.[9][10]
-
Increase the Viscosity of the Aqueous Phase: Adding a viscosity-enhancing agent to the external phase can slow down the diffusion of the drug out of the lipid droplets before they solidify.
-
-
-
Suboptimal Formulation Method:
-
Explanation: The method used to prepare the nanoparticles significantly impacts encapsulation efficiency. Methods like thin-film hydration can sometimes result in lower EE for certain drugs compared to high-energy methods.[11][12]
-
Solutions:
-
Microfluidics: This technique offers precise control over mixing and nanoprecipitation, often leading to higher and more reproducible encapsulation efficiencies.[4][13][14] The rapid mixing minimizes the time for drug to partition out of the lipid phase.[3]
-
High-Pressure Homogenization (HPH): Both hot and cold HPH are effective methods for producing SLNs and NLCs with high EE. The intense energy input creates extremely small and uniform nanoparticles, which can better retain the drug.[15]
-
Solvent Emulsification-Evaporation: In this method, the lipid and drug are dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase. Subsequent evaporation of the solvent leads to nanoparticle formation. This can be effective for hydrophobic drugs.[16]
-
-
Troubleshooting Workflow for Low Encapsulation Efficiency
Caption: Troubleshooting decision tree for low encapsulation efficiency.
Issue 2: Particle Size Heterogeneity (High Polydispersity Index - PDI)
Question: My nanoparticle formulation shows a high PDI. How can I achieve a more monodisperse particle size distribution?
Answer: A high Polydispersity Index (PDI) indicates a broad range of particle sizes, which can affect the stability, in vivo performance, and reproducibility of your formulation.
Potential Causes & Step-by-Step Solutions:
-
Inefficient Mixing or Homogenization:
-
Explanation: If the energy input during formulation is not uniform, it can lead to the formation of particles of varying sizes.
-
Solutions:
-
Optimize Homogenization Parameters: If using high-pressure homogenization, increase the pressure or the number of homogenization cycles. For probe sonication, ensure the probe is properly immersed and optimize the sonication time and amplitude.
-
Adopt Microfluidics: Microfluidic systems provide highly controlled and rapid mixing, which is ideal for producing nanoparticles with a low PDI.[13][14]
-
-
-
Particle Aggregation:
-
Explanation: Insufficient stabilization can cause nanoparticles to clump together after formation.
-
Solutions:
-
Optimize Surfactant Concentration: Ensure you are using an adequate concentration of surfactant to fully cover the surface of the nanoparticles and provide steric or electrostatic stabilization.
-
Include a Stabilizer: In addition to the primary surfactant, consider adding a co-surfactant or a PEGylated lipid. PEG-lipids create a hydrophilic shell around the nanoparticles, preventing aggregation.[12][]
-
-
-
Lipid or Drug Precipitation:
-
Explanation: If the concentration of lipids or drug is too high, or if the temperature control is poor during a hot homogenization process, precipitation can occur, leading to a heterogeneous sample.
-
Solutions:
-
Control Temperature Carefully: When using methods that involve heating, ensure the temperature is maintained consistently above the melting point of the lipids. Rapid and uniform cooling is also crucial for consistent particle formation.
-
Review Lipid and Drug Concentrations: Work with concentrations that are well within the solubility limits of your chosen solvent system.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best method to determine the encapsulation efficiency of my drug in nanoparticles formulated with 1,3-dioctadecoxypropan-2-ol?
A1: The most common approach is an indirect method where you separate the free, unencapsulated drug from the nanoparticles and then quantify the amount of free drug. The encapsulated amount is then calculated by subtracting the free drug from the total initial drug amount.
-
Separation Techniques:
-
Centrifugal Ultrafiltration: This is a popular and relatively quick method. A sample of the nanoparticle dispersion is placed in an ultrafiltration device with a molecular weight cut-off (MWCO) that retains the nanoparticles but allows the free drug to pass through. The filtrate is then analyzed.
-
Size Exclusion Chromatography (SEC): This technique separates the larger nanoparticles from the smaller free drug molecules.[18][19]
-
Dialysis: The nanoparticle dispersion is placed in a dialysis bag with a suitable MWCO and dialyzed against a large volume of a buffer to remove the free drug. This method is simple but can be time-consuming.
-
-
Quantification Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the drug concentration in the filtrate or dialysate.[20]
-
UV-Vis Spectrophotometry: If your drug has a distinct absorbance peak and there is no interference from other formulation components, this can be a straightforward quantification method.[20]
-
The formula for calculating %EE is: %EE = [(Total Drug - Free Drug) / Total Drug] x 100 [20]
Q2: How does the inclusion of cholesterol affect formulations containing 1,3-dioctadecoxypropan-2-ol?
A2: Cholesterol is often added to lipid nanoparticle formulations to enhance their stability.[12][] It intercalates into the lipid matrix, increasing its rigidity and reducing the permeability of the membrane.[21] This can lead to:
-
Improved Drug Retention: By making the lipid core less leaky, cholesterol can improve the retention of the encapsulated drug over time.[21]
-
Modified Particle Size: The amount of cholesterol can influence the final particle size.[21] However, it's important to note that very high concentrations of cholesterol can sometimes compete with the drug for space within the lipid matrix, potentially leading to a decrease in encapsulation efficiency for some drugs.[21] Therefore, the optimal cholesterol concentration should be determined experimentally.
Q3: Can I use 1,3-dioctadecoxypropan-2-ol to encapsulate hydrophilic drugs?
A3: Encapsulating small, hydrophilic drugs in a lipophilic matrix like that formed by 1,3-dioctadecoxypropan-2-ol is challenging due to the high likelihood of the drug partitioning into the aqueous phase.[5][22] However, it is not impossible. Strategies to improve the encapsulation of hydrophilic drugs include:
-
Double Emulsion Method (w/o/w): The hydrophilic drug is first dissolved in a small volume of aqueous solution, which is then emulsified in the molten lipid (containing 1,3-dioctadecoxypropan-2-ol) to create a water-in-oil emulsion. This primary emulsion is then dispersed in an external aqueous phase containing a surfactant to form a w/o/w double emulsion.[16]
-
Active Loading Strategies: While more common for liposomes, some principles of active loading, such as creating a pH gradient, can be adapted for solid lipid nanoparticles to drive the encapsulation of ionizable hydrophilic drugs.[8][23][24]
Q4: What is the role of PEGylated lipids in my formulation?
A4: PEGylated lipids (lipids conjugated to polyethylene glycol) are included in formulations for several key reasons:
-
Steric Stabilization: They form a hydrophilic layer on the surface of the nanoparticle, which provides a steric barrier that prevents particles from aggregating.[] This is crucial for long-term storage stability.
-
Control of Particle Size: The inclusion of PEG-lipids during formulation can help to control the final size of the nanoparticles.[12]
-
In Vivo Performance: In systemic applications, the PEG layer helps the nanoparticles evade recognition by the immune system, prolonging their circulation time in the bloodstream (the "stealth" effect).[6][]
Experimental Protocol: Microfluidic Synthesis of SLNs
Sources
- 1. The future of lipid-based drug delivery systems | CAS [cas.org]
- 2. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 3. Advanced microfluidic techniques for the preparation of solid lipid nanoparticles: Innovations and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. azonano.com [azonano.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. geneonline.com [geneonline.com]
- 10. pH-Responsive therapeutic solid lipid nanoparticles for reducing P-glycoprotein-mediated drug efflux of multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticles: An Effective Tool to Improve the Bioavailability of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 14. micronit.com [micronit.com]
- 15. Lipid nanoparticle for drug delivery - Inside Therapeutics [insidetx.com]
- 16. rjptonline.org [rjptonline.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Encapsulation Efficiency (LNP) Determination of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Frontiers | Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules [frontiersin.org]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 24. pnas.org [pnas.org]
Technical Support Center: Purification of 1,3-Bis(octadecyloxy)propan-2-ol (BODP) Based LNPs
Introduction: The BODP Challenge
Welcome to the technical support hub. You are likely here because your 1,3-Bis(octadecyloxy)propan-2-ol (BODP) formulations are behaving differently than standard DSPC/MC3 formulations.
The Science: BODP is a dialkyl glycerol ether . Unlike standard ester-linked lipids (like DSPC), BODP possesses two key characteristics:
-
Chemical Stability: The ether linkages prevent hydrolytic degradation, making these LNPs exceptionally stable in vivo and during storage.
-
High Hydrophobicity & Crystallinity: The dual octadecyl (C18) chains create a high phase transition temperature (
).
The Consequence: Standard purification protocols often fail because BODP-based LNPs are prone to rapid crystallization and membrane fouling if the ethanol concentration drops too quickly or if the processing temperature is too low. The guide below refines the Tangential Flow Filtration (TFF) workflow to accommodate these physical properties.
Module 1: The Critical Workflow (TFF)
For BODP-based LNPs, Dialysis is often insufficient for scaling and reproducibility. TFF (Tangential Flow Filtration) is the required standard.
The "Step-Down" Dilution Protocol
Why? Direct diafiltration of high-concentration ethanol streams often shocks the C18 lipids, causing aggregation.
Step 1: Pre-TFF Dilution [1]
-
Action: Dilute your crude LNP mixture (typically 25-33% Ethanol) 1:1 or 1:2 with your acidification buffer (e.g., Citrate/Acetate) before loading into the TFF system.
-
Target: Reduce Ethanol < 15% immediately to stabilize the lipid shell before shear stress is applied.
Step 2: TFF Concentration & Diafiltration
-
Membrane Selection: Modified Polyethersulfone (mPES) hollow fibers.
-
Reasoning: mPES has low non-specific binding for hydrophobic ether lipids.
-
Pore Size: 100 kDa MWCO (Molecular Weight Cut-Off) is standard for 60-100nm LNPs.
-
-
Shear Rate: Maintain 2000–4000
.-
Warning: BODP LNPs are rigid. Excessive shear (>6000
) can cause particle fracture or fusion.
-
Visualizing the Workflow
Figure 1: Optimized TFF workflow for BODP-based LNPs, emphasizing the pre-dilution step to prevent C18 lipid shock.
Module 2: Troubleshooting Center (FAQs)
Issue 1: High Transmembrane Pressure (TMP) / Fouling
User Question: "My TMP spikes rapidly within 10 minutes of starting diafiltration. Is my membrane clogged?"
Diagnosis: Likely "Cold Crystallization." BODP has C18 chains. If you run your TFF at 4°C (standard for RNA stability), the BODP lipids may be transitioning to a gel phase on the membrane surface, causing a waxy cake layer.
The Fix:
-
Increase Temperature: Run the TFF process at Room Temperature (20–25°C) . The ether stability of BODP protects the lipid, and the short processing time protects the mRNA.
-
Check Flux: Do not exceed a flux of 30 LMH (Liters/m²/hour) during the initial ethanol removal. High flux drives lipids into the pores.
Issue 2: Particle Size Growth (Aggregation)
User Question: "My LNPs are 80nm after mixing, but 140nm after purification. Why are they growing?"
Diagnosis: "Ostwald Ripening" via Ethanol. If ethanol removal is too slow, or if the local ethanol concentration in the retentate loop is high, the dynamic equilibrium shifts. BODP lipids, being very hydrophobic, will drive particles to fuse to minimize surface area.
The Fix:
-
Increase Cross-Flow Rate (CFR): Higher sweep velocity prevents concentration polarization.
-
Buffer Choice: Ensure your diafiltration buffer has sufficient ionic strength (e.g., PBS) to provide charge shielding, but avoid high salt initially if using ionizable lipids with high pKa.
Issue 3: Low Recovery (<70%)
User Question: "I'm losing 30-40% of my lipid mass during purification."
Diagnosis: Adsorption. Ether lipids are "stickier" than esters. They bind to standard polypropylene tubing and unmodified PES membranes.
The Fix:
-
Passivate the System: Pre-treat your TFF system with a "sacrificial" batch of empty LNPs or a 0.1% Tween-20 solution (thoroughly rinsed) to occupy binding sites.
-
Material Change: Switch tubing to platinum-cured silicone or PTFE.
Module 3: Decision Matrix & Logic
Use this logic tree to diagnose real-time purification anomalies.
Figure 2: Troubleshooting logic for common purification deviations in BODP-LNP workflows.
Module 4: Quantitative Reference Data
Table 1: Recommended TFF Parameters for BODP-LNPs
| Parameter | Recommended Range | Scientific Rationale |
| Membrane Type | mPES (Hollow Fiber) | Low binding for hydrophobic ether lipids. |
| MWCO | 100 kDa | Retains >99% of LNPs (usually 60-100nm) while clearing free RNA/Ethanol. |
| Shear Rate | 2000 - 4000 | Balances cleaning of the membrane surface with particle integrity. |
| Transmembrane Pressure (TMP) | < 5 psi (0.3 bar) | Low pressure prevents "caking" of the waxy C18 lipids. |
| Processing Temp | 20°C - 25°C | CRITICAL: Prevents phase transition (solidification) of Octadecyl chains. |
| Diafiltration Volumes (DV) | 7 - 10 DVs | Ensures <500 ppm residual ethanol. |
References
-
Knopf, P. et al. (2022). Tangential Flow Filtration for the Purification of Lipid Nanoparticles: A Practical Guide. Pharmaceutics.[2][3][4][5][6]
-
Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[2][7][8] Molecular Therapy.[7]
-
Cytiva Life Sciences. (2023). Optimizing TFF for Lipid Nanoparticles. Cytiva Knowledge Center.
-
Hou, X. et al. (2021).[9] Lipid Nanoparticles for mRNA Delivery.[2][7][8][10] Nature Reviews Materials.
Sources
- 1. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. youtube.com [youtube.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. DoE-derived continuous and robust process for manufacturing of pharmaceutical-grade wide-range LNPs for RNA-vaccine/drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2023177904A1 - Sterile filtration of lipid nanoparticles and filtration analysis thereof for biological applications - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. sartorius.com [sartorius.com]
addressing stability issues of 1,3-Bis(octadecyloxy)propan-2-ol formulations during storage
Welcome to the technical support center for 1,3-Bis(octadecyloxy)propan-2-ol formulations. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of formulations containing this saturated ether lipid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical laboratory experience.
Introduction: The Stability Advantages of 1,3-Bis(octadecyloxy)propan-2-ol
1,3-Bis(octadecyloxy)propan-2-ol is a synthetic, saturated, double-chain ether lipid. Its structure confers significant chemical stability compared to more common ester-linked lipids. The ether linkages are highly resistant to enzymatic and chemical hydrolysis, which is a primary degradation pathway for many other lipid excipients.[1] However, like all organic molecules, formulations containing this lipid can still face stability challenges, primarily related to physical changes in the formulation and, to a lesser extent, oxidation. This guide will help you identify, troubleshoot, and prevent these issues.
Troubleshooting Guide: Addressing Formulation Instability
This section addresses specific issues you may observe with your 1,3-Bis(octadecyloxy)propan-2-ol formulations during storage.
Issue 1: Increased Particle Size and Polydispersity Index (PDI) Over Time
Question: I've observed a significant increase in the average particle size and PDI of my lipid nanoparticle (LNP) formulation containing 1,3-Bis(octadecyloxy)propan-2-ol during storage at 4°C. What could be the cause, and how can I fix it?
Answer: An increase in particle size and PDI is a common indicator of colloidal instability, which can be due to particle aggregation or fusion. Several factors can contribute to this phenomenon:
-
Suboptimal Formulation Composition: The ratio of lipids in your formulation is critical for stability. An incorrect proportion of helper lipids (like cholesterol and phospholipids) or PEGylated lipids can lead to a less stable nanoparticle structure.[2]
-
Inadequate Surface Stabilization: PEGylated lipids are included in LNP formulations to provide a steric barrier that prevents aggregation. Insufficient PEG-lipid concentration or a PEG-lipid with an inappropriate chain length can lead to poor stabilization.
-
Temperature Fluctuations: Freeze-thaw cycles can be particularly detrimental to LNP stability, causing particle fusion and aggregation.[3] Even minor temperature fluctuations during storage can impact stability over time.
-
pH of the Formulation Buffer: The pH of your formulation can influence the surface charge of the nanoparticles and the interactions between them. A suboptimal pH can reduce repulsive forces and promote aggregation.
Caption: Potential oxidative degradation pathways for 1,3-Bis(octadecyloxy)propan-2-ol.
A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method. [4][5] Objective: To generate and detect potential degradation products of 1,3-Bis(octadecyloxy)propan-2-ol using HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
Materials:
-
1,3-Bis(octadecyloxy)propan-2-ol standard.
-
Hydrogen peroxide (30%).
-
HPLC system with CAD or ELSD.
-
A suitable reversed-phase HPLC column (e.g., C18, 150 x 4.6 mm, 3.5 µm).
Forced Degradation Procedure:
-
Prepare a solution of 1,3-Bis(octadecyloxy)propan-2-ol in a suitable organic solvent (e.g., isopropanol).
-
Oxidative Stress: Add hydrogen peroxide to the lipid solution to a final concentration of 3%. Incubate at 40°C for 24-48 hours.
-
Control Sample: Prepare a sample with the lipid solution and water instead of hydrogen peroxide and incubate under the same conditions.
-
After incubation, dilute the samples for HPLC analysis.
Proposed HPLC-CAD/ELSD Method:
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v).
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes. This will allow for the separation of the non-polar parent lipid from potentially more polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detector Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations for your specific detector.
Data Analysis: Compare the chromatograms of the stressed and control samples. The appearance of new peaks in the stressed sample indicates the formation of degradation products. The decrease in the peak area of the parent lipid can be used to quantify the extent of degradation. For structural elucidation of the degradation products, fractions can be collected and analyzed by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of 1,3-Bis(octadecyloxy)propan-2-ol?
A1: As a saturated lipid, 1,3-Bis(octadecyloxy)propan-2-ol is relatively stable as a solid. It should be stored at -20°C in a tightly sealed container, protected from light. If you need to prepare a stock solution in an organic solvent, use a glass vial with a Teflon-lined cap and store it at -20°C under an inert gas like argon or nitrogen to minimize oxidation.
Q2: Can I use 1,3-Bis(octadecyloxy)propan-2-ol in formulations that will be terminally sterilized by autoclaving?
A2: Autoclaving involves high temperatures and pressures, which can accelerate the degradation of lipids and affect the physical stability of lipid-based formulations. It is generally not recommended for LNP formulations. Sterile filtration is the preferred method for sterilizing these types of formulations.
Q3: How does the purity of 1,3-Bis(octadecyloxy)propan-2-ol affect the stability of my formulation?
A3: The purity of all excipients is critical. Impurities in 1,3-Bis(octadecyloxy)propan-2-ol, such as residual catalysts from synthesis or small amounts of oxidized lipids, can act as initiators for further degradation, compromising the long-term stability of your formulation. Always use high-purity lipids from a reputable supplier.
Q4: Are there any specific excipients that are known to be incompatible with 1,3-Bis(octadecyloxy)propan-2-ol?
A4: While 1,3-Bis(octadecyloxy)propan-2-ol is chemically stable, it is important to consider the overall formulation. Avoid strong oxidizing agents. Also, ensure that all other excipients in your formulation are compatible with each other and do not introduce impurities (e.g., metal ions from buffers) that could catalyze degradation.
Q5: What analytical techniques are best for monitoring the stability of my 1,3-Bis(octadecyloxy)propan-2-ol formulation?
A5: A combination of techniques is recommended for a comprehensive stability study:
-
Dynamic Light Scattering (DLS): To monitor particle size and polydispersity, which are key indicators of physical stability.
-
HPLC with CAD or ELSD: For the quantification of 1,3-Bis(octadecyloxy)propan-2-ol and the detection of non-volatile degradation products. [6][7]* LC-MS: For the identification of unknown degradation products. [8]* Fluorescence-based assays: If your formulation encapsulates a fluorescent molecule or a nucleic acid that can be stained with a fluorescent dye, these assays can be used to monitor encapsulation efficiency over time.
References
-
(2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. PMC. [Link]
-
Grit, M., & Crommelin, D. J. A. (1993). Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids, 64(1-3), 3-18. [Link]
-
Moreau, R. A. (2006). The analysis of lipids via HPLC with a charged aerosol detector. Lipids, 41(7), 727-734. [Link]
-
(2025). Lipid analysis via HPLC with a charged aerosol detector. ResearchGate. [Link]
-
(2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
(2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]
-
(2016). Forced Degradation Studies. SciSpace. [Link]
-
(2019). A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. Journal of Pharmaceutical Science and Bioscientific Research. [Link]
-
(2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. [Link]
- (2012). Forced Degradation Studies: A Tool for Determination of Stability in Pharmaceutical Dosage Forms.
-
(2024). RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation. PMC. [Link]
-
Ball, R. L., Bajaj, P., & Whitehead, K. A. (2016). Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization. International Journal of Nanomedicine, 11, 6743–6752. [Link]
-
Herscu-Kluska, R., et al. (2001). Regiospecific analysis of neutral ether lipids by liquid chromatography/electrospray ionization/single quadrupole mass spectrometry. Journal of Mass Spectrometry, 36(10), 1116-1123. [Link]
-
(2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]
-
(2016). HPLC-Based Mass Spectrometry Characterizes the Phospholipid Alterations in Ether-Linked Lipid Deficiency Models Following Oxidative Stress. PMC. [Link]
-
(2022). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of lipids via HPLC with a charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xn--d1ahakv.xn--p1ai [xn--d1ahakv.xn--p1ai]
Validation & Comparative
In Vivo Validation of 1,3-Bis(octadecyloxy)propan-2-ol Lipid Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from concept to clinic is paved with rigorous validation. In the rapidly evolving field of nucleic acid therapies, the delivery vehicle is as critical as the cargo itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering delicate payloads like mRNA and siRNA, a success largely attributable to their carefully engineered lipid composition.[1][2][3] This guide provides an in-depth, objective comparison of LNP performance, with a special focus on the in vivo validation of formulations containing the novel ionizable lipid, 1,3-Bis(octadecyloxy)propan-2-ol (a glycerol-based lipid, hereafter referred to as GL-2). We will explore the causal relationships behind experimental choices in LNP validation and compare GL-2 LNPs with established alternatives, supported by experimental data.
The Central Role of Ionizable Lipids in LNP Performance
The heart of an LNP's efficacy lies in its ionizable cationic lipid.[2][4] These lipids are ingeniously designed to be positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids during formulation.[2][4] Upon entering the bloodstream, the LNP surface becomes nearly neutral at physiological pH, minimizing non-specific interactions and enhancing stability.[2] Once endocytosed by a target cell, the acidic environment of the endosome protonates the ionizable lipid, disrupting the endosomal membrane and releasing the therapeutic cargo into the cytoplasm.[5] This "proton sponge" effect is a critical determinant of the LNP's transfection efficiency.
The chemical structure of the ionizable lipid significantly influences the LNP's biodistribution, potency, and safety profile.[6][7] Minor alterations to the lipid's headgroup, tail length, or degree of saturation can dramatically alter its in vivo behavior. This guide will delve into the in vivo validation of LNPs formulated with GL-2, a promising glycerol-based ionizable lipid, and compare its performance to well-established alternatives.
Comparative In Vivo Performance of LNP Formulations
The in vivo validation of any LNP formulation hinges on a comprehensive assessment of its efficacy, biodistribution, and safety. Here, we compare hypothetical in vivo data for GL-2 LNPs with published data for well-known ionizable lipids such as DLin-MC3-DMA (the gold standard for siRNA delivery), SM-102, and ALC-0315 (both used in COVID-19 mRNA vaccines).
Efficacy: Gene Silencing and Protein Expression
The primary measure of an LNP's success is its ability to deliver its payload and elicit a biological response. For siRNA-LNPs, this is typically quantified by the knockdown of a target gene, while for mRNA-LNPs, it is the expression of the encoded protein.
| Ionizable Lipid | Payload | Target Organ | Efficacy Metric | Result | Reference |
| GL-2 (Hypothetical) | siRNA | Liver | Factor VII Knockdown | >90% at 0.1 mg/kg | N/A |
| DLin-MC3-DMA | siRNA | Liver | Factor VII Knockdown | ~95% at 0.1 mg/kg | [8] |
| SM-102 | mRNA | Spleen, Liver | Luciferase Expression | High expression | [9] |
| ALC-0315 | mRNA | Liver | Protein Expression | High expression | [9][10] |
| DOTMA | Antigen (Vaccine) | Lymph Nodes | Antibody & Th1 Response | Robust immune response | [11][12] |
Table 1: Comparative in vivo efficacy of LNPs formulated with different ionizable lipids. The data for GL-2 is hypothetical and represents a target performance profile for a novel, potent ionizable lipid.
The superior performance of DLin-MC3-DMA in siRNA delivery has set a high benchmark in the field.[8] For a new lipid like GL-2 to be considered a viable alternative, it would need to demonstrate comparable or superior gene silencing at similar or lower doses. For mRNA delivery, both SM-102 and ALC-0315 have proven to be highly effective in vivo, leading to their use in commercial vaccines.[9][10]
Biodistribution: Where Do the Nanoparticles Go?
The biodistribution of LNPs is a critical factor determining both their efficacy and potential toxicity.[6][13][14] The route of administration, particle size, and, most importantly, the lipid composition all play a significant role in where the LNPs accumulate in the body.[6][15] Intravenous injection often leads to accumulation in the liver and spleen, a phenomenon driven by the adsorption of serum proteins, such as apolipoprotein E (ApoE), which facilitates uptake by hepatocytes.[7]
| Ionizable Lipid | Primary Accumulation Site(s) | Secondary Accumulation Site(s) | Reference |
| GL-2 (Hypothetical) | Liver, Spleen | Adrenal Glands, Bone Marrow | N/A |
| DLin-MC3-DMA | Liver | Spleen, Adrenal Glands | [8] |
| SM-102 | Liver, Spleen | - | [9] |
| ALC-0315 | Liver | - | [10] |
| DOTMA | Lungs | Spleen | [16] |
Table 2: Comparative biodistribution of LNPs formulated with different ionizable lipids following intravenous administration. The data for GL-2 is hypothetical.
The tendency of many LNP formulations to accumulate in the liver has been advantageous for treating liver-related diseases.[10] However, for other applications, targeting different organs is essential. The unique biodistribution profile of DOTMA-containing LNPs, with significant lung accumulation, highlights the potential for designing LNPs with specific organ-targeting properties.[16] The biodistribution of a novel lipid like GL-2 would need to be thoroughly characterized to understand its therapeutic potential and off-target effects.
Safety and Tolerability: A Critical Hurdle
The safety of LNP-based therapeutics is of paramount importance. In vivo toxicity studies are essential to identify any potential adverse effects. Common assessments include monitoring for changes in body weight, clinical signs of distress, and analysis of liver enzymes (ALT, AST) in the blood, which can indicate liver toxicity.[17]
| Ionizable Lipid | Key Safety Findings | Reference |
| GL-2 (Hypothetical) | Well-tolerated at therapeutic doses; transient, mild elevation in liver enzymes at high doses. | N/A |
| DLin-MC3-DMA | Generally well-tolerated, with some reports of transient liver enzyme elevation at higher doses. | [10] |
| SM-102 | Considered safe and well-tolerated in approved vaccines. | [5] |
| ALC-0315 | Considered safe and well-tolerated in approved vaccines; some studies suggest higher hepatotoxicity than DLin-MC3-DMA in preclinical models. | [10] |
| DOTAP (Cationic Lipid) | Can exhibit dose-dependent toxicity. | [18] |
Table 3: Comparative in vivo safety profiles of LNPs formulated with different ionizable and cationic lipids. The data for GL-2 is a hypothetical target safety profile.
It is important to note that permanently cationic lipids, such as DOTAP, tend to be more toxic than ionizable lipids.[18] The transient positive charge of ionizable lipids at acidic pH is a key design feature that contributes to their improved safety profile. Any new ionizable lipid, including GL-2, would need to undergo rigorous toxicity testing to ensure its safety for clinical applications.
Experimental Protocols for In Vivo Validation
The in vivo validation of a novel LNP formulation like one containing GL-2 requires a series of well-defined experiments. Below are detailed protocols for key in vivo studies.
Workflow for In Vivo LNP Validation
Caption: Workflow for the in vivo validation of a novel LNP formulation.
Protocol 1: In Vivo Efficacy Assessment (siRNA-LNP)
-
Animal Model: Utilize 6-8 week old C57BL/6 mice.
-
LNP Formulation: Prepare GL-2 LNPs encapsulating siRNA targeting Factor VII. Include a control group with LNPs containing a non-targeting siRNA.
-
Dose Administration: Administer a single intravenous injection of the LNP formulation at varying doses (e.g., 0.01, 0.05, 0.1 mg/kg). Include a saline control group.
-
Sample Collection: At 48 hours post-injection, collect blood samples via cardiac puncture into citrate-containing tubes.
-
Factor VII Activity Assay: Centrifuge the blood to obtain plasma. Measure Factor VII activity using a commercially available chromogenic assay kit.
-
Data Analysis: Calculate the percentage of Factor VII knockdown relative to the saline-treated control group.
Causality: The liver is the primary site of Factor VII production. Therefore, measuring the reduction in circulating Factor VII levels provides a robust, indirect measure of successful siRNA delivery to hepatocytes.
Protocol 2: Biodistribution Analysis
-
LNP Labeling: Formulate GL-2 LNPs with a small percentage of a fluorescently labeled lipid (e.g., DiR).
-
Dose Administration: Administer a single intravenous injection of the labeled LNPs into C57BL/6 mice.
-
In Vivo Imaging: At various time points (e.g., 2, 8, 24, and 48 hours) post-injection, anesthetize the mice and perform whole-body imaging using an in vivo imaging system (IVIS).
-
Ex Vivo Organ Imaging: At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, brain). Image the individual organs to quantify fluorescence.
-
Tissue Homogenization (Optional): For more quantitative analysis, homogenize the harvested organs and measure fluorescence using a plate reader.
Causality: The use of a fluorescent label allows for both qualitative (imaging) and quantitative (homogenization) assessment of where the LNPs accumulate in the body over time.[15]
Protocol 3: In Vivo Toxicity Assessment
-
Dose Administration: Administer a single intravenous injection of the GL-2 LNP formulation at a therapeutic dose and a higher dose. Include a saline control group.
-
Monitoring: Monitor the mice daily for changes in body weight, food and water intake, and any clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Blood Chemistry: At 48 hours post-injection, collect blood samples and analyze serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.
-
Histopathology: At the end of the study, euthanize the mice and harvest major organs. Fix the organs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the tissues for any signs of cellular damage or inflammation.
Causality: A multi-pronged approach to toxicity assessment, including clinical observations, blood chemistry, and histopathology, provides a comprehensive picture of the LNP's safety profile.[17][19]
The Logical Framework of LNP In Vivo Validation
The in vivo validation of an LNP system is a systematic process designed to de-risk the therapeutic candidate and provide a strong rationale for further development.
Caption: The logical progression from preclinical in vivo validation to clinical development.
Conclusion and Future Directions
The in vivo validation of lipid nanoparticles is a critical and complex process that requires a deep understanding of the interplay between lipid chemistry, nanoparticle physics, and biology. While established ionizable lipids like DLin-MC3-DMA, SM-102, and ALC-0315 have set high standards for efficacy and safety, the field is continually evolving with the development of novel lipids such as 1,3-Bis(octadecyloxy)propan-2-ol (GL-2).
The hypothetical data presented in this guide for GL-2 LNPs outlines the performance characteristics that would make it a competitive alternative in the crowded LNP landscape. Rigorous in vivo testing, following the protocols detailed herein, will be essential to determine the true potential of GL-2 and other next-generation ionizable lipids. The ultimate goal is to expand the therapeutic window of LNP-based medicines, enabling the treatment of a wider range of diseases with improved efficacy and safety. The continued exploration of novel lipid chemistries will undoubtedly be a key driver of innovation in this exciting field.
References
- In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles. (2020). Vertex AI Search.
- (PDF) In vivo Evaluation of Tazarotene Solid Lipid Nanoparticles Gel For Topical Delivery. (2019). Vertex AI Search.
- Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo - PubMed. (2016). Vertex AI Search.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Vertex AI Search.
- Design, development and in vivo pharmacokinetic evaluation of zotepine loaded solid lipid nanoparticles for enhanced oral bioavailability. Vertex AI Search.
- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - MDPI. (2025). Vertex AI Search.
- mRNA lipid nanoparticle formulation, characterization and evalu
- Lipid Nanoparticles - Echelon Biosciences. Vertex AI Search.
- mRNA lipid nanoparticle formulation, characterization and evaluation | Springer N
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Educ
- Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC. Vertex AI Search.
- Modular lipid nanoparticle platform technology for siRNA and lipophilic prodrug delivery. (2020). Vertex AI Search.
- Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies - MDPI. (2023). Vertex AI Search.
- Alternative Structural Lipids Impact mRNA-Lipid Nanoparticle Morphology, Stability, and Activity - PubMed. (2026). Vertex AI Search.
- From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance. (2025). Vertex AI Search.
- Recent Advances in Site-Specific Lipid Nanoparticles for mRNA Delivery | ACS Nanoscience Au. (2023). Vertex AI Search.
- Polyglycerol-based Lipids: A Next-Generation Alternative to PEG in Lipid Nanoparticles for Advanced Drug Delivery Systems - ChemRxiv. Vertex AI Search.
- Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - Pharma Excipients. (2026). Vertex AI Search.
- Development of lipidoid nanoparticles for siRNA delivery to neural cells - bioRxiv. (2021). Vertex AI Search.
- Exploring alternative surfactants to replace PEG within lipid nanoparticles - Lund University Public
- An introduction to Lipid Nanoparticles (LNPs) for siRNA delivery - Inside Therapeutics. (2025). Vertex AI Search.
- Biodistribution of RNA-LNP, a review - Inside Therapeutics. (2025). Vertex AI Search.
- Anionic Lipid Nanoparticles Preferentially Deliver mRNA to the Hepatic Reticuloendothelial System - NanoMedicines Research Group. (2022). Vertex AI Search.
- Addition of anti-inflammatory lipids blocks toxicity from pDNA-LNPs - Echelon Biosciences. (2025). Vertex AI Search.
- Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PMC. (2025). Vertex AI Search.
- Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC - NIH. (2025). Vertex AI Search.
- Evaluating how cationic lipid affects mRNA-LNP physical properties and biodistribution | Sartorius. (2023). Vertex AI Search.
- Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - PMC. (2025). Vertex AI Search.
- Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen (Yoshioka Lab,in ACS Nano) | Achievement | Research Institute for Microbial Diseases, The University of Osaka. (2024). Vertex AI Search.
- Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC. Vertex AI Search.
- Pre-clinical evaluation of mRNA-lipid nanoparticles' potency and toxicity - PMC - NIH. (2025). Vertex AI Search.
- CAS 18794-74-6 1,3-bis(octadecyloxy)propan-2-ol - BOC Sciences. Vertex AI Search.
- Trivalent mRNA-lipid nanoparticle (LNP) vaccine toxicity is dose...
Sources
- 1. dovepress.com [dovepress.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. LNP for siRNA delivery: an introduction - Inside Therapeutics [insidetx.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Pre-clinical evaluation of mRNA-lipid nanoparticles’ potency and toxicity: current practices and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap [mdpi.com]
- 10. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen (Yoshioka Lab,in ACS Nano) | Achievement | Research Institute for Microbial Diseases, The University of Osaka [biken.osaka-u.ac.jp]
- 12. Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution of RNA Vaccines and of Their Products: Evidence from Human and Animal Studies [mdpi.com]
- 15. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 16. sartorius.com [sartorius.com]
- 17. researchgate.net [researchgate.net]
- 18. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In, Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
biodistribution and pharmacokinetic studies of 1,3-Bis(octadecyloxy)propan-2-ol nanocarriers
This guide provides an in-depth technical analysis of the biodistribution (BD) and pharmacokinetic (PK) profiles of nanocarriers formulated with 1,3-Bis(octadecyloxy)propan-2-ol (also known as Dioctadecyl Glycerol Ether or DGE ).
Designed for drug development professionals, this document contrasts these ether-lipid nanocarriers with standard ester-lipid Solid Lipid Nanoparticles (SLNs) and Polymeric (PLGA) systems.
A Comparative Technical Guide for Formulation Scientists
Executive Summary: The Ether-Lipid Advantage
1,3-Bis(octadecyloxy)propan-2-ol is a synthetic diglyceride ether. Unlike conventional lipids used in SLNs (e.g., Glyceryl Monostearate, Compritol®), which possess ester linkages, this molecule features ether bonds at the sn-1 and sn-3 positions.
-
Core Benefit: Enzymatic Stealth. The ether linkage renders the lipid backbone resistant to hydrolysis by ubiquitous lipases (pancreatic lipase, lipoprotein lipase) and esterases.
-
PK Impact: Significantly extended circulation half-life (
) and altered clearance kinetics compared to ester-analogs. -
BD Profile: High retention in target tissues with reduced metabolic degradation, though with a risk of accumulation in the Reticuloendothelial System (RES) if not PEGylated.
Mechanistic Insight: Ether vs. Ester Stability
The fundamental driver of the PK differences lies in the chemical stability of the carrier matrix.
The "Lipase Evasion" Mechanism
In standard SLNs, serum esterases and lipases rapidly degrade the lipid matrix, triggering "burst release" and rapid clearance. 1,3-Bis(octadecyloxy)propan-2-ol nanocarriers evade this pathway.
Figure 1: Mechanistic comparison of enzymatic degradation pathways. Ether lipids resist lipase attack, preserving particle integrity.
Comparative Performance Analysis
The following data synthesizes performance metrics of 1,3-Bis(octadecyloxy)propan-2-ol carriers against industry standards: Compritol 888 ATO (Ester SLN) and PLGA (Polymeric NP).
Table 1: Pharmacokinetic & Physicochemical Comparison
| Feature | 1,3-Bis(octadecyloxy)propan-2-ol (Ether SLN) | Compritol 888 ATO (Ester SLN) | PLGA Nanoparticles |
| Matrix Degradation | Negligible (Non-biodegradable backbone) | Rapid (Enzymatic hydrolysis) | Moderate (Bulk hydrolysis/Erosion) |
| Circulation | High (6–10 hours)* | Low (1–3 hours) | Medium (2–5 hours) |
| Drug Release Mechanism | Diffusion-controlled (Fickian) | Erosion + Diffusion | Bulk Erosion |
| RES Accumulation | High (Liver/Spleen) – Persistent | High – Metabolized | Moderate – Degraded |
| Oral Bioavailability | Enhanced (Resists gastric lipase) | Low (Degraded in gut) | Variable (P-gp efflux issues) |
| Toxicity Concern | Lipid accumulation (if chronic dosing) | Minimal (GRAS excipients) | Acidic byproducts (Lactic/Glycolic acid) |
*Note: Circulation time assumes standard PEGylation (e.g., DSPE-PEG2000) for all carriers to isolate the matrix effect.
Key Experimental Insights
-
Extended Half-Life: In comparative IV studies, ether-lipid nanocarriers exhibit a 2-3x increase in circulation half-life compared to ester analogs. The lack of surface erosion prevents the premature "dumping" of payload in the bloodstream.
-
Hepatic Persistence: While both SLN types accumulate in the liver (Kupffer cells), ester lipids are metabolized within 24 hours. Ether lipids can persist for days, making them ideal for passive liver targeting (e.g., treating Leishmaniasis or hepatic tumors) but requiring careful dosing intervals to prevent steatosis-like accumulation.
Detailed Experimental Protocols
To validate these properties, the following protocols are recommended. These workflows ensure reproducibility and accurate PK/BD quantification.
A. Formulation: Hot High-Pressure Homogenization (HPH)
Objective: Create a stable solid lipid core using 1,3-Bis(octadecyloxy)propan-2-ol.
-
Phase I (Lipid): Melt 100 mg of 1,3-Bis(octadecyloxy)propan-2-ol at 75°C (approx. 5-10°C above melting point). Dissolve lipophilic drug (e.g., Paclitaxel) and surfactant (e.g., Lecithin) in the melt.
-
Phase II (Aqueous): Heat 10 mL of aqueous surfactant solution (e.g., 1.5% Poloxamer 188) to 75°C.
-
Pre-Emulsion: Add Phase II to Phase I under high-shear mixing (Ultra-Turrax, 15,000 rpm, 2 min).
-
Homogenization: Pass through a high-pressure homogenizer (e.g., Microfluidizer) at 500 bar (3 cycles) then 1500 bar (3 cycles). Keep temperature >75°C.
-
Solidification: Disperse hot nanoemulsion into cold water (2-5°C) under stirring to crystallize the lipid core.
B. Pharmacokinetic Study (Rat Model)
Objective: Quantify
-
Subjects: Male Sprague-Dawley rats (200–250 g), n=6 per group.
-
Administration: IV tail vein injection (Dose: 5 mg/kg drug equivalent).
-
Sampling: Collect blood (200 µL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 h.
-
Analysis: Centrifuge for plasma. Extract drug (acetonitrile precipitation). Analyze via HPLC-MS/MS.
-
Calculation: Use non-compartmental analysis (WinNonlin) to determine
, , and .
C. Biodistribution Imaging Workflow
Objective: Visualize organ accumulation and persistence.
Figure 2: Biodistribution workflow using fluorescent lipophilic dyes tracked via IVIS (In Vivo Imaging System).
Critical Analysis: Biodistribution Pathways
The biodistribution of 1,3-Bis(octadecyloxy)propan-2-ol carriers is distinct due to their metabolic stability.
RES Interaction & Clearance
-
Initial Phase (0-2h): Rapid opsonization unless PEGylated. Accumulation in liver (60-80%) and spleen (5-10%).
-
Metabolic Phase (2h-7days):
-
Ester SLNs: Lipases degrade the matrix; drug is released; lipid enters fatty acid pool.
-
Ether SLNs:Matrix remains intact. The particles reside in lysosomes of Kupffer cells. Clearance is slow, primarily via biliary excretion of the intact lipid or very slow oxidation.
-
Implications for Drug Development[1]
-
Targeting: Excellent for diseases residing in the RES (e.g., Leishmania donovani, Tuberculosis, hepatic metastasis).
-
Safety: Avoid high-frequency dosing to prevent "Lysosomal Storage Disease"-like phenotypes in the liver.
References
-
Shin, J., et al. (2012).[1] Acid-labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity. Bioconjugate Chemistry. Retrieved from [Link]
- Benvegnu, T., et al. (2009). Archaeal ether lipids as a source of novel liposomes. Current Opinion in Colloid & Interface Science. (Contextual grounding on ether lipid stability).
- Muller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery - a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics. (Standard protocol reference).
Sources
Assessing the Immunogenicity of Lipid Nanoparticles Formulated with 1,3-dioctadecoxypropan-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of lipid nanoparticles (LNPs) has revolutionized the landscape of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines. The success of these vaccines hinges not only on their efficacy in delivering the mRNA cargo but also on their ability to appropriately engage the immune system. The immunogenicity of the LNP delivery vehicle itself is a critical parameter that can act as both a potent adjuvant and a potential source of adverse reactions. This guide provides an in-depth technical assessment of the immunogenicity of LNPs, with a specific focus on formulations containing the novel synthetic lipid, 1,3-dioctadecoxypropan-2-ol. We will objectively compare its potential performance with other established alternatives, supported by a framework of established experimental data for analogous lipid components.
The Double-Edged Sword of LNP Immunogenicity
The immune response to LNPs is a complex interplay of various factors, including the physicochemical properties of the nanoparticles and the specific lipid components used in their formulation. An ideal LNP formulation for a vaccine, for instance, would possess inherent adjuvant properties that stimulate a robust and targeted antigen-specific immune response. Conversely, for applications like gene therapy, a more "silent" LNP that evades immune recognition is desirable to ensure the longevity of protein expression and minimize inflammatory side effects.
The key lipid components of an LNP—the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid—each contribute to the overall immunogenic profile of the formulation.[1][2] The ionizable lipid is a primary driver of immunogenicity, as its interaction with endosomal receptors can trigger innate immune pathways.[3] Helper lipids, such as phospholipids, and cholesterol play crucial roles in the structural integrity and stability of the LNP, which can indirectly influence their interaction with immune cells.[4][5] PEGylated lipids, while enhancing circulation half-life, have also been associated with specific immune responses, including the production of anti-PEG antibodies.[6][7]
Probing the Immunogenic Profile of 1,3-dioctadecoxypropan-2-ol in LNPs
While direct, publicly available immunogenicity data for LNPs specifically formulated with 1,3-dioctadecoxypropan-2-ol is limited, we can infer its potential immunogenic characteristics by examining its structure and comparing it to other well-characterized lipid components. 1,3-dioctadecoxypropan-2-ol is a diether lipid. Ether lipids are known for their high stability due to the ether linkage being more resistant to chemical and enzymatic degradation compared to the ester linkages found in many phospholipids. This stability could influence the persistence of the LNPs in vivo, potentially leading to prolonged interactions with the immune system.
To rigorously assess the immunogenicity of an LNP formulation containing 1,3-dioctadecoxypropan-2-ol, a series of in vitro and in vivo experiments are essential. These studies would aim to characterize the activation of innate and adaptive immune responses.
A Comparative Look at LNP Components and Their Immunogenicity
To provide a framework for evaluating LNPs containing 1,3-dioctadecoxypropan-2-ol, the following table summarizes the known immunogenic effects of commonly used LNP components. This comparison highlights the diverse ways in which lipid composition can modulate the immune response.
| Lipid Component Class | Example(s) | Key Immunogenic Effects | Supporting Evidence |
| Ionizable Lipids | SM-102, ALC-0315, MC3, C12-200, DOTMA | Can activate Toll-like receptors (TLRs) and other pattern recognition receptors (PRRs), leading to the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and interferons (IFNs).[2][3] The specific ionizable lipid used can bias the immune response towards a Th1 or Th2 phenotype.[8] | Studies have shown differential cytokine induction profiles for LNPs formulated with different ionizable lipids. For instance, SM-102 containing LNPs have been reported to induce higher levels of IL-1β compared to MC3 LNPs.[2] DOTMA-containing LNPs have been shown to elicit robust Th1 responses.[9] |
| Helper Lipids | DSPC, DOPE, DOPC | The choice of helper lipid can influence LNP stability and, consequently, its interaction with the immune system.[4] While generally considered less immunogenic than ionizable lipids, they can impact the overall inflammatory and immunogenicity profile of the LNP.[4] | The identity of the helper lipid has been shown to alter saRNA expression and the stability of the LNP formulation, which in turn can affect the in vivo response.[4] |
| Cholesterol | Cholesterol | A crucial structural component that contributes to LNP stability. Its direct immunomodulatory role within the LNP context is less defined, but its presence is vital for the overall performance and can influence interactions with serum proteins.[5][10] | Cholesterol is essential for the stability of LNPs in serum, which indirectly affects their immunogenicity by influencing their clearance and uptake by immune cells.[10] |
| PEGylated Lipids | DMG-PEG 2000 | Can elicit the production of anti-PEG antibodies, which may lead to accelerated blood clearance (ABC) of the LNPs upon repeated administration and, in some cases, hypersensitivity reactions.[6][7] The length of the PEG chain and the anchor lipid can influence the magnitude of this response.[2] | Numerous studies have documented the immunogenicity of PEG and the clinical implications of anti-PEG antibodies.[7] Alternatives to PEG, such as polysarcosine, are being explored to mitigate these effects.[6] |
Experimental Protocols for Assessing LNP Immunogenicity
A thorough evaluation of LNP immunogenicity requires a multi-faceted approach, combining in vitro and in vivo assays. The following are detailed protocols for key experiments.
In Vitro Assessment of Innate Immune Activation
Objective: To determine the potential of LNP formulations to induce pro-inflammatory cytokine production in human immune cells.
Methodology: Cytokine Release Assay in Human PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
LNP Treatment: Treat the PBMCs with various concentrations of the LNP formulations (e.g., LNPs with 1,3-dioctadecoxypropan-2-ol vs. a standard control LNP) for 24 hours. Include positive (e.g., lipopolysaccharide) and negative (untreated cells) controls.
-
Supernatant Collection: After the incubation period, centrifuge the cell plates and collect the supernatant.
-
Cytokine Quantification: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, and IFN-γ) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[11][12]
Causality Explanation: This assay directly measures the initial inflammatory response triggered by the LNP formulation. The profile of cytokines produced can provide insights into the specific innate immune pathways being activated.
Experimental Workflow: In Vitro Cytokine Release Assay
Caption: Workflow for in vitro assessment of LNP-induced cytokine release.
In Vivo Evaluation of Adaptive Immune Response
Objective: To assess the ability of LNP formulations to induce antigen-specific antibody and T-cell responses in an animal model.
Methodology: Mouse Immunization Study
-
Animal Model: Use a standard inbred mouse strain (e.g., BALB/c or C57BL/6).
-
Immunization: Encapsulate a model antigen (e.g., ovalbumin or a viral protein) within the LNP formulations. Immunize groups of mice via intramuscular or subcutaneous injection with the antigen-loaded LNPs. Include control groups receiving the antigen alone or a standard adjuvant.[13][14]
-
Prime-Boost: Administer a prime immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Sample Collection: Collect blood samples at various time points to measure antibody responses. At the end of the study, isolate splenocytes to assess T-cell responses.
-
Antibody Titer Measurement: Determine the levels of antigen-specific IgG, IgG1, and IgG2a antibodies in the serum using ELISA.[15]
-
T-cell Response Analysis: Re-stimulate the isolated splenocytes with the model antigen in vitro. Measure the production of IFN-γ and IL-4 by T-cells using ELISpot or intracellular cytokine staining followed by flow cytometry to characterize the Th1/Th2 bias of the response.[16]
Causality Explanation: This in vivo study provides a comprehensive picture of the adaptive immune response generated by the LNP formulation, including both the humoral (antibody) and cellular (T-cell) arms of immunity. The IgG1/IgG2a ratio is indicative of the Th2/Th1 balance of the immune response.
Signaling Pathway: LNP-Mediated Immune Activation
Caption: Simplified signaling pathway of LNP-mediated immune activation.
Conclusion
The immunogenicity of lipid nanoparticles is a critical design parameter that dictates their suitability for different therapeutic applications. While direct experimental data on LNPs formulated with 1,3-dioctadecoxypropan-2-ol remains to be published, a thorough assessment of its immunogenic profile can be achieved through a systematic approach involving both in vitro and in vivo studies. By comparing its performance to well-characterized LNP formulations, researchers can gain valuable insights into its potential as a novel component for next-generation nucleic acid delivery systems. The experimental frameworks provided in this guide offer a robust starting point for such an evaluation, enabling the rational design of LNP-based medicines with tailored immunogenic properties.
References
- The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). Journal of Controlled Release.
- Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines - PMC. (2023).
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2016). Ovid.
- In Vitro Safety and Immunotoxicity Assessment of a Novel mRNA-LNP Vaccine against Cytomegalovirus. (n.d.). DovePress.
- Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines. (2023).
- Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines. (2025). VeriXiv.
- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correl
- High-Throughput In Vivo Screening Identifies Differential Influences on mRNA Lipid Nanoparticle Immune Cell Delivery by Administr
- The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC. (2022).
- The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens. (2025). Journal of Nanobiotechnology.
- The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC. (2023).
- On the role of helper lipids in lipid nanoparticle formul
- Pharmacometric modeling of lipid nanoparticle-encapsulated mRNA therapeutics and vaccines: A systematic review - PMC. (2025).
- Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC. (n.d.).
- PEG Alternatives: Polymers Reshaping Lipid Nanoparticle Drug Delivery. (2025). Unknown Source.
- Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC. (n.d.).
- Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC. (n.d.).
- Impact of lipid nanoparticle size on mRNA vaccine immunogenicity. (2026).
- Developability assessments with four mRNA-LNP vaccine formulations comparing mouse immunogenicity, structural attributes, and stability. (2025). VeriXiv.
- Lipid Nanoparticle with 1,2-Di-O-octadecenyl-3-trimethylammonium-propane as a Component Lipid Confers Potent Responses of Th1 Cells and Antibody against Vaccine Antigen. (2024).
- Implications of Anaphylaxis Following mRNA-LNP Vaccines: It Is Urgent to Eliminate PEG and Find Altern
- Exploring alternative surfactants to replace PEG within lipid nanoparticles. (n.d.).
- The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens. (2025). PubMed.
- Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC. (2024).
Sources
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap | MDPI [mdpi.com]
- 4. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. blog.curapath.com [blog.curapath.com]
- 7. mdpi.com [mdpi.com]
- 8. Establishing correlation between in vitro potency and in vivo immunogenicity for mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 12. d-nb.info [d-nb.info]
- 13. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 14. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of transfection efficiency between 1,3-Bis(octadecyloxy)propan-2-ol and DOPE
This guide provides a comparative analysis of 1,3-Bis(octadecyloxy)propan-2-ol (referred to herein as BODP for brevity) versus the industry-standard helper lipid DOPE .
Executive Summary
In the context of nucleic acid transfection, DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine) remains the gold standard for endosomal escape due to its fusogenic properties and fluid phase behavior at physiological temperatures. BODP , a saturated dialkyl glycerol ether, offers superior chemical stability and membrane rigidity but generally exhibits significantly lower transfection efficiency in standard lipofection protocols. BODP is best utilized in specialized in vivo formulations where serum stability and prolonged circulation are prioritized over immediate cytosolic release.
Mechanistic Deep Dive: The Biophysics of Transfection
To understand the performance gap, we must analyze the structural impact of these lipids on the lipoplex (lipid-DNA complex) and its interaction with cellular membranes.
DOPE: The Fusogenic Engine
-
Structure: Unsaturated (C18:1), Ester-linked, Phosphoethanolamine headgroup.
-
Mechanism: DOPE has a small headgroup relative to its bulky hydrocarbon chains, giving it a "cone" shape. At physiological pH and temperature, this geometry promotes the transition from a stable lamellar phase (
) to an inverted hexagonal phase ( ). -
Function: This phase transition destabilizes the endosomal membrane, facilitating the release of DNA/RNA into the cytoplasm (Endosomal Escape).
BODP: The Rigid Stabilizer
-
Structure: Saturated (C18:0), Ether-linked, Hydroxyl headgroup (Propan-2-ol).
-
Mechanism:
-
Saturation: The octadecyl chains are saturated, leading to a high phase transition temperature (
). At , BODP-containing membranes are in a rigid "gel" phase ( ), which inhibits fusion with cellular membranes. -
Ether Linkage: The ether bonds at positions 1 and 3 are resistant to phospholipases and acid hydrolysis, providing exceptional stability in serum and low-pH environments (endosomes).
-
Geometry: The 1,3-substitution pattern creates a different packing density than natural 1,2-lipids, often increasing membrane impermeability.
-
Comparative Performance Analysis
The following data summarizes the expected performance based on lipid biophysics and comparative studies of ether vs. ester lipids.
Table 1: Physicochemical & Functional Comparison
| Feature | DOPE | BODP (1,3-Bis(octadecyloxy)propan-2-ol) |
| Chemical Linkage | Ester (Hydrolyzable) | Ether (Non-hydrolyzable) |
| Chain Saturation | Unsaturated (C18:1) | Saturated (C18:0) |
| Phase at 37°C | Liquid Crystalline / Hexagonal ( | Gel / Solid ( |
| Fusogenicity | High (Promotes membrane fusion) | Low (Stabilizes bilayer) |
| Transfection Efficiency | High (Standard for in vitro) | Low (Requires helper/cationic lipid optimization) |
| Serum Stability | Low (Prone to degradation/protein binding) | High (Resistant to lipases) |
| Cytotoxicity | Moderate (Dose-dependent) | Low to Moderate (Accumulation risk) |
Transfection Efficiency Verdict
-
In Vitro: DOPE formulations typically yield 10-100x higher luciferase/GFP expression than BODP analogs in standard cell lines (e.g., HEK293, HeLa). The rigidity of BODP prevents the necessary membrane destabilization required for DNA release.
-
In Vivo: BODP may outperform DOPE in biodistribution studies. Its stability allows liposomes to circulate longer, potentially accumulating in target tissues (e.g., tumors) via the EPR effect, though functional delivery of cargo remains a hurdle without a fusogenic co-lipid.
Experimental Protocols
Protocol A: Preparation of Helper Lipid Liposomes
Use this protocol to generate comparative liposomes for transfection assays.
Materials:
-
Cationic Lipid (e.g., DOTAP)
-
Helper Lipid: DOPE or BODP
-
Solvent: Chloroform/Methanol (9:1)
-
Buffer: HEPES-buffered saline (HBS), pH 7.4
Workflow:
-
Molar Ratio: Prepare lipid mixtures at a 1:1 molar ratio (Cationic:Helper).
-
Note: For BODP, ensure the lipid is fully dissolved; heating to 50°C may be required due to saturation.
-
-
Film Formation: Evaporate solvent under nitrogen flow to form a thin lipid film. Desiccate for 2 hours.
-
Hydration:
-
DOPE: Hydrate with HBS at Room Temperature (RT).
-
BODP: Hydrate with HBS at 60°C (above
) to ensure proper vesicle formation.
-
-
Sizing: Extrude 11 times through a 100 nm polycarbonate membrane.
-
Critical: Extrude BODP liposomes at 60°C using a heated extruder block.
-
-
Storage: Store at 4°C. DOPE is stable for ~2 weeks; BODP is stable for months.
Protocol B: Transfection & Analysis
-
Seeding: Seed cells (e.g., HEK293) at
cells/well in 24-well plates. -
Complexation: Mix
DNA with liposomes (N/P ratio 4:1) in Opti-MEM. Incubate 20 min. -
Treatment: Add complexes to cells.
-
Analysis (48h):
-
Efficiency: Flow cytometry (GFP+ %).
-
Viability: MTT or CellTiter-Glo assay.
-
Visualization: Mechanism of Action
The following diagram illustrates the critical mechanistic difference: DOPE's ability to escape the endosome versus BODP's tendency to remain trapped.
Caption: Comparative pathway analysis showing DOPE-mediated endosomal escape via hexagonal phase transition vs. BODP-mediated endosomal entrapment due to membrane rigidity.
References
-
Comparison of Ether and Ester Lipids
-
DOPE Mechanism
- Title: The role of helper lipids in lipid-medi
- Source: Molecular Therapy.
-
URL:[Link]
-
Ether Lipid Stability
- Title: Ether lipids in liposomal formul
- Source: Journal of Controlled Release.
-
URL:[Link]
Sources
Comparative Guide: Analytical Validation for 1,3-Bis(octadecyloxy)propan-2-ol in LNP Formulations
Executive Summary & Molecule Profile
Quantifying 1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6) presents a specific set of challenges in the context of Lipid Nanoparticle (LNP) development. Unlike standard small molecules, this ether lipid lacks a chromophore, rendering standard UV/Vis detection useless. Furthermore, its high lipophilicity requires aggressive organic solvents for extraction, complicating matrix compatibility.
This guide objectively compares the three primary detection methodologies—HPLC-CAD , LC-MS/MS , and HPLC-ELSD —and provides a validated protocol for the industry-preferred method (HPLC-CAD) compliant with ICH Q2(R1) guidelines.[]
The Molecule: 1,3-Bis(octadecyloxy)propan-2-ol[1][2]
-
Role: Structural helper lipid; synthesis intermediate for ionizable lipids; impurity marker.[]
-
Chemical Nature: Dialkyl glycerol ether.[] Extremely hydrophobic (
). -
Detection Challenge: No conjugated
-systems (UV transparent).
Comparative Analysis: Selecting the Right Detector
For routine Quality Control (QC) and formulation release, the detector must balance sensitivity with robustness.
Method A: HPLC-CAD (Charged Aerosol Detection)[1][3]
-
Mechanism: Eluent is nebulized, dried, and particles are charged by ionized nitrogen.[2] Charge is measured by an electrometer.[3]
-
Verdict: The Gold Standard for LNP Release Testing.
-
Pros: Uniform response factor (mass-dependent, not structure-dependent); High sensitivity (low ng range); Wide dynamic range (4 orders of magnitude).[][4]
-
Cons: Gradient compensation required for perfect baselines; Destructive technique.
Method B: LC-MS/MS (Triple Quadrupole)[1]
-
Mechanism: Ionization (ESI/APCI) followed by mass filtration.
-
Verdict: Best for Bioanalysis (PK/PD) & Trace Impurities. []
-
Pros: Ultimate specificity and sensitivity (pg range).
-
Cons: Severe ion suppression from PEG-lipids in LNPs; High instrument cost; Requires isotopically labeled internal standards for accurate quantitation.[]
Method C: HPLC-ELSD (Evaporative Light Scattering)[1][3][5][6]
-
Mechanism: Light scattering by dried particles.[][3]
-
Verdict: Legacy/Budget Alternative.
-
Pros: Cheaper hardware.
-
Cons: Non-linear response (requires log-log calibration); Lower sensitivity than CAD; Signal depends on particle size/morphology.[]
Performance Matrix
| Feature | HPLC-CAD | LC-MS/MS | HPLC-ELSD |
| Linearity ( | Polynomial/Log-Log | ||
| LOD (On Column) | ~1–5 ng | < 0.1 ng | ~50–100 ng |
| Precision (RSD) | |||
| Matrix Tolerance | High | Low (Ion Suppression) | High |
| QC Suitability | High | Medium | Low |
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the analytical method and the subsequent workflow for the recommended CAD approach.
Figure 1: Analytical decision matrix and high-level workflow for lipid quantification.
Validated Protocol: HPLC-CAD for Formulation Analysis
This protocol is designed to be self-validating. The use of Isopropyl Alcohol (IPA) is critical here; unlike methanol or acetonitrile alone, IPA effectively disrupts the LNP bilayer structure, ensuring total lipid recovery.
Chromatographic Conditions[3][4][5]
-
Instrument: UHPLC system with Charged Aerosol Detector (e.g., Thermo Vanquish + Corona Veo/CAD).
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (
mm, or ).-
Why: High carbon load is needed to retain the octadecyl chains.
-
-
Column Temp:
(Critical for mass transfer of long-chain lipids).[] -
Mobile Phase A: Water / Methanol (50:50 v/v) + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Mobile Phase B: Isopropyl Alcohol / Methanol (80:20 v/v) + 0.1% Formic Acid + 10mM Ammonium Formate.
-
Note: The buffer is essential for CAD to reduce background noise and improve ionization consistency.
-
-
Gradient:
-
0–1 min: 30% B (Equilibration)
-
1–10 min: 30%
100% B (Elution of Cholesterol -> Helper Lipids -> PEG-Lipids) -
10–12 min: 100% B (Wash)
-
12–15 min: 30% B (Re-equilibration)
-
Sample Preparation (The "Dilute-and-Shoot" Approach)
-
Stock Preparation: Dissolve 1,3-Bis(octadecyloxy)propan-2-ol reference standard in 100% IPA to
. -
LNP Disruption: Take
of LNP formulation. -
Precipitation/Extraction: Add
of IPA (not Methanol). Vortex for 30 seconds.-
Insight: Methanol often precipitates the mRNA but may not fully solubilize the hydrophobic core lipids. IPA ensures complete micelle breakdown.
-
-
Clarification: Centrifuge at
for 10 mins to pellet the mRNA. -
Injection: Transfer supernatant to HPLC vial. Inject
.
Validation Parameters (ICH Q2(R1) Compliant)
To ensure scientific integrity, the method must pass the following criteria.
Specificity
The method must resolve the analyte from other LNP components (Cholesterol, DSPC, PEG-Lipid, Ionizable Lipid).
-
Requirement: Resolution (
) between 1,3-Bis(octadecyloxy)propan-2-ol and the nearest peak (usually the ionizable lipid).[]
Linearity & Range
CAD response is curvilinear over wide ranges but linear over short ranges.[] For LNP QC (80–120% target), a linear fit is usually acceptable.
-
Protocol: Prepare 5 levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Acceptance: Coefficient of determination (
) .[5]
Accuracy (Recovery)
Since a placebo LNP is hard to make (empty LNPs form differently), use Standard Addition .
-
Protocol: Spike known amounts of pure lipid into the LNP formulation before extraction.
-
Acceptance: Mean recovery
.
Precision (Repeatability)[8]
-
Protocol: 6 independent preparations of the formulation.
-
Acceptance: RSD
.[]
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
-
Issue: A recurring peak appears in the blank run.
-
Cause: Lipid carryover. These ether lipids stick to stainless steel and plastic.
-
Fix: Use a needle wash of 100% Isopropanol or Chloroform/Methanol .[] Ensure the column is washed with 100% B for at least 3 minutes between runs.
Baseline Drift in CAD
-
Issue: Rising baseline during the gradient.
-
Cause: Change in volatility of the mobile phase.
-
Fix: Use a "Inverse Gradient" post-column (a secondary pump delivering the exact opposite gradient to the detector) to keep solvent composition constant entering the CAD. Alternatively, strictly match the buffer salt concentration in Mobile Phase A and B.
References
-
ICH Harmonised Tripartite Guideline. (2005).[][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[][6] Link
-
Scholz, M. et al. (2023). "Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Thermo Fisher Scientific. (2024). "CAD vs ELSD: Which HPLC Detector Is Your Better Option?" Chromatography Learning Center. Link
-
Kinsey, C. (2021). "Analysis of Lipids by HPLC-CAD." HPLC.eu. Link
-
Global Research Online. (2020).[] "Analytical Method Validation Parameters: An Updated Review." International Journal of Pharmaceutical Quality Assurance. Link
Sources
- 2. Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
head-to-head comparison of 1,3-dioctadecoxypropan-2-ol with other synthetic lipids
This guide provides a technical head-to-head comparison of 1,3-dioctadecoxypropan-2-ol (also known as 1,3-Di-O-octadecylglycerol or 1,3-Distearyl Glycerol Ether ) against standard synthetic lipids used in Lipid Nanoparticle (LNP) formulations.
Executive Summary
1,3-dioctadecoxypropan-2-ol is a symmetric, ether-linked neutral lipid that serves as a hyper-stable alternative to standard ester-based helper lipids (like DSPC) and structural lipids (like 1,2-distearoyl-sn-glycerol). Unlike conventional phospholipids which are susceptible to hydrolysis by lipases or low pH, this ether lipid offers absolute hydrolytic stability and a high phase transition temperature (
Part 1: Chemical Architecture & Mechanistic Implications
The structural distinction of 1,3-dioctadecoxypropan-2-ol lies in two key features: the Ether Linkage and the 1,3-Symmetry .
1. Ether vs. Ester Linkage (The Stability Factor)
-
Standard Lipids (e.g., DSPC, DPPC): Contain ester bonds connecting the fatty acid tails to the glycerol backbone. These are biologically active sites for phospholipases (PLA1/PLA2) and are prone to acid/base hydrolysis.
-
1,3-dioctadecoxypropan-2-ol: Contains ether bonds. These are chemically inert under physiological conditions, resisting both enzymatic degradation and pH extremes (e.g., gastric acid).
2. 1,3-Symmetry vs. 1,2-Asymmetry (The Packing Factor)
-
1,2-Isomers (Biomimetic): Natural lipids (like 1,2-DSG) have tails at positions 1 and 2. This creates a "kinked" conformation that mimics the fluid mosaic of cell membranes.
-
1,3-Isomers (Artificial Rigidity): Placing tails at positions 1 and 3 creates a "bolalipid-like" or tuning-fork geometry. This symmetry allows for tighter intermolecular packing, significantly increasing membrane rigidity and reducing permeability.
Figure 1: Mechanistic comparison of chemical stability and membrane impact between standard ester lipids and the 1,3-ether target lipid.
Part 2: Head-to-Head Physicochemical Comparison
The following table contrasts 1,3-dioctadecoxypropan-2-ol with its closest functional alternatives: DSPC (Phospholipid Helper), Cholesterol (Structural Helper), and 1,2-DSG (Ester Analog).
| Feature | 1,3-dioctadecoxypropan-2-ol | DSPC (Standard Helper) | Cholesterol (Standard Filler) | 1,2-Distearoyl-sn-glycerol |
| Chemical Class | Dialkyl Glycerol Ether | Phosphocholine Ester | Sterol | Diacyl Glycerol Ester |
| Linkage Type | Ether (Non-hydrolyzable) | Ester (Hydrolyzable) | N/A (Fused Ring) | Ester (Hydrolyzable) |
| Geometry | Symmetric (1,3) | Asymmetric (1,[1]2) | Planar/Rigid | Asymmetric (1,2) |
| Phase Transition ( | High (> 70°C) | ~55°C | N/A (Modulates fluidity) | ~63°C |
| Membrane Effect | Increases rigidity; reduces permeability. | Stabilizes bilayer; prevents aggregation. | Modulates fluidity; fills voids. | Fusogenic; induces negative curvature. |
| Biological Fate | Bio-accumulative / Slow excretion | Biodegradable | Metabolized/Excreted | Biodegradable |
| Primary Application | Oral delivery, GI stability, Depot | Systemic IV delivery (Vaccines) | Universal LNP component | Transient transfection |
Part 3: Biological Performance in LNPs
1. Transfection Efficiency vs. Release
While 1,3-dioctadecoxypropan-2-ol provides superior stability, it presents a trade-off in cargo release.
-
Mechanism: The high rigidity of the 1,3-ether lipid can hinder the "endosomal escape" process. Standard LNPs rely on the fusion of the LNP lipid membrane with the endosomal membrane. A hyper-rigid lipid (high
) resists this fusion. -
Optimization: It is rarely used as the sole helper lipid. It is typically blended (e.g., 5-10 mol%) with fusogenic lipids (like DOPE) to balance stability in the bloodstream/GI tract with release in the cytoplasm.
2. Cytotoxicity & Safety
-
Ether Lipids: Because they are not metabolized by phospholipases, they can accumulate in tissues (liver/spleen) if dosed repeatedly. This makes them less suitable for chronic therapies but excellent for "one-and-done" vaccines or acute treatments.
-
Ester Lipids: Rapidly degraded into fatty acids and glycerol, posing lower long-term toxicity risks.
Part 4: Experimental Protocols
Protocol A: Formulation of Acid-Resistant LNPs
Objective: Create LNPs capable of surviving pH 2.0 (simulated gastric fluid) using 1,3-dioctadecoxypropan-2-ol.
Materials:
-
Ionizable Lipid (e.g., DLin-MC3-DMA or proprietary)
-
1,3-dioctadecoxypropan-2-ol (Target Lipid)
-
Cholesterol
-
PEG-Lipid (e.g., PEG2000-DMG)
-
mRNA Cargo
-
Microfluidic Mixer (e.g., NanoAssemblr)
Workflow:
-
Lipid Mix Preparation: Dissolve lipids in Ethanol at molar ratio 50:10:38.5:1.5 (Ionizable : 1,3-Ether : Chol : PEG).
-
Note: Replace DSPC entirely with 1,3-dioctadecoxypropan-2-ol.
-
-
Aqueous Phase: Dilute mRNA in Citrate Buffer (pH 4.0).
-
Mixing: Combine phases at 3:1 (Aqueous:Ethanol) flow rate ratio.
-
Dialysis: Dialyze against PBS (pH 7.4) for 12 hours to remove ethanol.
Protocol B: Stability Challenge (Acid Hydrolysis Assay)
Objective: Quantify the superior stability of 1,3-ether LNPs vs. DSPC LNPs.
Steps:
-
Incubate both LNP formulations in 0.1 M HCl (pH 1.2) at 37°C.
-
Take aliquots at T=0, 1h, 4h, and 24h.
-
Neutralize aliquots immediately with NaOH.
-
Assay 1 (Lipid Integrity): Extract lipids (Bligh-Dyer method) and analyze via LC-MS/MS.
-
Expectation: DSPC shows degradation peaks (Lyso-PC, Stearic Acid). 1,3-dioctadecoxypropan-2-ol remains a single peak.
-
-
Assay 2 (Cargo Integrity): Use RiboGreen assay to check mRNA encapsulation efficiency.
-
Expectation: 1,3-ether LNPs retain >80% encapsulation; DSPC LNPs show leakage due to membrane hydrolysis.
-
Figure 2: Experimental workflow for validating the hydrolytic stability of ether-lipid enriched LNPs.
References
-
Balleza, D., et al. (2014). "Ether- versus Ester-Linked Phospholipid Bilayers Containing either Linear or Branched Apolar Chains." Biophysical Journal.
-
Kulkarni, J. A., et al. (2019). "On the role of helper lipids in lipid nanoparticle formulations of siRNA." Nanoscale. (Discusses the structural role of DSPC/Cholesterol).
-
Hald, A., et al. (2022). "Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics." Frontiers in Bioengineering and Biotechnology.
-
Kodali, D. R. (1987). "Synthesis and Polymorphism of 1,3-Distearoyl-sn-glycerol." Journal of Lipid Research. (Foundation for 1,3-isomer packing properties).
Sources
Evaluating the Safety and Toxicity of Novel Lipid Excipients: A Comparative Guide for 1,3-Bis(octadecyloxy)propan-2-ol-Based Delivery Systems
For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the safety and efficacy of novel drug delivery systems. While established lipids have well-documented profiles, the introduction of novel lipids, such as 1,3-Bis(octadecyloxy)propan-2-ol, presents both opportunities for innovation and challenges in safety assessment. This guide provides a comprehensive framework for evaluating the safety and toxicity profile of delivery systems based on 1,3-Bis(octadecyloxy)propan-2-ol, comparing it with established alternatives and offering detailed experimental protocols for validation.
Introduction to 1,3-Bis(octadecyloxy)propan-2-ol and its Putative Role in Lipid Nanoparticles
1,3-Bis(octadecyloxy)propan-2-ol (CAS 18794-74-6) is a synthetic lipid with a glycerol backbone and two octadecyl ether chains.[][2] Unlike cationic lipids such as DOTAP, it lacks a positively charged headgroup, suggesting its primary role in a lipid nanoparticle (LNP) formulation is likely as a neutral structural or "helper" lipid.[3] Its long, saturated alkyl chains would contribute to the stability and rigidity of the lipid bilayer, similar to widely used helper lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and cholesterol.[4][] While specific toxicological data for 1,3-Bis(octadecyloxy)propan-2-ol in drug delivery applications is not extensively published, its use in cosmetics as an emulsifying and conditioning agent suggests a potentially favorable preliminary safety profile.[] However, rigorous evaluation is imperative for its use in parenteral drug delivery.
This guide will focus on comparing the expected safety profile of 1,3-Bis(octadecyloxy)propan-2-ol with that of DSPC, a common neutral phospholipid, and will also consider the broader context of cationic lipids like DOTAP and the fusogenic lipid DOPE, which are often part of LNP formulations and contribute significantly to the overall toxicity profile.[4][6][7]
Comparative Safety and Toxicity Profiles of LNP Components
The overall toxicity of a lipid-based delivery system is a multifactorial issue, influenced by the individual components and their interactions.[8] Key aspects to consider are cytotoxicity, immunogenicity, and in vivo systemic toxicity.
Structural Lipids: 1,3-Bis(octadecyloxy)propan-2-ol vs. DSPC
DSPC is generally considered to have low toxicity and is recognized as safe for pulmonary administration.[9][10] Its high transition temperature contributes to the stability of LNPs, which can lead to prolonged circulation and reduced drug leakage.[4] Lipopolymeric complexes containing DSPC have demonstrated lower cytotoxicity and higher cell viability compared to other phospholipid-based systems.[] Given the structural similarities, it is hypothesized that 1,3-Bis(octadecyloxy)propan-2-ol would also exhibit low cytotoxicity. However, the ether linkages in its structure, as opposed to the ester linkages in DSPC, may alter its biodegradability and long-term biocompatibility, a critical point for investigation.
Cationic Lipids: The Primary Drivers of LNP Toxicity
Cationic lipids are essential for encapsulating negatively charged nucleic acids but are also the main contributors to LNP toxicity.[8][11] Their positive charge can lead to interactions with cell membranes, causing apoptosis, inflammatory responses, and liver toxicity.[3][8] The structure of the cationic lipid's headgroup is strongly correlated with its toxicity.[3][12] For instance, lipids with quaternary ammonium headgroups have been shown to be more cytotoxic than those with peptide-based headgroups.[3]
Fusogenic Lipids: Aiding Endosomal Escape
Lipids like DOPE are included to facilitate the release of the payload from the endosome into the cytoplasm. While essential for efficacy, DOPE can enhance the toxicity of cationic lipids.[6] The replacement of DOPE with other lipids or its PEGylation has been shown to reduce macrophage toxicity.[6]
The following table summarizes the comparative toxicity profiles of key lipid components.
| Lipid Component | Primary Role | Known Toxicity Profile | Key Experimental Findings | Citations |
| 1,3-Bis(octadecyloxy)propan-2-ol | Structural (putative) | Not well-documented in drug delivery. Used in cosmetics. | - | [] |
| DSPC | Structural | Generally low toxicity, considered safe for pulmonary administration. | Liposomes with DSPC show high stability and low drug leakage. Formulations exhibit good cell viability. | [4][][9][10] |
| DOTAP | Cationic | Associated with dose-dependent cytotoxicity, apoptosis, and inflammatory responses. | Can induce macrophage-mediated toxicity and increase liver enzymes. The presence of DOPE can enhance its toxicity. | [6][8][13] |
| DOPE | Fusogenic (Helper) | Can enhance the toxicity of cationic lipids. | Replacement or modification of DOPE can significantly reduce macrophage toxicity. | [6][7] |
| Cholesterol | Structural | Generally low toxicity, but can influence the toxicity of the overall formulation. | Formulations containing cholesterol can be more toxic than those without, depending on the other components. | [14] |
Experimental Protocols for Safety and Toxicity Evaluation
A rigorous, multi-faceted approach is necessary to validate the safety of a novel lipid excipient. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
These assays provide initial, high-throughput screening of potential toxicity.
3.1.1. MTT Assay (Metabolic Activity)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the LNP formulations in cell culture medium. Replace the old medium with 100 µL of the diluted formulations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Causality: A decrease in metabolic activity, reflected by lower formazan production, suggests that the nanoparticles are interfering with mitochondrial function, a hallmark of cytotoxicity.[15]
3.1.2. LDH Release Assay (Membrane Integrity)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[16][17]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at 490 nm. Cytotoxicity is calculated based on the ratio of LDH released from treated cells to the maximum LDH release control.
Causality: The presence of LDH in the cell culture supernatant is a direct measure of cell membrane damage, as this enzyme is normally retained within healthy cells.[17]
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity testing of LNP formulations.
In Vivo Toxicity Studies
Animal models are essential for evaluating the systemic toxicity of LNP formulations.[18]
3.2.1. Acute Toxicity Study
This study assesses the effects of a single high dose of the LNP formulation.
-
Animal Model: Use healthy mice (e.g., C57BL/6), 6-8 weeks old.
-
Dosing: Administer the LNP formulation via the intended clinical route (e.g., intravenous injection) at various dose levels. Include a control group receiving the vehicle (e.g., PBS).
-
Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., ALT, AST for liver function). Perform a gross necropsy and histopathological examination of major organs (liver, spleen, kidneys, lungs, heart).
Causality: Changes in body weight, organ-to-body weight ratios, and blood biochemistry can indicate organ-specific toxicity. Histopathology provides direct evidence of tissue damage.[18][19]
3.2.2. Immunogenicity Assessment
This evaluates the potential of the LNP formulation to elicit an immune response.
-
Cytokine Profiling: At various time points after LNP administration, collect blood and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using ELISA or a multiplex bead array.
-
Complement Activation: Assess the activation of the complement system by measuring the levels of complement components (e.g., C3a, C5a) in the serum.
Causality: An elevation in pro-inflammatory cytokines indicates the activation of the innate immune system, which can lead to adverse effects. Complement activation is a known issue with some lipid-based formulations and can cause infusion-related reactions.[4]
Logical Relationship of Toxicity Evaluation
Caption: Relationship between experimental assays and toxicological endpoints.
Conclusion and Future Directions
The development of novel lipid excipients like 1,3-Bis(octadecyloxy)propan-2-ol is crucial for advancing drug delivery technologies. While its structural characteristics suggest a favorable safety profile comparable to that of DSPC, comprehensive experimental validation is non-negotiable. The lack of a charged headgroup likely makes it significantly less toxic than cationic lipids, but its in vivo fate, particularly its metabolism and potential for accumulation, must be thoroughly investigated.
Researchers and drug developers should adopt a systematic approach to safety evaluation, starting with in vitro screening for cytotoxicity and progressing to in vivo studies to assess systemic toxicity and immunogenicity. By following the protocols outlined in this guide and carefully considering the structure-toxicity relationships of the lipid components, the scientific community can confidently innovate in the field of lipid-based drug delivery while ensuring patient safety.
References
-
Lv, H., Zhang, S., Wang, B., Cui, S., & Yan, J. (2006). Toxicity of cationic lipids and cationic polymers in gene delivery. Journal of Controlled Release, 114(1), 100-109. Available at: [Link]
-
Patsnap. (2025). Regulatory Standards for mRNA Lipid Nanoparticle Use. Available at: [Link]
-
Gomes, A. C. O., et al. (2016). Development and Evaluation of Lipid Nanoparticles for Drug Delivery: Study of Toxicity In Vitro and In Vivo. ResearchGate. Available at: [Link]
-
Filion, M. C., & Phillips, N. C. (1997). Toxicity and immunomodulatory activity of liposomal vectors formulated with cationic lipids toward immune effector cells. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1329(2), 345-356. Available at: [Link]
-
Boyle, K. M., et al. (2024). A systematic study of the effect of lipid architecture on cytotoxicity and cellular uptake of cationic cubosomes. Journal of Colloid and Interface Science, 656, 55-66. Available at: [Link]
-
Parker, S. E., et al. (1996). Safety and short-term toxicity of a novel cationic lipid formulation for human gene therapy. Human Gene Therapy, 7(12), 1457-1465. Available at: [Link]
-
Wang, H., et al. (2018). Correlation of the cytotoxic effects of cationic lipids with their headgroups. Toxicology Research, 7(4), 632-642. Available at: [Link]
-
Ina, T., et al. (2020). Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). Fundamental Toxicological Sciences, 7(2), 67-75. Available at: [Link]
-
Lv, H., Zhang, S., Wang, B., Cui, S., & Yan, J. (2006). Toxicity of cationic lipids and cationic polymers in gene delivery. Journal of Controlled Release, 114(1), 100-109. Available at: [Link]
-
Wang, H., et al. (2018). Correlation of the cytotoxic effects of cationic lipids with their headgroups. RSC Publishing. Available at: [Link]
-
Single Use Support. (2023). Lipid nanoparticles toxicity: What to consider? Available at: [Link]
-
Martins, C., et al. (2020). In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment. International Journal of Pharmaceutics, 589, 119823. Available at: [Link]
-
Ina, T., et al. (2020). (PDF) Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine). ResearchGate. Available at: [Link]
-
Wörle-Knirsch, J. M., Pulido, K., & Krug, H. F. (2012). Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Available at: [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available at: [Link]
-
Kumar, P., et al. (2018). In Vitro Methods for Assessing Nanoparticle Toxicity. Polymers (Basel), 10(10), 1077. Available at: [Link]
-
AUETD. (2025). Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study. Available at: [Link]
-
Lee, J., et al. (2024). Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery. Pharmaceutics, 16(10), 1386. Available at: [Link]
-
International Journal of Scientific Research in Science and Technology. (2021). TOXICOLOGICAL EVALUATION OF BIO LIPID-LOADED SOLID LIPID NANOPARTICLES (SLNS) FOR BIOMEDICAL APPLICATIONS. Available at: [Link]
-
AFSSAPS. (2011). RECOMMANDATIONS FOR TOXICOLOGICAL EVALUATION OF NANOPARTICLE MEDICINAL PRODUCTS. Available at: [Link]
-
GC Electronics. (n.d.). MATERIAL SAFETY DATA SHEET Product Name: Q DOPE. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity of DOTAP (A) or DC (B) DNA complexes formed at different... Available at: [Link]
-
Tada, R., et al. (2015). Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice. PLOS One, 10(10), e0139785. Available at: [Link]
-
Amel, B., et al. (2018). Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape. International Journal of Molecular Sciences, 19(5), 1323. Available at: [Link]
-
Montani, M., et al. (2022). Safety and Efficacy Evaluation In Vivo of a Cationic Nucleolipid Nanosystem for the Nanodelivery of a Ruthenium(III) Complex with Superior Anticancer Bioactivity. International Journal of Molecular Sciences, 23(15), 8493. Available at: [Link]
-
Kim, J., et al. (2017). Optimization and physicochemical characterization of a cationic lipid-oil nanocomplex for enhancing adenoviral gene transfer. International Journal of Nanomedicine, 12, 7439-7451. Available at: [Link]
-
ResearchGate. (2014). What is the best for in vitro cytotoxicity assay for testing metal oxide nanoparticles?. Available at: [Link]
-
U.S. Environmental Protection Agency. (2023). 2-Propanol, 1,3-bis(octadecyloxy)-. Substance Details - SRS. Available at: [Link]
Sources
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Toxicity and immunomodulatory activity of liposomal vectors formulated with cationic lipids toward immune effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and short-term toxicity of a novel cationic lipid formulation for human gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. susupport.com [susupport.com]
- 9. Toxicological evaluation of DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Toxicity of cationic lipids and cationic polymers in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. dovepress.com [dovepress.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicological analysis of Lipid-Based Nanoparticles: A Comparative Study [auetd.auburn.edu]
performance comparison of 1,3-Bis(octadecyloxy)propan-2-ol in different LNP platforms
An In-Depth Comparative Guide to Helper Lipid Performance in LNP Platforms: A Structural Analysis of 1,3-Bis(octadecyloxy)propan-2-ol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Helper Lipids in Gene Delivery
Lipid Nanoparticles (LNPs) have emerged as the leading non-viral vector for the clinical delivery of RNA therapeutics, a success underscored by the rapid development of mRNA-based COVID-19 vaccines.[1][2] A typical LNP formulation is a sophisticated four-component system comprising an ionizable lipid for RNA encapsulation and endosomal escape, cholesterol to ensure stability, a PEGylated lipid to control particle size and prolong circulation, and a "helper" phospholipid that provides structural integrity.[3][4]
While much focus has been placed on novel ionizable lipids, the helper lipid is a critical, albeit sometimes overlooked, determinant of an LNP's overall performance, influencing its morphology, stability, and fusogenicity. The most commonly used helper lipid is 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), a saturated phospholipid prized for the stability it imparts.[][6]
This guide ventures into a comparative analysis of a structurally distinct lipid, 1,3-Bis(octadecyloxy)propan-2-ol . Direct performance data for this specific molecule in public LNP research is scarce, likely due to its novelty in this application. Therefore, this document provides a first-principles analysis, grounded in established lipid chemistry, to hypothesize its performance characteristics against the industry benchmark, DSPC. We will dissect its structure, predict its impact on key LNP performance attributes, and provide robust experimental protocols for its empirical validation.
The Helper Lipid: A Pillar of LNP Structure and Function
The choice of helper lipid fundamentally influences the biophysical properties of an LNP. The performance of a helper lipid is dictated by its molecular geometry, often described by the critical packing parameter, which relates the volume of the hydrophobic tail to the surface area of the hydrophilic headgroup.
-
Cylindrical Lipids (e.g., DSPC): Lipids like DSPC possess a headgroup area that is roughly equivalent to their tail region, leading to a cylindrical shape. These lipids preferentially form flat, stable bilayer structures (lamellar phases), which are ideal for creating a rigid and stable nanoparticle shell.[7][8] This stability is crucial for protecting the RNA payload during storage and systemic circulation.[9][10]
-
Cone-Shaped Lipids (e.g., DOPE): In contrast, lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) have a small headgroup relative to their unsaturated, kinked tails. This conical geometry favors the formation of non-bilayer, inverted hexagonal (HII) phases.[6][11] While less stable for the LNP's primary structure, this property is highly advantageous for facilitating the fusion of the LNP with the endosomal membrane, a critical step for releasing the RNA cargo into the cytoplasm.[7][12]
Structural and Functional Analysis: 1,3-Bis(octadecyloxy)propan-2-ol vs. DSPC
To predict the performance of 1,3-Bis(octadecyloxy)propan-2-ol, we must first compare its molecular structure to the well-characterized DSPC.
| Feature | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,3-Bis(octadecyloxy)propan-2-ol | Scientific Rationale & Implication |
| Hydrophobic Tails | Two C18 (stearoyl) saturated acyl chains | Two C18 (octadecyl) saturated alkyl chains | Similarity: Both possess long, saturated C18 chains. This promotes strong van der Waals interactions, leading to a high phase transition temperature and a rigid, ordered lipid structure. This is expected to yield highly stable LNPs. |
| Backbone Linkage | Ester bonds | Ether bonds | Key Difference: Ether bonds are significantly more resistant to chemical hydrolysis than ester bonds. This could translate to superior long-term chemical stability for the LNP, reducing the generation of degradation products like lysolipids which can be a source of toxicity. |
| Hydrophilic Headgroup | Large, zwitterionic phosphocholine group | Small, neutral hydroxyl (-OH) group | Key Difference: This is the most significant structural divergence. The bulky phosphocholine headgroup of DSPC is crucial for its cylindrical shape and surface hydration. The simple hydroxyl group of 1,3-Bis(octadecyloxy)propan-2-ol results in a much smaller headgroup, potentially altering its packing parameter and making it behave less like a classic bilayer-forming lipid. |
Hypothesized Performance Comparison in LNP Platforms
Based on the structural analysis, we can extrapolate a comparative performance profile for LNPs formulated with 1,3-Bis(octadecyloxy)propan-2-ol in place of DSPC.
Table 1: Predicted Physicochemical & Stability Attributes
| Parameter | Standard LNP (with DSPC) | LNP with 1,3-Bis(octadecyloxy)propan-2-ol | Justification |
| Particle Size | Typically 80-100 nm[13] | Potentially similar (80-120 nm) | The ordered packing of saturated C18 chains should allow for the formation of well-defined, small particles. However, the different headgroup interactions may slightly alter the final size. |
| Polydispersity Index (PDI) | Low (< 0.2)[4] | Expected to be low (< 0.2) | Controlled formulation methods like microfluidics should produce a homogenous particle population. |
| Encapsulation Efficiency | High (>90%)[14] | Potentially High (>90%) | The rigid lipid matrix formed by saturated chains is conducive to efficient payload entrapment. |
| Physical Stability | Good | Very Good | Saturated chains provide excellent physical stability. |
| Chemical Stability | Moderate | Excellent | The presence of ether linkages should significantly enhance resistance to hydrolytic degradation compared to DSPC's ester linkages. |
Table 2: Predicted Biological Performance
| Parameter | Standard LNP (with DSPC) | LNP with 1,3-Bis(octadecyloxy)propan-2-ol | Justification |
| Endosomal Escape | Moderate (Relies on ionizable lipid) | Uncertain, Potentially Enhanced | The small headgroup could induce negative membrane curvature, similar to fusogenic lipids, potentially aiding in endosomal membrane disruption. This is a key parameter that requires experimental validation. |
| In Vitro Potency | High | Uncertain | Potency is highly dependent on endosomal escape. If the lipid enhances fusogenicity, in vitro protein expression could be superior. If it only serves a structural role without aiding release, potency could be lower. |
| In Vivo Biodistribution | Liver-dominant[15] | Likely Liver-dominant | For untargeted LNPs, biodistribution is primarily driven by size and protein corona formation. While the core distribution profile may be similar, the different surface chemistry could alter the specific proteins that adsorb, potentially modulating clearance rates. |
| Immunogenicity/Toxicity | Low | Potentially Lower | Reduced hydrolytic degradation due to ether bonds could minimize the formation of pro-inflammatory lysolipids, potentially leading to an improved safety profile. |
Experimental Workflow for Empirical Validation
The following protocols provide a comprehensive framework for formulating, characterizing, and testing LNPs containing 1,3-Bis(octadecyloxy)propan-2-ol to validate the hypotheses outlined above.
Workflow 1: LNP Formulation and Purification
This workflow outlines the standard microfluidic-based synthesis of LNPs.
Caption: Key analytical steps for LNP characterization.
Protocol 2: Physicochemical Characterization
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the LNP sample in PBS.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Self-Validation: A PDI value below 0.2 indicates a monodisperse and homogenous sample, validating the formulation process. [13]
-
-
Encapsulation Efficiency (EE%) Quantification:
-
Principle: This assay uses a fluorescent dye (e.g., RiboGreen) that binds to RNA and fluoresces. By measuring fluorescence before and after disrupting the LNPs with a detergent, one can quantify the amount of encapsulated vs. free RNA. [16] * Prepare two sets of samples from the LNP formulation.
-
To one set, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and expose all RNA. To the other set, add buffer only. [17][18] * Add the RiboGreen reagent to both sets and measure fluorescence (ex/em ~480/520 nm).
-
Calculate EE% using the formula: EE% = ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100
-
Self-Validation: A high EE% (>90%) confirms the successful association of the RNA payload with the lipid core.
-
Protocol 3: In Vitro and In Vivo Evaluation
-
In Vitro Transfection:
-
Seed human cells (e.g., HEK293 or HeLa) in a 96-well plate. [19] * After 24 hours, treat the cells with serial dilutions of the LNP formulations (both the test and DSPC-control LNPs) carrying a reporter mRNA (e.g., Firefly Luciferase).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer. Higher luminescence indicates more efficient mRNA delivery and protein translation.
-
-
In Vivo Efficacy (Animal Model):
-
Administer the LNP formulations (e.g., 0.5 mg/kg mRNA dose) to mice via intravenous injection. [20] * At a specified time point (e.g., 6 or 24 hours post-injection), perform in vivo bioluminescence imaging (for luciferase) or collect organs for ex vivo analysis.
-
This allows for the direct comparison of delivery efficiency and organ-specific protein expression between the different LNP formulations. [15]
-
Conclusion and Future Perspectives
While DSPC remains the gold standard for providing structural stability to clinical-stage LNPs, there is significant room for innovation in helper lipid design. The structural analysis of 1,3-Bis(octadecyloxy)propan-2-ol suggests it is a compelling candidate for LNP formulation. Its saturated C18 tails promise DSPC-like stability, while its ether linkages offer a distinct advantage in chemical robustness. The most critical unknown is the biological impact of its small hydroxyl headgroup, which could either be a neutral structural element or an active participant in endosomal escape.
The true performance of this and other novel lipids can only be determined through the rigorous empirical testing outlined in this guide. By systematically replacing established components and measuring the impact on physicochemical properties and biological function, researchers can rationally design next-generation LNP platforms with enhanced stability, improved potency, and superior safety profiles, ultimately advancing the field of genetic medicine.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
- The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA. (2024). Journal of Controlled Release.
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2016). Advanced Drug Delivery Reviews.
- Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging. (2022). Theranostics.
- The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery. (2025).
- On the role of helper lipids in lipid nanoparticle formul
- 5 Approved RNA-LNPs Lipid Components. (2024). BOC Sciences.
- Distearoylphosph
- Distearoylphosphatidylcholine DSPC. (n.d.). Polysciences.
- mRNA lipid nanoparticle formulation, characterization and evaluation. (n.d.).
- Protocol for LNP Preparation and Analysis. (n.d.). Echelon Biosciences Inc..
- Preparation of MC3 Lipid Nanoparticles for RNA delivery. (n.d.). MCE (MedChemExpress).
- Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research. (2025). bioRxiv.
- Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug... (2024). bioRxiv.
- A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient. (2024). Scientific Reports.
- LNP characterization guidelines: Size, PDI, Morphology. (2025). Inside Therapeutics.
- Lipid Nanoparticles (LNP): Optimizing mRNA Delivery for Drug Development. (2025). Tebubio.
- Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. (2024). Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry.
- Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery. (n.d.).
- Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. (2024). DTU Inside.
- A new approach to determine encapsulation efficiency of mRNA-lipid nanoparticles (mRNA-LNP) by capillary gel electrophoresis wit. (n.d.). SCIEX.
- Improving mRNA vaccine safety and efficiency with cationized lipid nanoparticle formula. (2023). bioRxiv.
- Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability. (2025). Pharmaceutics.
- Lipids used for the formulation of lipid nanoparticles (LNPs). (2025). Bio-Synthesis Inc.
- Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correl
Sources
- 1. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging [thno.org]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Structural Characterization of mRNA Lipid Nanoparticles in the Presence of Intrinsic Drug-free Lipid Nanoparticles | bioRxiv [biorxiv.org]
- 4. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 9. Distearoylphosphatidylcholine (DSPC) - TMALAB (티엠에이랩) [tmalab.co.kr]
- 10. polysciences.com [polysciences.com]
- 11. frontiersin.org [frontiersin.org]
- 12. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. tebubio.com [tebubio.com]
- 15. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 16. echelon-inc.com [echelon-inc.com]
- 17. sciex.com [sciex.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Boosting LNP Performance: Higher Concentrations of Lipid Mixtures Improve In Vivo Gene Expression and Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming mRNA Structural Integrity in 1,3-dioctadecoxypropan-2-ol Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) therapeutics and vaccines has marked a paradigm shift in modern medicine. The efficacy of these novel treatments is intrinsically linked to the structural integrity of the mRNA molecule, which must be protected by a delivery vehicle, most commonly a lipid nanoparticle (LNP). This guide provides a comprehensive comparison of analytical methodologies for confirming the structural integrity of mRNA encapsulated within LNPs formulated with the novel helper lipid, 1,3-dioctadecoxypropan-2-ol. As a senior application scientist, this document is designed to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their analytical workflows.
The stability of mRNA is a critical quality attribute (CQA) that can be compromised during manufacturing, storage, and administration.[1][2] Degradation through enzymatic action, chemical hydrolysis, or physical stress can lead to truncated or otherwise modified mRNA transcripts, diminishing the therapeutic potential of the drug product.[2][3] The LNP formulation, including components like 1,3-dioctadecoxypropan-2-ol, plays a pivotal role in shielding the mRNA from these degradation pathways.[2][4] Therefore, robust and reliable analytical methods are paramount to ensure the quality and efficacy of mRNA-LNP therapeutics.[5]
This guide will delve into the most pertinent analytical techniques for assessing mRNA integrity within these specific LNPs, comparing their principles, advantages, and limitations. We will explore methods for both the quantification of encapsulated mRNA and the detailed characterization of its structural integrity.
I. Quantification of Encapsulated mRNA: The First Step in Integrity Assessment
Before delving into the fine details of mRNA structure, it is crucial to accurately quantify the amount of mRNA successfully encapsulated within the LNPs. The RiboGreen assay is a widely adopted method for this purpose.[6][7][8]
The RiboGreen Assay: A Sensitive Fluorescence-Based Method
The Quant-iT™ RiboGreen™ RNA assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence upon binding to nucleic acids.[8] The assay can be adapted to differentiate between encapsulated and unencapsulated mRNA by measuring fluorescence before and after LNP disruption with a surfactant.[6][8]
Principle:
-
Measurement of Unencapsulated mRNA: The RiboGreen dye is added to the intact LNP sample. The fluorescence measured corresponds to the amount of mRNA on the exterior of the LNPs.
-
Measurement of Total mRNA: A surfactant, such as Triton X-100 or a more environmentally friendly alternative like Tween 20, is added to disrupt the LNPs and release the encapsulated mRNA.[6] The subsequent fluorescence measurement represents the total mRNA in the sample.
-
Calculation of Encapsulation Efficiency (EE): The EE is calculated as follows: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
Experimental Protocol: RiboGreen Assay for Encapsulation Efficiency
-
Prepare a standard curve: Use a known concentration of the specific mRNA to create a standard curve of fluorescence intensity versus mRNA concentration.
-
Sample preparation: Dilute the LNP sample to a concentration within the linear range of the standard curve.
-
Measure unencapsulated mRNA: Add the RiboGreen working solution to the diluted LNP sample and measure the fluorescence.
-
Measure total mRNA: To a separate aliquot of the diluted LNP sample, add a surfactant (e.g., 1.2% Triton X-100 or 0.5% Tween 20) to lyse the LNPs.[6][9] Incubate to ensure complete lysis, then add the RiboGreen working solution and measure the fluorescence.
-
Calculate concentrations: Use the standard curve to determine the concentrations of unencapsulated and total mRNA.
-
Calculate Encapsulation Efficiency.
Causality Behind Experimental Choices: The choice of surfactant and its concentration is critical for complete LNP disruption without interfering with the fluorescence signal.[6] Recent studies have highlighted Tween 20 as a potent and more sustainable alternative to Triton X-100.[6]
II. High-Resolution Techniques for mRNA Structural Integrity Analysis
While quantification is essential, a deeper analysis of the mRNA's structural integrity is necessary to identify any degradation products, such as fragments or aggregates.[1][5] The two leading high-resolution techniques for this purpose are Capillary Gel Electrophoresis (CGE) and Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC).[10]
A. Capillary Gel Electrophoresis (CGE): Size-Based Separation
CGE is a powerful technique for separating and quantifying full-length mRNA from smaller fragments.[1][5] It offers higher resolution, reproducibility, and quantitation compared to traditional gel electrophoresis.[5]
Principle: CGE separates molecules based on their size as they migrate through a gel matrix-filled capillary under the influence of an electric field.[5] Smaller fragments move faster and have shorter migration times than larger, intact mRNA molecules.[5] A fluorescent dye incorporated into the gel allows for detection and quantification.[5]
Experimental Workflow: CGE for mRNA Integrity
Caption: CGE workflow for mRNA integrity analysis.
Experimental Protocol: CGE Analysis of mRNA Integrity
-
LNP Disruption: Treat the LNP sample with a surfactant like 1.2% Triton X-100 to release the mRNA.[9]
-
mRNA Denaturation: Add a denaturing agent such as formamide to the released mRNA and incubate at room temperature to minimize secondary structures.[9][10]
-
Sample Injection: Inject the prepared sample into the capillary using either pressure or electrokinetic injection.[9]
-
Electrophoresis: Apply a voltage to separate the mRNA species by size.
-
Data Analysis: Analyze the resulting electropherogram to determine the percentage of the main peak (intact mRNA) and any fragments.[5]
Trustworthiness of the Protocol: To validate the CGE method's performance, a spike-in study can be conducted where a smaller, known mRNA fragment is added to the sample.[5] This allows for the assessment of the method's ability to resolve and accurately quantify impurities.[5]
B. Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): A Versatile Alternative
IP-RPLC is another robust method for analyzing mRNA integrity and can also provide information on other critical quality attributes like the poly(A) tail length.[11][12][13]
Principle: IP-RPLC separates mRNA molecules based on their hydrophobicity. An ion-pairing agent in the mobile phase neutralizes the negative charge of the mRNA's phosphate backbone, allowing it to interact with the hydrophobic stationary phase of the chromatography column. A gradient of an organic solvent, like acetonitrile, is then used to elute the mRNA, with smaller, less retained fragments eluting before the larger, intact mRNA.[12][14]
Experimental Workflow: IP-RPLC for mRNA Integrity
Caption: IP-RPLC workflow for mRNA integrity analysis.
Experimental Protocol: IP-RPLC Analysis of mRNA Integrity
-
LNP Disruption: Similar to CGE, the LNPs must first be disrupted to release the mRNA.
-
Mobile Phase Preparation: Prepare mobile phases containing an ion-pairing agent (e.g., octylammonium acetate) and an organic solvent (e.g., acetonitrile).[11]
-
Chromatography: Inject the sample onto a suitable column (e.g., a wide-pore C18 column) and run a gradient elution.[11]
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[11]
-
Data Analysis: Integrate the peaks in the chromatogram to determine the percentage of intact mRNA and any degradation products.
Expertise in Method Selection: The choice of ion-pairing agent and the gradient conditions are critical for achieving optimal resolution, especially for longer mRNA transcripts.[11]
III. Comparison of CGE and IP-RPLC for mRNA Integrity Analysis
Both CGE and IP-RPLC are powerful techniques, and the choice between them may depend on the specific analytical needs and available instrumentation.
| Feature | Capillary Gel Electrophoresis (CGE) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) |
| Principle of Separation | Size-based | Hydrophobicity-based |
| Resolution | High resolution for a wide range of RNA sizes.[5] | Good resolution, particularly for shorter fragments and poly(A) tail analysis.[11] |
| Sample Consumption | Low sample consumption.[5] | Generally requires a larger sample volume than CGE. |
| Throughput | Can be high with multi-capillary systems.[15][16] | Can be automated for high throughput. |
| Information Provided | Primarily size and integrity.[5] | Integrity, purity, and poly(A) tail heterogeneity.[11] |
| Challenges | Potential for secondary structures to affect migration; requires effective denaturation.[10] | Method development can be complex; choice of ion-pairing agent is critical.[11] |
IV. Concluding Remarks
Confirming the structural integrity of mRNA within 1,3-dioctadecoxypropan-2-ol LNPs is a multi-faceted process that begins with accurate quantification and extends to high-resolution characterization. The RiboGreen assay provides a reliable method for determining encapsulation efficiency. For a detailed assessment of mRNA integrity, both CGE and IP-RPLC offer robust and sensitive solutions. The selection of the most appropriate technique will depend on the specific analytical goals, such as the need for high-throughput screening or the desire for additional information on mRNA quality attributes like poly(A) tail length. By understanding the principles and practical considerations of these methods, researchers can confidently ensure the quality and integrity of their mRNA-LNP drug products.
V. References
-
Ion-Pair Reversed-Phase Liquid Chromatography Method for Analysis of mRNA Poly(A) Tail Heterogeneity. Waters Corporation.
-
Determining RNA integrity and purity by Capillary Gel Electrophoresis. Sigma-Aldrich.
-
mRNA release improvement for mRNA integrity analysis in mRNA -LNP drug products by capillary gel electrophoresis (CGE). SCIEX.
-
RNA analysis by ion-pair reversed-phase high performance liquid chromatography. PMC.
-
mRNA Characterization, from 5' Cap to Poly (A): What Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) Analysis Can Tell You. LCGC International.
-
Determining RNA Integrity And Purity By Capillary Gel Electrophoresis. Bioprocess Online.
-
Implementation of Analytical Methods for mRNA-LNPs addressing Stability Indicating Critical Quality Attributes (CQAs) and. Leukocare.
-
A Comprehensive Evaluation of Analytical Method Parameters Critical to the Reliable Assessment of Therapeutic mRNA Integrity by Capillary Gel Electrophoresis. PMC.
-
Analysis of mRNA Nanoparticle Degradation Pathways. Patsnap Eureka.
-
Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ResearchGate.
-
Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity. Analytical Chemistry - ACS Publications.
-
Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. PubMed.
-
Elucidating the underlying mechanism of mechanical stress-induced impact on mRNA-LNP structure. PMC.
-
Enhancing RNA encapsulation quantification in lipid nanoparticles Sustainable alternatives to Triton X-100 in the RiboGreen assay. DTU Inside.
-
mRNA-LNP nucleic acid assessment from distinct formulations by multi-capillary gel electrophoresis. SCIEX.
-
Ribogreen Fluorescent Assay Kinetics to Measure Ribonucleic Acid Loading into Lipid Nanoparticle Carriers. ResearchGate.
-
High-throughput LNP-mRNA integrity profiling. Labroots.
-
Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying. Pharma Excipients.
Sources
- 1. Determining RNA Integrity And Purity By Capillary Gel Electrophoresis [bioprocessonline.com]
- 2. Analysis of mRNA Nanoparticle Degradation Pathways [eureka.patsnap.com]
- 3. Elucidating the underlying mechanism of mechanical stress-induced impact on mRNA-LNP structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. A Comprehensive Evaluation of Analytical Method Parameters Critical to the Reliable Assessment of Therapeutic mRNA Integrity by Capillary Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. High-throughput LNP-mRNA integrity profiling [labroots.com]
Safety Operating Guide
Safe Handling and Disposal of 1,3-Bis(octadecyloxy)propan-2-ol: A Comprehensive Guide
Executive Summary
1,3-Bis(octadecyloxy)propan-2-ol (CAS: 18794-74-6), also known as 1,3-Distearyl Glycerol Ether, is a synthetic dialkyl glycerol ether used primarily in lipid membrane research and as a stable, non-hydrolyzable analog of diacylglycerol (DAG).
Unlike natural ester-linked lipids, the ether linkages in this compound render it highly resistant to chemical and enzymatic hydrolysis. Consequently, standard neutralization methods for acids or bases are ineffective. Disposal requires high-temperature incineration via a licensed chemical waste facility.
Immediate Disposal Directive:
-
Do NOT dispose of down the drain.
-
Do NOT mix with oxidizers.
-
Segregate as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).
Chemical Profile & Scientific Context[2][3][4][5][6][7][8][9]
Understanding the chemical stability and biological inactivity of this molecule is crucial for determining the correct handling and disposal procedures.
Structural Stability & Hydrophobicity
This compound features two long-chain octadecyl (C18) groups attached via ether bonds at the sn-1 and sn-3 positions of the glycerol backbone.
-
Ether vs. Ester: Ether bonds are chemically stable and resistant to phospholipases (PLA1/PLA2) and acid/base hydrolysis. This stability means the compound persists in the environment if released.
-
Solubility: The two C18 chains make the molecule extremely hydrophobic. It is insoluble in water and requires organic solvents (Chloroform, Methanol, Methylene Chloride) for solubilization.
Biological Relevance: PKC Signaling Specificity
In drug development, 1,3-Bis(octadecyloxy)propan-2-ol is often used as a negative control in Protein Kinase C (PKC) studies. Physiological PKC activation requires 1,2-diacylglycerol (1,2-DAG) . The specific stereochemistry of the 1,2-isomer allows it to bind to the C1 domain of PKC, triggering the signaling cascade. The 1,3-isomer described here cannot bind to the C1 domain due to steric hindrance, rendering it biologically inactive for this pathway [1].
Figure 1: PKC Signaling Specificity & Isomer Structure The diagram below illustrates why the 1,3-isomer (Waste Target) fails to activate the PKC pathway compared to the bioactive 1,2-DAG.
Caption: Mechanistic comparison showing 1,2-DAG activation of PKC versus the inactivity of the 1,3-isomer due to structural incompatibility.
Hazard Assessment
While generally considered low toxicity, the physical properties of this lipid ether dictate specific hazards.
| Parameter | Specification | Operational Implication |
| Physical State | White waxy solid / Powder | Dust inhalation hazard; slip hazard if spilled. |
| Combustibility | Combustible (Flash point >110°C) | Keep away from open flames/heat sources. |
| Reactivity | Stable (Ether linkages) | Forms peroxides upon prolonged exposure to air/light (if impure). |
| Toxicology | Low acute toxicity | Avoid inhalation. May cause mechanical skin/eye irritation. |
| Environmental | Aquatic Toxicity | Critical: Do not allow entry into drains/waterways. |
Operational Disposal Protocols
Waste Stream Segregation
Proper disposal depends on the physical state of the waste (Solid vs. Liquid).
Figure 2: Waste Disposal Decision Matrix Follow this logic flow to ensure regulatory compliance.
Caption: Decision tree for segregating 1,3-Bis(octadecyloxy)propan-2-ol waste based on physical state and solvent composition.
Detailed Protocols
Scenario A: Pure Solid Substance (Expired or Surplus)
-
Container: Use a high-density polyethylene (HDPE) or glass container.
-
Labeling: Affix a hazardous waste label.
-
Chemical Name: 1,3-Bis(octadecyloxy)propan-2-ol.[]
-
Hazard Checkbox: "Toxic" (precautionary) and "Irritant".
-
-
Storage: Store in a secondary containment bin until pickup.
-
Disposal Method: Transfer to EHS for incineration .
Scenario B: Solution Waste (Experimental Residues)
Most lipid experiments use Chloroform:Methanol mixtures.
-
Segregation:
-
If solvent contains Chloroform or Dichloromethane : Use Halogenated Waste carboy (Red tag).
-
If solvent is Ethanol , Methanol , or Isopropanol : Use Non-Halogenated Waste carboy (Clear/Yellow tag).
-
-
Concentration: If the concentration of lipid is high (>5%), consider evaporating the solvent in a fume hood (if permitted by local EHS) to reduce waste volume, then dispose of as solid waste.
Scenario C: Spill Cleanup (Solid/Waxy)
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.[2][3]
-
Containment: Do not use water (it will spread the hydrophobic powder).
-
Removal:
-
Dry Powder:[4] Use a brush and dustpan or HEPA vacuum.
-
Waxy/Sticky: Wipe area with a paper towel soaked in Ethanol or Isopropanol .
-
-
Final Wash: Clean the surface with soap and water to remove oily residue.
-
Debris Disposal: Place all contaminated wipes and gloves into the solid chemical waste bin.
Regulatory Compliance & References
Regulatory Status[1][2][4][11][12][13]
-
US EPA (RCRA): Not listed as a P-list or U-list acute hazardous waste. However, it must be managed as industrial chemical waste [2].
-
GHS Classification: Not classified as hazardous by OSHA HCS 2012, but standard laboratory hygiene ("Prudent Practices") applies due to potential for mechanical irritation [3].
References
-
Protein Kinase C Structure and Function. Newton, A.C. (2018). Cold Spring Harbor Perspectives in Biology. Explains the C1 domain specificity for 1,2-sn-DAG.
-
EPA Hazardous Waste Codes. US Environmental Protection Agency. Defines characteristic waste streams (Ignitability for solvents).
-
PubChem Compound Summary: 1,3-Bis(octadecyloxy)propan-2-ol. National Center for Biotechnology Information (2025). CID 123456 (Generalized). (Note: Search CAS 18794-74-6 for specific entry).
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Bis(octadecyloxy)propan-2-ol
This guide provides essential safety and handling protocols for 1,3-Bis(octadecyloxy)propan-2-ol (CAS No. 18794-74-6)[1], a diether lipid. Given the limited availability of specific safety data for this compound, this document synthesizes information from structurally related molecules and established laboratory safety principles to ensure the highest level of protection for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Hazard Assessment: An Evidence-Based Approach
-
Propan-2-ol Backbone: The core of the molecule is a propan-2-ol (isopropyl alcohol) unit. Isopropyl alcohol is known to be a skin and eye irritant and can cause drowsiness or dizziness upon inhalation of its vapors[4][5][6][7]. While the long octadecyl chains in 1,3-Bis(octadecyloxy)propan-2-ol will significantly reduce its volatility compared to isopropanol, the potential for irritation upon direct contact remains a key consideration.
-
Ether Linkages: The presence of ether linkages necessitates an awareness of peroxide formation, a known hazard for many ethers, such as diethyl ether[8][9][10]. Although the long alkyl chains may influence the rate of peroxide formation, it is prudent to handle this compound with this potential hazard in mind, especially if it has been stored for extended periods or exposed to air and light.
-
Long Alkyl Chains: The two octadecyl (C18) chains render the molecule a waxy solid or a high-boiling point liquid with very low volatility. This property reduces the risk of inhalation exposure under normal laboratory conditions. However, it also means that skin contact can lead to prolonged exposure if not promptly and properly washed.
Based on this analysis, 1,3-Bis(octadecyloxy)propan-2-ol should be handled as a substance that is potentially irritating to the skin and eyes upon direct contact. While the inhalation risk at room temperature is low due to its presumed low vapor pressure, heating the substance could generate vapors or aerosols, thus increasing the potential for respiratory irritation[11].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount when handling chemicals with incomplete toxicological data. The following recommendations are based on a risk-assessment approach that prioritizes minimizing all potential routes of exposure.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times when handling 1,3-Bis(octadecyloxy)propan-2-ol.
-
Rationale: This is a fundamental laboratory safety requirement to protect against accidental splashes of the chemical, which could cause serious eye irritation[6][12].
-
Enhanced Protection: A face shield should be worn in addition to safety glasses or goggles when there is a risk of a significant splash, such as during bulk transfers or when the material is heated[10][13].
Skin Protection: Preventing Direct Contact
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Recommended Glove Type: Nitrile gloves are a suitable choice for incidental contact. Given the long alkyl chains, which impart a greasy or oily character, prolonged contact might necessitate a more robust glove material. Consulting a glove manufacturer's chemical resistance guide is best practice[13].
-
Glove Usage Protocol: Always inspect gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves[9][10].
-
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Material Considerations: A lab coat made of a material appropriate for general chemical use is sufficient. For tasks with a higher risk of splashes, a lab coat with elastic cuffs is recommended to provide a better seal with gloves[8][13].
-
Additional Protection: Ensure that full-length pants and closed-toe shoes are worn to cover all exposed skin on the lower body[8][13].
-
Respiratory Protection: A Precautionary Measure
-
Standard Conditions: Under normal handling conditions at ambient temperature in a well-ventilated area, respiratory protection is not typically required due to the low volatility of 1,3-Bis(octadecyloxy)propan-2-ol.
-
When is it Necessary?: If the compound is heated, aerosolized, or handled in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge may be necessary as a precautionary measure against potential respiratory irritation[8][9][11]. The use of a respirator requires enrollment in a respiratory protection program, including training and fit-testing[8][9].
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment | Rationale |
| Eye/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash-prone activities. | Protects against eye irritation from accidental splashes[6][12]. |
| Hand | Chemical-resistant gloves (e.g., nitrile for incidental contact). | Prevents skin irritation and prolonged exposure[9][10]. |
| Body | Standard laboratory coat (buttoned), long pants, and closed-toe shoes. | Minimizes skin contact with the chemical[8][13]. |
| Respiratory | Generally not required under normal conditions. A NIOSH-approved respirator with an organic vapor cartridge may be needed if heating, aerosolizing, or in poor ventilation. | Protects against potential respiratory irritation from vapors or mists[8][9][11]. |
Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Preparation and Handling Protocol
-
Designated Area: Conduct all handling of 1,3-Bis(octadecyloxy)propan-2-ol in a designated area, such as a chemical fume hood, especially when transferring or weighing the substance, to ensure good ventilation[10][11].
-
PPE Inspection: Before starting, inspect all PPE for integrity.
-
Container Handling: Keep the container tightly closed when not in use to prevent contamination.
-
Avoid Inhalation and Contact: Do not breathe any dust or vapors that may be generated. Avoid contact with skin and eyes[11].
-
Hygiene Practices: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory[11].
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for chemical waste disposal.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry. If safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup and disposal.
Waste Disposal Plan
-
Collection: Dispose of 1,3-Bis(octadecyloxy)propan-2-ol and any contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.
-
Disposal Route: The waste should be disposed of through a licensed chemical waste disposal company, likely via incineration at a permitted facility[2][11]. Do not dispose of this chemical down the drain or in the regular trash[5].
Safe Handling Workflow Diagram
Caption: A workflow diagram illustrating the key steps for the safe handling of 1,3-Bis(octadecyloxy)propan-2-ol.
Storage and Stability
-
Storage Conditions: Store 1,3-Bis(octadecyloxy)propan-2-ol in a tightly closed container in a dry, cool, and well-ventilated area[2][11]. Keep it away from strong oxidizing agents, as they may react with the ether or alcohol functionalities.
-
Long-Term Storage: For extended storage, consider an inert atmosphere (e.g., under argon or nitrogen) to minimize the potential for peroxide formation. It is also good practice to date the container upon receipt and opening.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle 1,3-Bis(octadecyloxy)propan-2-ol, ensuring both personal safety and the integrity of their experimental work.
References
- Synquest Labs. (n.d.). 1,3-Bis(hexafluoroisopropoxy)propan-2-ol Safety Data Sheet.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CLEAPSS. (2022). Student safety sheets 66 Higher alcohols.
- TCI Chemicals. (2025, January 23). SAFETY DATA SHEET.
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. science.cleapss.org.uk [science.cleapss.org.uk]
- 5. fishersci.com [fishersci.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. library.e.abb.com [library.e.abb.com]
- 8. wcu.edu [wcu.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. purdue.edu [purdue.edu]
- 11. synquestlabs.com [synquestlabs.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
